4-(2-Methyl-1,3-thiazol-4-yl)aniline
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRKEVDAEUPNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179730 | |
| Record name | 2-Methyl-4-(4-aminophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25021-49-2 | |
| Record name | 2-Methyl-4-(4-aminophenyl)thiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025021492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-(4-aminophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methyl-1,3-thiazol-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 4-(2-methyl-1,3-thiazol-4-yl)aniline, a molecule of interest in medicinal chemistry and drug discovery. This document details the primary synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.
Synthetic Strategy Overview
The most common and efficient synthesis of this compound is a two-step process. The core of this strategy is the construction of the 2-methyl-4-phenylthiazole scaffold, followed by the reduction of a nitro group to the desired aniline functionality.
The initial step typically employs the Hantzsch thiazole synthesis, a classic and versatile method for forming the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. In this specific synthesis, 2-bromo-1-(4-nitrophenyl)ethanone (also known as 4-nitrophenacyl bromide) is reacted with thioacetamide to form the intermediate, 2-methyl-4-(4-nitrophenyl)thiazole.
The subsequent and final step is the selective reduction of the nitro group on the phenyl ring to an amine. This transformation is commonly achieved through catalytic hydrogenation, a high-yielding and clean reaction.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials, intermediate, and the final product in the synthesis of this compound.
| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| 2-Bromo-1-(4-nitrophenyl)ethanone | Starting Material | C₈H₆BrNO₃ | 244.04 | Solid | 96-98 | N/A |
| Thioacetamide | Starting Material | C₂H₅NS | 75.13 | Solid | 111-114 | N/A |
| 2-Methyl-4-(4-nitrophenyl)thiazole | Intermediate | C₁₀H₈N₂O₂S | 220.25 | Solid | Not Reported | High |
| This compound | Final Product | C₁₀H₁₀N₂S | 190.27 | Solid | Not Reported | ~99% |
Detailed Experimental Protocols
Step 1: Synthesis of 2-Methyl-4-(4-nitrophenyl)thiazole via Hantzsch Thiazole Synthesis
This procedure is based on the general principles of the Hantzsch thiazole synthesis.
Materials:
-
2-Bromo-1-(4-nitrophenyl)ethanone (1.0 eq)
-
Thioacetamide (1.1 eq)
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(4-nitrophenyl)ethanone in absolute ethanol.
-
To the stirred solution, add thioacetamide.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.
-
A precipitate of the product should form. Collect the solid by vacuum filtration, washing with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol details the reduction of the nitro-intermediate to the final aniline product.
Materials:
-
2-Methyl-4-(4-nitrophenyl)thiazole (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (10 wt%)
-
Ethyl Acetate
-
Hydrogen Gas (H₂)
-
Celite
Procedure:
-
To a solution of 2-methyl-4-(4-nitrophenyl)thiazole (4 g, 18.2 mmol) in ethyl acetate (120 ml), add 10% Pd/C (400 mg).[1]
-
The reaction mixture is then subjected to hydrogenation in a hydrogen reactor under a hydrogen pressure of 4 bar for 5 hours.[1]
-
Upon completion of the reaction, the Pd/C catalyst is removed by filtration through a pad of Celite.[1]
-
The filtrate is concentrated under reduced pressure.[1]
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and n-hexane.[1]
-
The purified product is dried under vacuum at approximately 40°C to yield this compound.[1] A yield of 3.4 g (99%) has been reported for this step.[1]
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic workflow for this compound.
Hantzsch Thiazole Synthesis Mechanism
The following diagram outlines the mechanism of the Hantzsch thiazole synthesis.
Caption: Mechanism of the Hantzsch thiazole synthesis.
References
An In-depth Technical Guide on the Chemical Properties of 4-(2-methyl-1,3-thiazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Dated: December 30, 2025
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 4-(2-methyl-1,3-thiazol-4-yl)aniline (CAS No: 25021-49-2). Due to the limited availability of specific experimental data in publicly accessible literature, this document consolidates available information, including physicochemical properties and a general synthesis protocol. This guide also highlights the general biological potential of related thiazole and aniline derivatives to underscore the research value of the title compound. However, a notable gap exists in the literature regarding detailed experimental protocols, comprehensive spectroscopic analysis, and specific biological activity for this compound itself.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic aromatic amine with the molecular formula C₁₀H₁₀N₂S.[1] Its structure features a central aniline ring substituted at the 4-position with a 2-methyl-1,3-thiazole ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25021-49-2 | [1] |
| Molecular Formula | C₁₀H₁₀N₂S | [1] |
| Molecular Weight | 190.26 g/mol | [1] |
| Melting Point | 133-135 °C | ChemicalBook |
| Boiling Point (Predicted) | 346.1 ± 17.0 °C | ChemicalBook |
| Density (Predicted) | 1.219 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 3.51 ± 0.10 | ChemicalBook |
Synthesis
A common synthetic route to this compound involves the reduction of its nitro precursor, 2-methyl-4-(4-nitrophenyl)thiazole.
General Experimental Protocol: Reduction of 2-methyl-4-(4-nitrophenyl)thiazole
This protocol is based on a general method and may require optimization.
Materials:
-
2-methyl-4-(4-nitrophenyl)thiazole
-
Palladium on carbon (10 wt. % Pd/C)
-
Ethyl acetate
-
Hydrogen gas
-
Celite
Procedure:
-
To a solution of 2-methyl-4-(4-nitrophenyl)thiazole (1.0 eq) in ethyl acetate, add 10 wt. % of Pd/C.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 4 bar).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 5 hours) or until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate and n-hexane) to afford this compound.
Diagram 1: Synthesis Workflow of this compound
Spectroscopic Data
-
¹H NMR: Signals corresponding to the aromatic protons of the aniline and thiazole rings, the methyl group protons, and the amine protons.
-
¹³C NMR: Resonances for the carbon atoms of both aromatic rings and the methyl group.
-
IR: Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic rings and methyl group, C=C and C=N stretching of the aromatic rings, and other fingerprint region vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (190.26 g/mol ) and a fragmentation pattern characteristic of the thiazole-aniline structure.
Biological Activity and Potential Applications
While no specific biological activity has been reported for this compound, the constituent thiazole and aniline moieties are present in a wide range of biologically active compounds.
-
Thiazole Derivatives: The thiazole ring is a key structural component in many pharmaceuticals and has been associated with a broad spectrum of activities, including antimicrobial, antifungal, and anticancer properties.[2]
-
Aniline Derivatives: The aniline scaffold is also a common feature in medicinal chemistry, contributing to various pharmacological effects.
The combination of these two pharmacophores in this compound makes it a molecule of interest for further investigation in drug discovery programs. Its potential as a building block for more complex molecules with therapeutic potential is significant.
Diagram 2: Potential Research Directions
Conclusion and Future Directions
This compound is a readily synthesizable compound with physicochemical properties that make it an attractive candidate for further research in medicinal chemistry. The current body of literature lacks specific experimental data on its biological activity and detailed spectroscopic characterization. Future research should focus on:
-
Detailed Spectroscopic Analysis: Full characterization using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry to confirm its structure and purity.
-
Biological Screening: Evaluation of its potential anticancer, antimicrobial, and enzyme inhibitory activities.
-
Derivative Synthesis: Utilization as a scaffold for the synthesis of novel derivatives with potentially enhanced biological activities.
The generation of such data will be crucial in elucidating the therapeutic potential of this and related compounds.
References
In-Depth Technical Guide: 4-(2-Methyl-thiazol-4-yl)-phenylamine (CAS 25021-49-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methyl-thiazol-4-yl)-phenylamine, with CAS registry number 25021-49-2, is a heterocyclic amine containing a substituted thiazole and a phenyl group. This compound belongs to the broader class of aminothiazole derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Thiazole-containing molecules have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of 4-(2-Methyl-thiazol-4-yl)-phenylamine and its related analogues, serving as a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
Detailed experimental data for 4-(2-Methyl-thiazol-4-yl)-phenylamine is limited in publicly available literature. The information presented below combines reported data with predicted values for a comprehensive overview.
| Property | Value | Source |
| CAS Number | 25021-49-2 | N/A |
| Molecular Formula | C₁₀H₁₀N₂S | N/A |
| Molecular Weight | 190.27 g/mol | N/A |
| Appearance | Solid | [2] |
| Melting Point | 133-135 °C | N/A |
| Boiling Point | Predicted: 358.8 ± 25.0 °C at 760 mmHg | N/A |
| Solubility | Data not available. Likely soluble in organic solvents like DMSO and methanol. | N/A |
| pKa | Predicted: 4.5 ± 0.1 | N/A |
| LogP | Predicted: 2.8 ± 0.3 | N/A |
Predicted Spectral Data
Due to the absence of published experimental spectra for CAS 25021-49-2, predicted spectral data is provided as a reference for compound identification.
¹H-NMR (Predicted, 500 MHz, CDCl₃)
-
δ 7.80-7.60 (m, 2H): Aromatic protons on the phenyl ring ortho to the thiazole group.
-
δ 7.40-7.20 (m, 2H): Aromatic protons on the phenyl ring meta to the thiazole group.
-
δ 7.10 (s, 1H): Proton on the thiazole ring.
-
δ 3.80 (s, 2H): Amine (-NH₂) protons.
-
δ 2.75 (s, 3H): Methyl (-CH₃) protons on the thiazole ring.
¹³C-NMR (Predicted, 125 MHz, CDCl₃)
-
δ 165.0: Carbon of the methyl-substituted carbon on the thiazole ring (C2).
-
δ 150.0: Carbon of the phenyl-substituted carbon on the thiazole ring (C4).
-
δ 145.0: Quaternary carbon of the phenyl ring attached to the thiazole.
-
δ 130.0 - 115.0: Aromatic carbons of the phenyl ring.
-
δ 110.0: Carbon of the thiazole ring (C5).
-
δ 20.0: Methyl carbon.
Mass Spectrum (Predicted)
-
M⁺: 190.06
Synthesis
The most common and versatile method for the synthesis of thiazole derivatives is the Hantzsch Thiazole Synthesis .[2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(2-Methyl-thiazol-4-yl)-phenylamine, a plausible route would involve the reaction of a 2-halo-1-(4-aminophenyl)ethanone with thioacetamide.
General Experimental Protocol: Hantzsch Thiazole Synthesis
-
Step 1: Preparation of the α-haloketone. 4-Aminoacetophenone is reacted with a halogenating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield 2-bromo-1-(4-aminophenyl)ethanone. The amino group may require protection (e.g., as an acetyl derivative) prior to bromination to prevent side reactions.
-
Step 2: Cyclocondensation. The resulting α-haloketone is then reacted with thioacetamide in a suitable solvent, such as ethanol or methanol. The reaction mixture is typically heated under reflux for several hours.
-
Step 3: Work-up and Purification. After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the crude product. The solid is collected by filtration, washed, and can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.[2]
Biological Activity and Potential Applications
While specific biological data for 4-(2-Methyl-thiazol-4-yl)-phenylamine is scarce, the aminothiazole scaffold is a well-established pharmacophore with a broad range of activities.
Anticancer Activity
Many 2-aminothiazole derivatives have been reported to exhibit potent anticancer activity.[4] These compounds can act through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. The aniline substituent in the target molecule provides a site for further functionalization, which could be explored to develop selective kinase inhibitors.
Antimicrobial Activity
Thiazole derivatives are also known for their antibacterial and antifungal properties.[1] The combination of the thiazole ring and the aromatic amine may contribute to their ability to interfere with microbial growth processes.
Anti-inflammatory Activity
Some aminothiazole-containing compounds have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory enzymes or signaling pathways.[1]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by aminothiazole derivatives, based on their known activities as kinase inhibitors in cancer.
Safety and Toxicology
The toxicological properties of 4-(2-Methyl-thiazol-4-yl)-phenylamine have not been extensively studied. As with any chemical, it should be handled with appropriate safety precautions in a laboratory setting. It is recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area or fume hood.
Conclusion
4-(2-Methyl-thiazol-4-yl)-phenylamine is a member of the promising class of aminothiazole compounds. While specific experimental data for this particular molecule is limited, its structural features suggest potential for biological activity, particularly in the areas of oncology and infectious diseases. The well-established Hantzsch synthesis provides a reliable method for its preparation and for the generation of a library of related analogues for structure-activity relationship studies. Further research into the biological effects and mechanism of action of this and related compounds is warranted to explore their full therapeutic potential.
References
A Comprehensive Technical Guide to 4-(2-methyl-1,3-thiazol-4-yl)aniline: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-(2-methyl-1,3-thiazol-4-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, and a robust experimental protocol for its synthesis. Furthermore, this guide explores the compound's potential biological activities, drawing upon data from structurally related thiazole-aniline derivatives to elucidate its prospective role as an anticancer and antimicrobial agent. Key signaling pathways potentially modulated by this class of compounds, such as CDK2 inhibition and tubulin polymerization disruption, are discussed and visualized. This whitepaper aims to serve as a comprehensive resource for researchers engaged in the exploration and development of novel thiazole-based therapeutics.
Introduction
The thiazole ring is a prominent scaffold in numerous FDA-approved drugs and biologically active molecules, prized for its ability to engage in a wide range of biological interactions. When coupled with an aniline moiety, the resulting structure presents a versatile platform for the development of novel therapeutic agents. This compound has emerged as a compound of interest due to the established pharmacological importance of its constituent chemical motifs. Thiazole-aniline derivatives have demonstrated a broad spectrum of activities, including potent anticancer and antimicrobial effects. This guide provides a detailed examination of this compound, from its fundamental chemical properties to its potential applications in drug development.
Chemical and Physical Properties
The IUPAC name for the compound is This compound . It is characterized by a central aniline ring substituted at the 4-position with a 2-methyl-1,3-thiazole group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25021-49-2 | [1] |
| Molecular Formula | C₁₀H₁₀N₂S | [1] |
| Molecular Weight | 190.26 g/mol | [1] |
| Melting Point | 133-135 °C | [2] |
| Boiling Point | 346.1 ± 17.0 °C (Predicted) | [2] |
| Density | 1.219 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | Solid | [2] |
| Storage | 2-8°C, protect from light | [2] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| ¹H-NMR (DMSO-d₆) | δ 2.66 (s, 3H), 5.27 (s, 1H), 6.58 (d, 2H), 7.47 (s, 1H), 7.60 (d, 2H) | [1] |
| Mass Spectrum (M+) | 191.0 | [1] |
Synthesis and Experimental Protocols
The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, 2-methyl-4-(4-nitrophenyl)thiazole.[1]
Synthesis of 2-methyl-4-(4-nitrophenyl)thiazole (Precursor)
A common method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.
Reduction of 2-methyl-4-(4-nitrophenyl)thiazole
This step involves the conversion of the nitro group to an amine.
Experimental Protocol:
-
Materials:
-
2-methyl-4-(4-nitrophenyl)thiazole (4 g, 18.2 mmol)
-
Ethyl acetate (120 ml)
-
10% Palladium on activated carbon (Pd/C) (400 mg, 10 wt%)
-
Hydrogen gas
-
Celite
-
-
Procedure:
-
To 120 ml of ethyl acetate in a suitable hydrogenation vessel, add 4 g (18.2 mmol) of 2-methyl-4-(4-nitrophenyl)thiazole and 400 mg of 10% Pd/C.[1]
-
Pressurize the vessel with hydrogen gas to 4 bar (approximately 58 psi).[1]
-
Stir the reaction mixture vigorously at room temperature for 5 hours.[1]
-
Upon completion of the reaction (monitored by TLC), carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]
-
Wash the Celite pad with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.[1]
-
Purify the crude product by recrystallization from ethyl acetate and n-hexane.[1]
-
Dry the purified product under vacuum at approximately 40°C to yield 3.4 g (99%) of this compound.[1]
-
Caption: Synthetic workflow for this compound.
Potential Biological Activities and Applications
While specific biological data for this compound is limited in publicly available literature, the broader class of thiazole and benzothiazole aniline derivatives has been extensively studied, revealing significant potential in oncology and infectious diseases.
Anticancer Activity
Thiazole-containing compounds are known to exhibit anticancer properties through various mechanisms, including the inhibition of kinases and disruption of microtubule dynamics.[3]
Table 3: Anticancer Activity of Representative Thiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Source |
| A | MCF-7 (Breast) | 0.05 | Not specified | [3] |
| B | HCT-116 (Colon) | 0.18 | Not specified | [3] |
| C | A549 (Lung) | 5.988 | Not specified | [4] |
| D | MCF-7 (Breast) | 39.0 | Not specified | [4] |
Note: The compounds listed are structurally related to the topic compound but are not identical.
4.1.1. Potential Mechanism: CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S transition.[5][6] Its aberrant activity is a hallmark of many cancers. Thiazole-based compounds have been identified as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis.[7]
Caption: Potential CDK2 inhibition pathway by thiazole derivatives.
4.1.2. Potential Mechanism: Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton and the mitotic spindle.[8] Their dynamic polymerization and depolymerization are critical for cell division. Several anticancer drugs, including some thiazole derivatives, function by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[9][10]
Caption: Potential tubulin polymerization inhibition by thiazoles.
Antimicrobial Activity
The thiazole scaffold is also a key component of many antimicrobial agents. Thiazole-aniline derivatives have shown activity against a range of bacterial and fungal pathogens.
Table 4: Antimicrobial Activity of Representative Thiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Source |
| E | Candida albicans | 3.9 | [11] |
| F | Candida albicans | 7.81 | [11] |
| G | Staphylococcus aureus | 8 - 64 | [12] |
| H | Escherichia coli | 16 | [12] |
Note: The compounds listed are structurally related to the topic compound but are not identical.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.[13][14]
-
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
-
Add the standardized inoculum to each well containing the diluted compound.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]
-
Conclusion
This compound is a readily synthesizable compound with a chemical scaffold that is prevalent in a wide array of pharmacologically active molecules. While direct biological data for this specific compound is not extensively documented, the well-established anticancer and antimicrobial activities of its structural analogs strongly suggest its potential as a valuable lead compound in drug discovery. The detailed synthetic protocol and the exploration of potential mechanisms of action provided in this guide offer a solid foundation for researchers to further investigate the therapeutic utility of this compound and its derivatives. Future studies should focus on the comprehensive biological evaluation of this compound against a panel of cancer cell lines and microbial strains to fully elucidate its therapeutic potential.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound CAS#: 25021-49-2 [m.chemicalbook.com]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. idexx.dk [idexx.dk]
Characterization of 4-(2-methyl-1,3-thiazol-4-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological characterization of 4-(2-methyl-1,3-thiazol-4-yl)aniline. This compound, incorporating both a methylthiazole and an aniline moiety, represents a significant scaffold in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including potential anticancer and antimicrobial properties.[1][2] This document summarizes its physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and discusses its potential biological significance based on related structures.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Chemical Properties
The core physical and chemical identifiers for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 25021-49-2 | [3] |
| Molecular Formula | C₁₀H₁₀N₂S | [4][5] |
| Molecular Weight | 190.27 g/mol | [4][5] |
| Canonical SMILES | Cc1nc(cs1)-c2ccc(N)cc2 | N/A |
| InChI Key | JCRKEVDAEUPNAA-UHFFFAOYSA-N | N/A |
Predicted Spectroscopic Data
The following tables outline the expected spectroscopic signatures for this compound based on characteristic values for its constituent functional groups.
Table 1.2.1: Predicted ¹H-NMR Spectral Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~ 7.6 - 7.8 | d | 2H | Ar-H (ortho to thiazole) |
| ~ 7.2 - 7.4 | s | 1H | Thiazole-H (C5) |
| ~ 6.6 - 6.8 | d | 2H | Ar-H (ortho to -NH₂) |
| ~ 5.0 - 5.5 | br s | 2H | -NH₂ |
| ~ 2.6 - 2.7 | s | 3H | -CH₃ |
Table 1.2.2: Predicted ¹³C-NMR Spectral Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~ 165 | Thiazole C2 |
| ~ 150 | Aromatic C-NH₂ |
| ~ 149 | Thiazole C4 |
| ~ 129 | Aromatic CH (ortho to thiazole) |
| ~ 127 | Aromatic C (ipso to thiazole) |
| ~ 115 | Thiazole C5 |
| ~ 114 | Aromatic CH (ortho to -NH₂) |
| ~ 19 | -CH₃ |
Table 1.2.3: Predicted FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~ 1620 | Strong | N-H bend (scissoring) |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch, Thiazole ring stretch |
| ~ 1310 | Medium | Aromatic C-N stretch |
| ~ 820 | Strong | para-substituted C-H bend |
Table 1.2.4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
|---|---|
| 190 | [M]⁺ (Molecular Ion) |
| 175 | [M - CH₃]⁺ |
| 118 | [C₇H₆N₂]⁺ Fragment |
| 92 | [C₆H₆N]⁺ Fragment |
Synthesis and Characterization Protocols
The most common synthetic route to this compound involves the reduction of its nitro precursor, 2-methyl-4-(4-nitrophenyl)thiazole.[6]
Synthesis of this compound
This protocol details the reduction of the nitro-substituted precursor using tin(II) chloride.
Materials:
-
2-methyl-4-(4-nitrophenyl)thiazole
-
Ethanol (Absolute)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, Büchner funnel
Procedure:
-
In a 250 mL round-bottom flask, suspend 2-methyl-4-(4-nitrophenyl)thiazole (1.0 eq) in ethanol (50 mL).
-
To this suspension, add tin(II) chloride dihydrate (4.0 - 5.0 eq).
-
Carefully add concentrated hydrochloric acid (15 mL) dropwise while stirring. The reaction is exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to 70-80 °C using an oil bath.
-
Maintain reflux for 3-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding 5 M NaOH solution until the pH is approximately 9-10. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite using a Büchner funnel, washing the filter cake thoroughly with ethyl acetate (3 x 30 mL).
-
Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Spectroscopic Characterization Protocol
Objective: To confirm the identity and purity of the synthesized this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For ¹³C NMR, a proton-decoupled pulse sequence is standard.
-
Analysis: Compare the obtained chemical shifts, multiplicities, and integrations with the predicted values in Tables 1.2.1 and 1.2.2.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet.[7]
-
Data Acquisition: Record a background spectrum of an empty sample holder. Then, place the sample pellet in the holder and record the spectrum from 4000 to 400 cm⁻¹.[7]
-
Analysis: Identify characteristic absorption bands and compare them with the predicted frequencies in Table 1.2.3, confirming the presence of key functional groups (amine N-H, aromatic C-H, etc.).
3. Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with GC/LC). Use an appropriate ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the calculated molecular weight. Analyze the fragmentation pattern to further confirm the structure.
Potential Biological Activity and Significance
While specific bioactivity data for this compound is limited, the thiazole and aniline scaffolds are prevalent in compounds with significant pharmacological effects.
-
Anticancer Properties: Thiazole derivatives have been extensively investigated as potential anticancer agents.[1] Their mechanism can involve the interference with cellular signaling pathways.[1] A related compound, 2-(4-aminophenyl)benzothiazole, has shown selective antitumor properties.[8][9] The aniline moiety is also a key feature in many kinase inhibitors and other anticancer drugs.[10]
-
Antimicrobial Activity: Compounds containing the thiazole ring have demonstrated efficacy against various bacterial and fungal strains.[1][2][11] The combination of the thiazole and aniline motifs provides a versatile scaffold for developing new antimicrobial agents.
-
Enzyme Inhibition: The thiazole ring can interact with metal ions or aromatic residues in the active sites of enzymes, leading to their inhibition or modulation.[1] This makes derivatives of this compound attractive candidates for targeting specific enzymes in disease pathways.
Visualizations: Workflows and Pathways
The following diagrams illustrate the synthesis, characterization, and potential biological role of this compound.
Caption: Synthesis of this compound.
Caption: Workflow for chemical characterization.
Caption: Potential mechanism for thiazole derivatives.
References
- 1. Buy 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline | 689251-68-1 [smolecule.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. This compound CAS#: 25021-49-2 [m.chemicalbook.com]
- 4. 4-(3-Methyl-1,2-thiazol-5-yl)aniline | C10H10N2S | CID 82603612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of 4-(2-methyl-1,3-thiazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data and a detailed synthetic protocol for the compound 4-(2-methyl-1,3-thiazol-4-yl)aniline. Due to the limited availability of directly published experimental NMR data for this specific molecule, this guide presents a predicted 1H and 13C NMR dataset. These predictions are derived from the analysis of structurally analogous compounds and established principles of NMR spectroscopy. Furthermore, a detailed experimental protocol for the synthesis of this compound via the Hantzsch thiazole synthesis is provided, along with a general procedure for sample preparation for NMR analysis. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery who are working with this or related chemical entities.
Predicted NMR Data
The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These values are estimated based on the analysis of similar compounds and established chemical shift principles. The predicted spectrum was generated considering a deuterated solvent such as DMSO-d6.
Table 1: Predicted 1H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.7 | d | 2H | Ar-H (ortho to thiazole) |
| ~6.6 - 6.8 | d | 2H | Ar-H (ortho to -NH2) |
| ~7.2 | s | 1H | Thiazole-H (C5-H) |
| ~5.2 - 5.5 | br s | 2H | -NH2 |
| ~2.6 | s | 3H | -CH3 |
Table 2: Predicted 13C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Thiazole-C2 |
| ~150 | Thiazole-C4 |
| ~148 | Ar-C (C-NH2) |
| ~132 | Ar-C (C-thiazole) |
| ~128 | Ar-CH (ortho to thiazole) |
| ~115 | Ar-CH (ortho to -NH2) |
| ~110 | Thiazole-C5 |
| ~19 | -CH3 |
Experimental Protocols
Synthesis of this compound via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a versatile and widely used method for the preparation of thiazole derivatives.[1][2][3] The synthesis of the title compound can be achieved by the reaction of a 2-haloketone with a thioamide. A plausible synthetic route involves the reduction of a nitro precursor.
Step 1: Synthesis of 2-methyl-4-(4-nitrophenyl)thiazole
-
Materials: 2-bromo-1-(4-nitrophenyl)ethan-1-one, thioacetamide, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) in ethanol.
-
Add thioacetamide (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Reduction of the Nitro Group to Synthesize this compound
-
Materials: 2-methyl-4-(4-nitrophenyl)thiazole, tin(II) chloride dihydrate (SnCl2·2H2O) or palladium on carbon (Pd/C) with a hydrogen source (e.g., hydrazine or H2 gas), ethyl acetate or ethanol, hydrochloric acid (for SnCl2 reduction), sodium bicarbonate.
-
Procedure (using SnCl2):
-
Suspend 2-methyl-4-(4-nitrophenyl)thiazole (1 equivalent) in ethanol.
-
Add an excess of tin(II) chloride dihydrate (e.g., 3-5 equivalents) and concentrated hydrochloric acid.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
-
Procedure (using Pd/C and Hydrogen):
-
To a solution of 4-(2-methylthiazol-4-yl)nitrobenzene in ethyl acetate, add 10% Pd/C (catalytic amount).[4]
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC).[4]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[4]
-
Concentrate the filtrate under reduced pressure to yield the desired aniline.[4]
-
NMR Sample Preparation
A general protocol for preparing a sample for NMR analysis is as follows:
-
Sample Quantity: For 1H NMR, dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3). For 13C NMR, a more concentrated sample of 50-100 mg may be required.
-
Solvent Selection: The choice of deuterated solvent is critical. DMSO-d6 is often a good choice for polar compounds like anilines.
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can aid dissolution.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: General workflow for NMR analysis.
References
Mass Spectrometry of 4-(2-methyl-1,3-thiazol-4-yl)aniline: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-(2-methyl-1,3-thiazol-4-yl)aniline, a compound of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a predictive analysis based on the well-established principles of mass spectrometry and the known fragmentation patterns of its constituent chemical moieties: the aniline and the 2-methyl-1,3-thiazole rings. This document outlines a generalized experimental protocol for its analysis, predicted mass spectral data, and a plausible fragmentation pathway.
Predicted Mass Spectral Data
The analysis of this compound (Molecular Formula: C₁₀H₁₀N₂S, Molecular Weight: 190.26 g/mol ) via mass spectrometry is anticipated to yield a distinct set of ions.[1] Soft ionization techniques, such as electrospray ionization (ESI), would likely produce a prominent protonated molecular ion [M+H]⁺. In contrast, a hard ionization technique like electron ionization (EI) would generate a molecular ion [M]⁺• along with a series of fragment ions. The table below summarizes the predicted key mass spectral peaks.
| Predicted m/z | Proposed Fragment Ion | Ionization Mode | Notes |
| 191.06 | [C₁₀H₁₁N₂S]⁺ | ESI | Protonated molecular ion [M+H]⁺. |
| 190.05 | [C₁₀H₁₀N₂S]⁺• | EI | Molecular ion [M]⁺•. |
| 175.03 | [C₉H₇N₂S]⁺ | EI | Loss of a methyl radical (•CH₃) from the thiazole ring. |
| 163.05 | [C₁₀H₉NS]⁺• | EI | Loss of ammonia (NH₃) from the aniline group. |
| 149.03 | [C₈H₇NS]⁺• | EI | Subsequent loss of a methyl radical after initial fragmentation. |
| 117.05 | [C₇H₇N]⁺• | EI/ESI-CID | Aniline fragment radical cation. |
| 91.05 | [C₆H₅N]⁺• | EI/ESI-CID | Loss of HCN from the aniline fragment. |
| 84.02 | [C₄H₄NS]⁺ | EI/ESI-CID | 2-methyl-1,3-thiazole fragment cation. |
Proposed Fragmentation Pathway
The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the thiazole ring and fragmentation of the aniline moiety. The aniline portion is known to undergo the loss of a hydrogen atom or hydrogen cyanide (HCN). The thiazole ring, a heterocyclic structure, can undergo ring cleavage. A plausible fragmentation pathway is visualized below.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
A generalized protocol for the analysis of this compound using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is detailed below. This method is suitable for the separation and detection of small molecules in complex mixtures, a common requirement in drug development.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to generate a calibration curve.
-
Sample Matrix: For analysis of biological samples, a suitable extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction should be employed to remove interfering matrix components.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analyte, followed by a re-equilibration step. For example:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr (Nitrogen).
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan mode for initial identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
Experimental Workflow
The logical flow of the mass spectrometry experiment, from sample introduction to data analysis, is crucial for obtaining reliable and reproducible results.
References
In-Depth Technical Guide: FT-IR Analysis of 4-(2-methyl-1,3-thiazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-(2-methyl-1,3-thiazol-4-yl)aniline. This document outlines the expected vibrational modes, a detailed experimental protocol for analysis, and a visual representation of the analytical workflow. This guide is intended to assist researchers in the identification, characterization, and quality control of this important heterocyclic compound, which serves as a valuable building block in medicinal chemistry and drug development.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the primary aromatic amine (aniline) and the substituted thiazole ring. The following table summarizes the predicted absorption bands, their corresponding vibrational modes, and the expected wavenumber ranges.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3450 - 3350 | Asymmetric N-H Stretch | Primary Aromatic Amine | Medium |
| 3380 - 3280 | Symmetric N-H Stretch | Primary Aromatic Amine | Medium |
| 3100 - 3000 | Aromatic C-H Stretch | Aniline & Thiazole Rings | Medium to Weak |
| 2960 - 2850 | Aliphatic C-H Stretch | Methyl Group | Medium to Weak |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Aromatic Amine | Strong |
| 1610 - 1550 | C=N Stretching | Thiazole Ring | Medium to Strong |
| 1600 - 1450 | C=C Stretching | Aromatic & Thiazole Rings | Medium to Strong |
| 1470 - 1430 | Aliphatic C-H Bending | Methyl Group | Medium |
| 1335 - 1250 | Aromatic C-N Stretching | Aniline | Strong |
| ~1236 | Ring Breathing | Thiazole Ring | Medium |
| 910 - 665 | N-H Wagging | Primary Aromatic Amine | Broad, Strong |
| ~830 | C-H Out-of-Plane Bending | Substituted Benzene Ring | Strong |
| ~700 - 600 | C-S Stretching | Thiazole Ring | Weak to Medium |
Experimental Protocol for FT-IR Analysis
This section details a standard procedure for obtaining the FT-IR spectrum of a solid sample of this compound using the Potassium Bromide (KBr) pellet method.
2.1. Materials and Equipment
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Oven (for drying KBr)
-
Analytical balance
-
Spatula
-
Sample of this compound (solid)
-
FT-IR grade Potassium Bromide (KBr), dried
2.2. Sample Preparation (KBr Pellet Method)
-
Drying: Dry the FT-IR grade KBr in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Allow the KBr to cool to room temperature in a desiccator.
-
Grinding: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr.
-
Mixing: Place the sample and KBr in the agate mortar and grind them together using the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize light scattering.
-
Pellet Formation: Transfer the powdered mixture to the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Pellet Inspection: Carefully remove the pellet from the die. A good pellet should be clear and free of cracks or cloudiness.
2.3. Spectral Acquisition
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor.
-
Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.
-
Data Collection: Acquire the FT-IR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans are generally sufficient to obtain a high-quality spectrum.
-
Data Processing: The acquired sample spectrum will be automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance or transmittance spectrum.
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
Caption: Workflow for FT-IR analysis.
A Technical Guide to the Discovery of Thiazole-Containing Aniline Derivatives
Introduction
Thiazole-containing aniline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry. The unique structural features of the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, coupled with the versatile aniline moiety, contribute to a wide spectrum of pharmacological activities.[1][2][3] These derivatives have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents, making them a focal point for drug discovery and development professionals.[4][5][6] This technical guide provides an in-depth overview of the discovery of these compounds, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR).
Synthesis of Thiazole-Containing Aniline Derivatives
The synthesis of the thiazole ring is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[1][7] This reaction typically involves the condensation of an α-haloketone with a thioamide. In the context of thiazole-containing aniline derivatives, substituted anilines are often incorporated into the thioamide component or attached to the thiazole ring at a later stage.
A general synthetic approach involves the reaction of a substituted aniline with an isothiocyanate to form a thiourea derivative. This thiourea can then be cyclized with an α-haloketone to yield the desired 2-aminothiazole derivative. Modifications to the aniline ring, the α-haloketone, and the reaction conditions allow for the generation of a diverse library of compounds for biological screening.[1][8]
Experimental Protocol: Hantzsch Thiazole Synthesis
A representative experimental protocol for the synthesis of a 2-amino-4-phenylthiazole derivative is as follows:
-
Synthesis of Phenylthiourea: To a solution of aniline (10 mmol) in ethanol (20 mL), ammonium thiocyanate (12 mmol) and concentrated hydrochloric acid (1 mL) are added. The mixture is refluxed for 4 hours. After cooling, the precipitate is filtered, washed with water, and recrystallized from ethanol to yield phenylthiourea.
-
Synthesis of 2-Amino-4-phenylthiazole Derivative: A mixture of phenylthiourea (10 mmol) and α-bromoacetophenone (10 mmol) in ethanol (30 mL) is refluxed for 6 hours. The reaction mixture is then cooled, and the resulting solid is filtered, washed with a small amount of cold ethanol, and recrystallized from a suitable solvent to afford the pure 2-amino-4-phenylthiazole derivative.
Biological Activities and Structure-Activity Relationships
Thiazole-containing aniline derivatives have been extensively evaluated for a range of biological activities. A significant area of investigation is their potential as anticancer agents.[6][9][10] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, liver, and colon.[11][12] The mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[5][13]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected thiazole-containing aniline derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| L1 | HepG2 (Liver) | 5.9 | [14] |
| L1Pt | HepG2 (Liver) | 7.4 | [14] |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [11] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [11] |
| 11c | HepG-2 (Liver) | ~4 | [12] |
| 6g | HepG-2 (Liver) | ~7 | [12] |
| 11c | MCF-7 (Breast) | ~3 | [12] |
| 6g | MCF-7 (Breast) | ~4 | [12] |
| Compound 31 | (Aurora kinase inhibitor) | - | [5] |
| Compound 40 | B-RAFV600E | 23.1 ± 1.2 nM | [5] |
| Compound 3b | PI3Kα | 0.086 ± 0.005 | [15] |
| Compound 3b | mTOR | 0.221 ± 0.014 | [15] |
Structure-Activity Relationship (SAR) Studies
SAR studies have provided valuable insights into the structural requirements for the biological activity of these derivatives. For instance, the nature and position of substituents on the aniline ring have been shown to significantly influence their anticancer potency.[1] Electron-withdrawing groups, such as halogens, on the phenyl ring attached to the thiazole have been associated with enhanced activity in some cases.[1][12] Furthermore, the presence of specific functional groups on the thiazole ring itself can modulate the compound's interaction with its biological target.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole-containing aniline derivatives and incubated for another 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[11][12]
Kinase Inhibition and Signaling Pathways
A primary mechanism through which thiazole-containing aniline derivatives exert their anticancer effects is the inhibition of protein kinases.[5][13][16] These enzymes play a critical role in signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
Signaling Pathway Visualization
The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by thiazole-containing aniline derivatives.
Caption: Generic Kinase Signaling Pathway Inhibition.
Experimental Workflow for Kinase Inhibitor Screening
The discovery of potent and selective kinase inhibitors from a library of thiazole-containing aniline derivatives typically follows a structured workflow.
Caption: Kinase Inhibitor Discovery Workflow.
The discovery of thiazole-containing aniline derivatives continues to be a vibrant area of research in medicinal chemistry. Their synthetic tractability and the broad range of biological activities they exhibit make them attractive candidates for the development of new therapeutic agents. Future efforts in this field will likely focus on the design of more potent and selective inhibitors, particularly targeting specific kinases involved in disease pathogenesis. The integration of computational modeling and advanced screening techniques will undoubtedly accelerate the discovery of novel drug candidates from this promising class of compounds.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents [mdpi.com]
- 15. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Versatile Thiazole Core: A Technical Guide to its Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged pharmacophore, present in a wide array of clinically approved drugs and countless investigational molecules. This technical guide provides an in-depth exploration of the multifaceted biological activities of thiazole compounds, offering a comprehensive resource for researchers and professionals engaged in drug discovery and development. The following sections detail the significant therapeutic potential of thiazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Anticancer Activity
Thiazole derivatives have demonstrated potent cytotoxic and antiproliferative effects against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that govern cell growth, proliferation, and survival.
One of the key pathways targeted by anticancer thiazole compounds is the PI3K/Akt/mTOR signaling cascade.[1][2] Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[2] Certain thiazole derivatives have been shown to act as dual inhibitors of PI3K and mTOR, effectively shutting down this pro-survival signaling.[2][3]
Another significant mechanism of anticancer action is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2).[4][5] By blocking VEGFR-2, these compounds can disrupt angiogenesis, the process by which tumors develop their own blood supply, thereby starving them of essential nutrients and oxygen.[4] Furthermore, some thiazole-containing molecules have been found to induce apoptosis and cause cell cycle arrest in cancer cells.[6][7]
Table 1: Anticancer Activity of Representative Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 3b | Leukemia (HL-60) | 0.086 (PI3Kα) / 0.221 (mTOR) | PI3K/mTOR dual inhibitor | [2] |
| Compound 4c | Breast (MCF-7) | 2.57 | VEGFR-2 Inhibition, Apoptosis Induction | [4] |
| Compound 4c | Liver (HepG2) | 7.26 | VEGFR-2 Inhibition, Apoptosis Induction | [4] |
| 3-nitrophenylthiazolyl 4d | Breast (MDA-MB-231) | 1.21 | VEGFR-2 Inhibition | [5] |
| 4-chlorophenylthiazolyl 4b | Breast (MDA-MB-231) | 3.52 | VEGFR-2 Inhibition | [5] |
| Compound 8 | Breast (MCF-7) | 3.36 µg/ml | Aromatase Inhibition, Apoptosis Induction | [6] |
| Compound 4m | Pancreatic (BxPC-3) | 1.69 | Cytotoxicity | [7] |
| Compound 4m | Leukemia (MOLT-4) | 2.2 | Cytotoxicity | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Materials:
-
96-well flat-bottom plates
-
Thiazole compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the thiazole compound in the complete culture medium. The final DMSO concentration should be kept below 0.5% (v/v). Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic drug).[8]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ incubator.[8]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
The thiazole scaffold is a key component of many antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[11][12] The rise of antimicrobial resistance has spurred the development of novel thiazole derivatives to combat drug-resistant pathogens.[12]
A primary target for antibacterial thiazole compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[13][14] By inhibiting this enzyme, these compounds prevent the necessary supercoiling and uncoiling of DNA, leading to bacterial cell death.[13] Thiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[11][15]
Table 2: Antimicrobial Activity of Representative Thiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Mechanism of Action | Reference |
| Compound 37c | Various Bacteria | 46.9 - 93.7 | DNA Gyrase Inhibition | [16] |
| Compound 3 | Various Bacteria | 230 - 700 | MurB Enzyme Inhibition | [15] |
| Compound 9 | Various Fungi | 60 - 230 | 14α-lanosterol demethylase inhibition | [15] |
| Thiazolyl-triazole B10 | L. monocytogenes | Lower than Ciprofloxacin | DNA Gyrase Inhibition | [11] |
| bis(thiazol-5-yl)phenylmethane | S. aureus | 2 - 64 | Not specified | [17] |
| Compound 43a | S. aureus, E. coli | 16.1 µM | Not specified | [16] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Materials:
-
Petri plates with sterile nutrient agar
-
Bacterial or fungal cultures
-
Sterile cork borer
-
Thiazole compound solutions of known concentrations
-
Positive control (standard antibiotic)
-
Negative control (solvent, e.g., DMSO)
-
Micropipette
Procedure:
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of a sterile nutrient agar plate.
-
Well Creation: Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Compound Addition: A specific volume (e.g., 100 µL) of the thiazole compound solution, the positive control, and the negative control are added to separate wells.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Anti-inflammatory Activity
Thiazole derivatives have emerged as promising anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways involved in the inflammatory response. One of the primary targets is the inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key mediator of inflammation.[18] By inhibiting iNOS, these compounds can reduce excessive nitric oxide production and its pro-inflammatory effects.[18] Some thiazole compounds also exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators.[19]
Table 3: Anti-inflammatory Activity of Representative Thiazole Derivatives
| Compound/Derivative | Assay | Result | Mechanism of Action | Reference |
| Thiazolyl-carbonyl-thiosemicarbazides | Turpentine oil-induced inflammation | Reduced bone marrow acute phase response and oxidative stress | iNOS Inhibition | [18] |
| Imidazo[2,1-b][3][11][14]thiadiazole 5c | Carrageenan-induced rat paw edema | Better activity than diclofenac | Not specified | [20] |
| Benzimidazothiazole 25 | In vitro COX-1 inhibition | IC50 = 0.044 µM | COX-1/COX-2 Inhibition | [21] |
| Benzimidazothiazole 25 | In vitro COX-2 inhibition | IC50 = 4.52 nM | COX-1/COX-2 Inhibition | [21] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Wistar rats
-
Thiazole compound suspension
-
Standard anti-inflammatory drug (e.g., Nimesulide)[22]
-
1% Carrageenan solution in saline
-
Pletismometer
Procedure:
-
Animal Grouping: Animals are divided into groups: a control group (vehicle), a standard drug group, and test groups receiving different doses of the thiazole compound.[22]
-
Compound Administration: The vehicle, standard drug, or thiazole compound is administered orally or intraperitoneally.[22]
-
Induction of Edema: After a specific time (e.g., 30 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat.[22]
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[22]
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group using the formula: % Inhibition = (1 - Vt/Vc) x 100, where Vt is the mean paw volume of the test group and Vc is the mean paw volume of the control group.[22]
Antiviral Activity
The thiazole nucleus is present in several antiviral drugs and is a scaffold of interest in the development of new agents to combat viral infections.[23] Thiazole derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and various respiratory viruses.[24] Their mechanisms of action can involve inhibiting viral entry into host cells, blocking viral replication by targeting viral enzymes like proteases and polymerases, or interfering with viral assembly.[25]
Table 4: Antiviral Activity of Representative Thiazole Derivatives
| Compound/Derivative | Virus | EC50 | Mechanism of Action | Reference |
| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | 7 µg/ml | Not specified | [26] |
| Compound 52 | Bovine Viral Diarrhoea Virus (BVDV) | 6.6 µM | Not specified | [27] |
| Compound 7a | Coxsackievirus | High binding energy to CAR, 3C-protease, and RdRp | Inhibition of viral adsorption and replication | [25] |
| Compound 26 | Chikungunya virus (CHIKV) | 0.93 µM (EC90 = 0.45 µM) | Blocks subgenomic viral RNA translation | [28] |
| Oxazole/Thiazole 1 | Human Cytomegalovirus (HCMV) | EC90 > 20 µM | Not specified | [29] |
| Oxazole/Thiazole 5 | Human Cytomegalovirus (HCMV) | EC90 = 19.76 µM | Not specified | [29] |
Antidiabetic Activity
Thiazole derivatives, particularly the thiazolidinedione class, are well-established as effective agents for the management of type 2 diabetes. Their primary mechanism of action involves the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. More recent research has also focused on the development of thiazole-based inhibitors of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates in the digestive tract.[30][31] By inhibiting these enzymes, the rate of glucose absorption into the bloodstream is slowed, helping to manage postprandial hyperglycemia.[32]
Table 5: Antidiabetic Activity of Representative Thiazole Derivatives
| Compound/Derivative | Target Enzyme | IC50 | Reference |
| Indole-based-thiadiazole 2 | α-amylase | 0.80 ± 0.05 µM | [30] |
| 1,2,4-Triazole-bearing bis-hydrazone 17 | α-amylase | 0.70 ± 0.05 µM | [31][33] |
| 1,2,4-Triazole-bearing bis-hydrazone 17 | α-glucosidase | 1.10 ± 0.05 µM | [31][33] |
| 1,3,4-Thiadiazole 9'b | α-glucosidase | 3.66 mM | [34] |
| 1,3,5-Trisubstituted-2-thioxoimidazloidin-4-one 5a | α-amylase | 0.21 µg/mL | [32] |
| 1,3,5-Trisubstituted-2-thioxoimidazloidin-4-one 5a | α-glucosidase | 5.08 µg/mL | [32] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the α-glucosidase enzyme.[34][35]
Materials:
-
α-Glucosidase from baker's yeast
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
Phosphate buffer (pH 6.8)
-
Thiazole compound solutions
-
Acarbose (standard inhibitor)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Enzyme and Compound Incubation: The enzyme solution is pre-incubated with various concentrations of the thiazole compound in a 96-well plate for a specific time (e.g., 15 minutes) at 37°C.[35]
-
Substrate Addition: The substrate, pNPG, is added to initiate the reaction.[35]
-
Incubation: The reaction mixture is incubated for a further period (e.g., 30 minutes) at 37°C.[35]
-
Absorbance Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm.[35]
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration. Acarbose is used as a positive control.[35]
Conclusion
The thiazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its presence across a wide spectrum of biologically active molecules, targeting diverse diseases from cancer and infections to inflammation and diabetes, underscores its significance in medicinal chemistry. The ongoing exploration of novel thiazole derivatives, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, promises to yield even more effective and selective drugs in the future. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic core.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchhub.com [researchhub.com]
- 11. Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 14. sysbiol.brc.hu [sysbiol.brc.hu]
- 15. mdpi.com [mdpi.com]
- 16. jchemrev.com [jchemrev.com]
- 17. researchgate.net [researchgate.net]
- 18. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. | Semantic Scholar [semanticscholar.org]
- 20. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies [pubmed.ncbi.nlm.nih.gov]
- 22. wjpmr.com [wjpmr.com]
- 23. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 30. An effort to find new α - amylase inhibitors as potent antidiabetics compounds based on indole-based-thiadiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Antidiabetic Potential of Novel 1,3,5-Trisubstituted-2-Thioxoimidazloidin-4-One Analogues: Insights into α-Glucosidase, α-Amylase, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Medicinal Chemistry of the Thiazole Aniline Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole aniline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical overview of its medicinal chemistry, focusing on its synthesis, structure-activity relationships (SAR), and therapeutic applications, with a particular emphasis on its anticancer, antimicrobial, and anti-inflammatory properties.
Core Synthesis: The Hantzsch Thiazole Synthesis
The most common and versatile method for synthesizing the 2-aminothiazole core, a key component of many bioactive thiazole aniline derivatives, is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide, such as thiourea.[1][2]
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol outlines the synthesis of a foundational 2-aminothiazole derivative.[1]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na2CO3) solution
-
Water
-
20 mL scintillation vial
-
Stir bar and hot plate
-
100 mL beaker
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product to calculate the percent yield.
-
Characterize the product using appropriate analytical techniques (e.g., melting point, NMR, TLC).[1]
Anticancer Activity of Thiazole Aniline Derivatives
Thiazole aniline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4][5][6] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[7][8]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected thiazole aniline derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 | [4] |
| Compound 6 | A549 (Lung Adenocarcinoma) | 12.0 ± 1.73 | [9] |
| Compound 6 | C6 (Glioma) | 3.83 ± 0.76 | [9] |
| Compound 7 | C6 (Glioma) | 16 ± 5.66 | [9] |
| Compound 8 | C6 (Glioma) | 5.83 ± 0.76 | [9] |
| L1 | HepG2 (Liver) | Selective Inhibition | [10] |
| L1Pt | HepG2 (Liver) | Selective Inhibition | [10] |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 µM | [11] |
Key Signaling Pathways in Anticancer Action
Thiazole aniline derivatives have been shown to exert their anticancer effects through the modulation of several critical signaling pathways.
Caption: Key anticancer mechanisms of thiazole aniline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[12][13][14]
Materials:
-
Cancer cell lines
-
Culture medium
-
Thiazole aniline derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole aniline derivatives in the culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours under the same conditions to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[13][14]
Antimicrobial Activity of Thiazole Aniline Derivatives
The thiazole aniline scaffold is a cornerstone in the development of novel antimicrobial agents, with derivatives showing activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[15][16][17]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiazole aniline derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 3 | S. aureus | 0.23-0.70 | [17] |
| Compound 3 | E. coli | 0.23-0.70 | [17] |
| Compound 9 | Fungi | 0.06-0.23 | [17] |
| Compound 16 | E. coli | 1.56-6.25 | [18] |
| Compound 16 | P. aeruginosa | 1.56-6.25 | [18] |
| Compound 16 | B. subtilis | 1.56-6.25 | [18] |
| Compound 16 | S. aureus | 1.56-6.25 | [18] |
| Compound 43a | S. aureus | 16.1 µM | [15] |
| Compound 43a | E. coli | 16.1 µM | [15] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][19]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Thiazole aniline derivatives (test compounds)
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity of Thiazole Aniline Derivatives
Thiazole aniline derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[20][21][22]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[23][24][25]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Thiazole aniline derivatives (test compounds)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer (for measuring paw volume)
-
Oral gavage needles
Procedure:
-
Animal Grouping: Divide the rats into groups (n=6 per group): a vehicle control group, a standard drug group, and one or more test compound groups.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and the standard drug orally to the respective groups. Administer the vehicle to the control group.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Logical Workflow for Anti-inflammatory Drug Screening
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. jchemrev.com [jchemrev.com]
- 16. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 21. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. inotiv.com [inotiv.com]
The Genesis of a Cure: An In-depth Technical Guide to the Early Discovery of Unique Chemicals
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics is a journey that begins with the identification of unique chemical entities capable of modulating biological processes with precision and efficacy. This guide provides a comprehensive overview of the core strategies and methodologies at the forefront of early-stage drug discovery, offering a technical roadmap for researchers navigating this complex and critical phase. We will delve into the principles and practical applications of high-throughput screening, fragment-based drug discovery, and the computational approaches that are revolutionizing the field.
High-Throughput Screening (HTS): Casting a Wide Net
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries, often comprising millions of compounds, to identify "hits" that exhibit a desired biological activity.[1][2][3] The process is highly automated, utilizing robotics, liquid handling systems, and sensitive detectors to conduct a massive number of tests in a short period.[1][4]
The HTS Workflow
The HTS workflow is a multi-step process that begins with the development of a robust and reliable assay and culminates in the identification of confirmed hits.[5][6]
Experimental Protocol: Cell-Based HTS Assay for Kinase Inhibitor Discovery
This protocol outlines a typical cell-based HTS assay to identify inhibitors of a specific kinase involved in a signaling pathway.
1. Assay Development and Miniaturization:
-
Cell Line Selection: Choose a human cell line that endogenously expresses the target kinase.
-
Reporter System: Engineer the cell line to express a reporter gene (e.g., luciferase) under the control of a promoter regulated by the kinase's downstream signaling.
-
Assay Principle: Kinase inhibition will lead to a decrease in reporter gene expression, resulting in a measurable decrease in luminescence.
-
Miniaturization: Optimize the assay for a 384- or 1536-well plate format to reduce reagent consumption and increase throughput.[5]
-
Z'-factor Validation: Perform a validation run with known inhibitors (positive controls) and DMSO (negative control) to ensure a Z'-factor > 0.5, indicating a robust assay suitable for HTS.[4][5]
2. Library Screening:
-
Compound Plating: Use an automated liquid handler to dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the assay plates.
-
Cell Seeding: Add 25 µL of the engineered cells (e.g., at a density of 2,000 cells/well) to each well.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Lysis and Reagent Addition: Add 25 µL of a luciferase assay reagent to lyse the cells and provide the substrate for the luminescence reaction.
-
Signal Detection: Read the luminescence signal using a plate reader.
3. Data Analysis and Hit Selection:
-
Normalization: Normalize the raw data to the plate's median or to the negative controls (DMSO wells).
-
Hit Criteria: Identify primary "hits" as compounds that cause a statistically significant reduction in the luminescence signal (e.g., >3 standard deviations from the mean of the negative controls).
4. Hit Confirmation and Validation:
-
Re-testing: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Curves: Perform serial dilutions of the confirmed hits to determine their potency (IC50 values).
-
Orthogonal Assays: Validate the hits in a different, label-free assay (e.g., a biophysical assay) to rule out assay-specific artifacts.[7]
Quantitative Data in HTS
The output of an HTS campaign is a large dataset that requires careful statistical analysis to identify genuine hits. Key metrics are summarized below.
| Parameter | Description | Typical Values | Reference |
| Hit Rate | The percentage of compounds in a library that are identified as primary hits. | 0.1% - 2% | [8] |
| Confirmation Rate | The percentage of primary hits that are confirmed upon re-testing. | >70% for a good assay | [8] |
| Z'-factor | A statistical measure of the quality of an HTS assay. | > 0.5 for a robust assay | [4][5] |
| IC50 / EC50 | The concentration of a compound that produces 50% of its maximal inhibitory or effective response. | Varies widely (nM to µM) | [9] |
Fragment-Based Drug Discovery (FBDD): Building from the Ground Up
Fragment-Based Drug Discovery (FBDD) is a powerful alternative to HTS that involves screening smaller, less complex molecules ("fragments") to identify weak but efficient binders to a biological target.[10][11] These initial fragment hits then serve as starting points for the rational design of more potent and selective lead compounds.[10]
The FBDD Workflow
The FBDD process is characterized by its reliance on sensitive biophysical techniques to detect the weak interactions of fragments with their target.
Experimental Protocols for FBDD
2.2.1. Surface Plasmon Resonance (SPR) for Fragment Screening
SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[12]
-
Ligand Immobilization: Covalently immobilize the purified target protein onto a sensor chip.
-
Fragment Injection: Inject a solution of each fragment (typically at 100-200 µM) over the sensor surface.[13]
-
Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate a sensorgram.[12][14]
-
Kinetic Analysis: Analyze the association and dissociation phases of the sensorgram to determine the binding affinity (KD) and kinetics (ka, kd).
-
Hit Criteria: Identify fragments that produce a reproducible and concentration-dependent binding response.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening
NMR spectroscopy is a powerful technique for detecting weak fragment binding and for mapping the binding site on the target protein.[15][16]
-
Protein Preparation: Prepare a solution of the 15N-labeled target protein (typically 50-100 µM).[13]
-
Fragment Addition: Add a fragment or a mixture of fragments (cocktail) to the protein solution.
-
HSQC Spectra Acquisition: Acquire 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra before and after the addition of the fragment(s).[13][15]
-
Chemical Shift Perturbation (CSP) Analysis: Analyze the changes in the chemical shifts of the protein's backbone amide signals. Significant CSPs indicate fragment binding.
-
Binding Site Mapping: Map the perturbed residues onto the 3D structure of the protein to identify the fragment's binding site.
2.2.3. X-ray Crystallography for Structural Elucidation
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-guided drug design.[17]
-
Co-crystallization or Soaking:
-
X-ray Diffraction Data Collection: Expose the protein-fragment crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to determine the three-dimensional structure of the protein-fragment complex.
-
Binding Mode Analysis: Analyze the electron density map to determine the precise binding mode and interactions of the fragment with the protein.
Quantitative Data in FBDD
FBDD focuses on identifying weak but efficient binders. The following table summarizes key quantitative parameters.
| Parameter | Description | Typical Values | Reference |
| Fragment Molecular Weight | The molecular weight of the small molecule fragments. | < 300 Da | [19][20] |
| Fragment Concentration for Screening | The concentration of fragments used in the primary screen. | 100 µM - 1 mM | [19] |
| Binding Affinity (KD) | The dissociation constant, a measure of the strength of the binding interaction. | µM to mM range for initial hits | [19] |
| Ligand Efficiency (LE) | A measure of the binding energy per heavy atom of a ligand. | > 0.3 is generally considered good | [21] |
Computational Methods: In Silico Discovery
Computational drug discovery employs computer-based methods to identify and optimize potential drug candidates, significantly reducing the time and cost of the early discovery process.[11][22] These approaches can be broadly categorized as structure-based and ligand-based methods.
The Computational Drug Discovery Workflow
The in silico workflow integrates various computational tools to progress from a target to a set of promising virtual hits.
Key Computational Techniques
-
Virtual Screening (VS): Computationally screening large libraries of virtual compounds against a target structure to identify molecules that are likely to bind.[23]
-
Molecular Docking: Predicting the preferred orientation of a ligand when bound to a target protein to form a stable complex.[10]
-
Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity.
-
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity.[22]
-
Molecular Dynamics (MD) Simulations: Simulating the movement of atoms and molecules to understand the dynamic behavior of biological systems and protein-ligand interactions.[11]
Quantitative Data in Computational Discovery
The success of computational methods is often evaluated by their ability to enrich the hit rate of subsequent experimental screens.
| Parameter | Description | Typical Values | Reference |
| Virtual Screening Hit Rate | The percentage of computationally selected compounds that are active in experimental assays. | 1% - 40% | [21] |
| Enrichment Factor | The ratio of the hit rate in a computationally selected subset to the hit rate in the entire library. | Varies, but significantly > 1 | - |
| Binding Energy Prediction | The computationally estimated strength of the protein-ligand interaction. | Reported in kcal/mol | - |
Signaling Pathways in Drug Discovery: The PI3K/AKT/mTOR Pathway
Understanding the intricate network of cellular signaling pathways is crucial for identifying novel drug targets. The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[24][25][26]
// Nodes RTK [label="RTK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PTEN [label="PTEN", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\nProliferation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Inhibition [label="Apoptosis\nInhibition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges RTK -> PI3K [color="#4285F4"]; PI3K -> PIP3 [label=" phosphorylates", color="#4285F4", fontcolor="#5F6368", fontsize=10]; PIP2 -> PIP3 [style=dashed, color="#4285F4"]; PIP3 -> PDK1 [color="#4285F4"]; PIP3 -> AKT [color="#4285F4"]; PTEN -> PIP3 [arrowhead=tee, color="#EA4335", label=" dephosphorylates", fontcolor="#5F6368", fontsize=10]; mTORC2 -> AKT [label=" phosphorylates\n(Ser473)", color="#34A853", fontcolor="#5F6368", fontsize=10]; PDK1 -> AKT [label=" phosphorylates\n(Thr308)", color="#4285F4", fontcolor="#5F6368", fontsize=10]; AKT -> mTORC1 [color="#4285F4"]; AKT -> Apoptosis_Inhibition [arrowhead=tee, color="#4285F4"]; mTORC1 -> Cell_Growth [color="#34A853"]; } caption: "The PI3K/AKT/mTOR Signaling Pathway"
Targeting key nodes in this pathway, such as PI3K, AKT, or mTOR, with small molecule inhibitors is a major focus of cancer drug discovery. The screening and discovery methodologies described in this guide are instrumental in identifying and optimizing such inhibitors.
Conclusion: The Integrated Future of Chemical Discovery
The early discovery of unique chemical entities is an increasingly integrated endeavor, where high-throughput screening, fragment-based design, and computational methods are not viewed as competing strategies but as complementary approaches. The future lies in the intelligent application of these techniques, leveraging the strengths of each to accelerate the journey from a biological hypothesis to a life-saving therapeutic. By combining the broad exploratory power of HTS, the rational design principles of FBDD, and the predictive capabilities of computational chemistry, researchers are better equipped than ever to uncover the novel chemical matter that will form the basis of the next generation of medicines.
References
- 1. criver.com [criver.com]
- 2. chemaxon.com [chemaxon.com]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 6. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Hit to lead - Wikipedia [en.wikipedia.org]
- 10. excelra.com [excelra.com]
- 11. medium.com [medium.com]
- 12. portlandpress.com [portlandpress.com]
- 13. NMR fragment screening [cureffi.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug Discovery Workflow - What is it? [vipergen.com]
- 24. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4-(2-methyl-1,3-thiazol-4-yl)aniline in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 4-(2-methyl-1,3-thiazol-4-yl)aniline and its derivatives are emerging as a promising scaffold in the field of oncology. The core structure, which combines a thiazole ring and an aniline moiety, is recognized for its potential to interfere with cellular signaling pathways, suggesting a role in the development of novel anticancer agents.[1] While research on the parent compound is nascent, studies on its acetylated derivatives have demonstrated significant cytotoxic and apoptotic activities against various cancer cell lines.
The primary application of this chemical scaffold in cancer research lies in its use as a foundational structure for the synthesis of more complex molecules with enhanced anticancer properties. Research has indicated that modifications of the aniline group, for instance, through acetamide linkage to other heterocyclic moieties like benzimidazoles, can lead to compounds with potent anticancer effects.[2] These derivatives have been shown to induce apoptosis and inhibit DNA synthesis in cancer cells.[2]
The mechanism of action for this class of compounds is believed to involve the induction of apoptosis, a form of programmed cell death.[2] Evidence from studies on N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives points towards the activation of key apoptotic markers such as caspase-3.[2] This suggests that the this compound scaffold can serve as a template for designing drugs that target the apoptotic pathways in cancer cells.
Future applications could explore the development of this scaffold as targeted therapy, potentially by conjugating it with molecules that recognize specific cancer cell surface receptors. Given the versatility of the thiazole and aniline rings for chemical modification, a wide range of derivatives can be synthesized and screened for activity against a broad spectrum of cancer types.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of various N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives against A549 (human lung adenocarcinoma) and C6 (rat glioma) cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound ID | Derivative Moiety | A549 IC50 (µM) | C6 IC50 (µM) |
| 6f | 5-Chlorobenzimidazole | 3.8 | 5.2 |
| 6g | 5-Methylbenzimidazole | 4.2 | 6.8 |
| 6a | Thiazoline | >100 | >100 |
| 6c | 4-Methyl-4H-1,2,4-triazole | >100 | >100 |
| 6d | 5-Methyl-1,3,4-thiadiazole | >100 | >100 |
| 6i | Benzoxazole | >100 | >100 |
Data extracted from a study on N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives.[2]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, C6)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Protocol 2: Analysis of DNA Synthesis by [³H]-Thymidine Incorporation
This protocol is for assessing the effect of the compounds on DNA synthesis, a key indicator of cell proliferation.[3]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compounds
-
[³H]-Thymidine (1 µCi/well)
-
Phosphate-Buffered Saline (PBS)
-
Trichloroacetic acid (TCA), 10%
-
Scintillation cocktail
-
Scintillation counter
-
24-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in 24-well plates and treat with test compounds as described in the MTT assay protocol.
-
Radiolabeling: After 24 hours of treatment, add 1 µCi of [³H]-thymidine to each well and incubate for another 4 hours.
-
Cell Harvesting and Washing: Wash the cells twice with cold PBS.
-
Precipitation of Macromolecules: Add 1 mL of cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate DNA.
-
Washing: Wash the precipitate twice with cold 5% TCA.
-
Solubilization: Dissolve the precipitate in 0.5 mL of 0.1 M NaOH.
-
Scintillation Counting: Transfer the solution to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the counts per minute (CPM) of treated cells to the control cells to determine the percentage of inhibition of DNA synthesis.
Protocol 3: Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining
This method is used to visualize morphological changes associated with apoptosis.[2][3]
Materials:
-
Cancer cell lines
-
Test compounds
-
Acridine Orange (AO) solution (100 µg/mL in PBS)
-
Ethidium Bromide (EB) solution (100 µg/mL in PBS)
-
Fluorescence microscope
-
Glass slides and coverslips
Procedure:
-
Cell Treatment: Treat cells with the test compounds for the desired time period (e.g., 24 hours).
-
Cell Staining: Harvest the cells and wash with PBS. Resuspend the cell pellet in 25 µL of PBS and add 1 µL of AO/EB staining solution (a 1:1 mixture of AO and EB solutions).
-
Microscopic Examination: Place 10 µL of the stained cell suspension on a glass slide, cover with a coverslip, and immediately examine under a fluorescence microscope.
-
Observation:
-
Viable cells: Uniform green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniform orange to red nucleus with intact structure.
-
Visualizations
Caption: Experimental workflow for evaluating the anticancer activity of novel compounds.
Caption: A hypothetical signaling pathway for apoptosis induction by the test compounds.
References
Application Notes and Protocols: Antimicrobial Applications of 4-(2-methyl-1,3-thiazol-4-yl)aniline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The increasing prevalence of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties. This document provides detailed application notes and experimental protocols for the investigation of the antimicrobial potential of derivatives based on the 4-(2-methyl-1,3-thiazol-4-yl)aniline scaffold. The protocols outlined below are based on established methodologies for the synthesis and evaluation of antimicrobial thiazole derivatives.
Data Presentation: Representative Antimicrobial Activity
Disclaimer: The following quantitative data are representative examples to illustrate data presentation and are not derived from published studies on the specific this compound derivatives, as specific data is not currently available in the public domain. These tables are intended to serve as a template for organizing experimental results.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data
| Compound ID | Derivative Type | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| TZ-001 | Schiff Base (Benzaldehyde) | 62.5 µg/mL | 125 µg/mL | 250 µg/mL | 125 µg/mL |
| TZ-002 | Schiff Base (4-Nitrobenzaldehyde) | 31.25 µg/mL | 62.5 µg/mL | 125 µg/mL | 62.5 µg/mL |
| TZ-003 | Azo Dye (Phenol) | 125 µg/mL | 250 µg/mL | >250 µg/mL | 250 µg/mL |
| TZ-004 | Azo Dye (N,N-dimethylaniline) | 62.5 µg/mL | 125 µg/mL | 250 µg/mL | 125 µg/mL |
| Ciprofloxacin | (Control) | 1 µg/mL | 0.5 µg/mL | 1 µg/mL | - |
| Fluconazole | (Control) | - | - | - | 8 µg/mL |
Table 2: Representative Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Data
| Compound ID | Derivative Type | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| TZ-001 | Schiff Base (Benzaldehyde) | 125 µg/mL | 250 µg/mL | >250 µg/mL | 250 µg/mL |
| TZ-002 | Schiff Base (4-Nitrobenzaldehyde) | 62.5 µg/mL | 125 µg/mL | 250 µg/mL | 125 µg/mL |
| TZ-003 | Azo Dye (Phenol) | 250 µg/mL | >250 µg/mL | >250 µg/mL | >250 µg/mL |
| TZ-004 | Azo Dye (N,N-dimethylaniline) | 125 µg/mL | 250 µg/mL | >250 µg/mL | 250 µg/mL |
Table 3: Representative Zone of Inhibition Data (Agar Well Diffusion Method)
| Compound ID | Derivative Type | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) |
| TZ-001 | Schiff Base (Benzaldehyde) | 15 mm | 12 mm | 8 mm | 11 mm |
| TZ-002 | Schiff Base (4-Nitrobenzaldehyde) | 18 mm | 16 mm | 10 mm | 14 mm |
| TZ-003 | Azo Dye (Phenol) | 10 mm | 7 mm | 0 mm | 8 mm |
| TZ-004 | Azo Dye (N,N-dimethylaniline) | 14 mm | 11 mm | 6 mm | 10 mm |
| Ciprofloxacin | (Control) | 25 mm | 28 mm | 22 mm | - |
| Fluconazole | (Control) | - | - | - | 20 mm |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a known synthetic route.
Materials:
-
4-(4-Nitrophenyl)-2-methyl-1,3-thiazole
-
Palladium on carbon (Pd/C, 10%)
-
Hydrazine hydrate
-
Ethanol
-
Ethyl acetate
-
n-Hexane
-
Celite
Procedure:
-
Dissolve 4-(4-nitrophenyl)-2-methyl-1,3-thiazole in ethanol.
-
Add 10% Pd/C catalyst to the solution.
-
Slowly add hydrazine hydrate to the reaction mixture at room temperature.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and n-hexane.
-
Dry the purified crystals under vacuum at approximately 40°C to yield this compound.
Protocol 2: Synthesis of Schiff Base Derivatives
This is a general protocol for the synthesis of Schiff bases from this compound.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve 1 equivalent of this compound in ethanol.
-
Add 1 equivalent of the desired substituted aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the Schiff base.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.
Protocol 3: Synthesis of Azo Dye Derivatives
This is a general protocol for the synthesis of azo dyes from this compound.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Coupling agent (e.g., phenol, N,N-dimethylaniline)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure: Part A: Diazotization
-
Dissolve 1 equivalent of this compound in dilute HCl.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0-5°C to form the diazonium salt solution.
Part B: Azo Coupling
-
Dissolve 1 equivalent of the coupling agent (e.g., phenol) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling agent with constant stirring.
-
Maintain the temperature below 5°C and continue stirring for 1-2 hours.
-
The azo dye will precipitate out of the solution.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry to obtain the crude azo dye.
-
Recrystallize from a suitable solvent to purify the product.
Protocol 4: In Vitro Antimicrobial Susceptibility Testing - Agar Well Diffusion Method
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer (6 mm diameter)
-
Test compound solutions (e.g., in DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (e.g., DMSO)
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly spread the microbial inoculum over the entire surface of the agar plate.
-
Using a sterile cork borer, create wells (6 mm in diameter) in the agar.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Allow the plates to stand for 1 hour to allow for diffusion of the compounds.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compound solutions
-
Positive and negative controls
-
Microplate reader
Procedure:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (37°C for 24h for bacteria, 28°C for 48h for fungi).
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by using a microplate reader.
Protocol 6: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This method determines the lowest concentration of an antimicrobial agent that kills the microorganism.
Materials:
-
Results from the MIC assay (Protocol 5)
-
Agar plates (MHA for bacteria, SDA for fungi)
-
Sterile loop or pipette
Procedure:
-
From the wells of the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL).
-
Spot-inoculate the aliquot onto a fresh agar plate.
-
Incubate the plates under appropriate conditions.
-
The MBC/MFC is the lowest concentration of the compound from which no microbial growth is observed on the agar plate.
Visualizations
Application Notes and Protocols for 4-(2-methyl-1,3-thiazol-4-yl)aniline in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-methyl-1,3-thiazol-4-yl)aniline is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its rigid thiazole core, coupled with the reactive aniline moiety, provides a valuable scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The thiazole ring system is a prominent feature in numerous FDA-approved drugs and clinical candidates, recognized for its ability to engage in various biological interactions. This document provides detailed application notes, experimental protocols, and relevant data to facilitate the use of this compound in drug discovery and development, with a particular focus on its application in the synthesis of kinase inhibitors.
Chemical Properties and Synthesis
The structural combination of a thiazole ring and an aniline moiety in this compound provides a unique scaffold for chemical modifications in medicinal chemistry. The thiazole ring can be synthesized via cyclization reactions, and the aniline portion can undergo reactions like oxidation and substitution.
A common and effective method for the synthesis of the this compound core is the Hantzsch thiazole synthesis, followed by the reduction of a nitro group precursor. This multi-step process is a staple in heterocyclic chemistry.
Application in Drug Discovery: A Building Block for Kinase Inhibitors
The this compound scaffold is a key component in the design of various kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The structural features of this building block allow for its derivatives to bind effectively within the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.
Notably, a structurally similar 2-aminothiazole scaffold is the core of Dasatinib, a potent multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] This highlights the potential of the thiazole-aniline motif in developing clinically successful pharmaceuticals.
Derivatives of this compound have shown promise as inhibitors of key kinases involved in cancer progression and inflammation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein (MAP) Kinase.
Quantitative Data: Kinase Inhibitory Activity of Thiazole Derivatives
The following table summarizes the in vitro kinase inhibitory activity of various thiazole derivatives, demonstrating the potential of this scaffold in developing potent kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for antiproliferative activity) | GI50 (µM) |
| 1 | VEGFR-2 | 60.83 | HCT-116 | 9.3 |
| 2 | VEGFR-2 | 81 | - | - |
| 3 | p38α | - | - | - |
| 4 | ROCK II | 20 | - | - |
IC50: The half maximal inhibitory concentration. GI50: The concentration for 50% inhibition of cell growth. Data is compiled from various research articles on thiazole derivatives as kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of the title compound starting from 1-(4-nitrophenyl)ethanone.
Step 1: Hantzsch Thiazole Synthesis of 2-methyl-4-(4-nitrophenyl)thiazole
Materials:
-
1-(4-nitrophenyl)ethanone
-
Thioacetamide
-
Iodine
-
Ethanol
-
Sodium thiosulfate solution
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1-(4-nitrophenyl)ethanone (1 eq) and thioacetamide (1.2 eq) in ethanol.
-
Add a catalytic amount of iodine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Add a saturated solution of sodium thiosulfate to quench the excess iodine.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-methyl-4-(4-nitrophenyl)thiazole.
Step 2: Reduction of 2-methyl-4-(4-nitrophenyl)thiazole
Materials:
-
2-methyl-4-(4-nitrophenyl)thiazole
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 2-methyl-4-(4-nitrophenyl)thiazole (1 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (4-5 eq) to the suspension.
-
Carefully add concentrated hydrochloric acid dropwise while cooling the flask in an ice bath.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture over crushed ice.
-
Basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is ~9-10.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization to yield this compound.[2]
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds derived from this compound against a target kinase (e.g., VEGFR-2 or p38 MAP kinase). Specific conditions such as substrate and ATP concentrations may need to be optimized for each kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, p38α)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range of concentrations for IC50 determination.
-
Reaction Setup:
-
Add the diluted test compounds or DMSO (for control wells) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
-
Add the kinase/substrate master mix to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound binding.
-
-
Kinase Reaction:
-
Prepare an ATP solution in the kinase assay buffer at a concentration close to the Km for the specific kinase.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence-based assay kit (e.g., ADP-Glo™ Reagent). Incubate as per the manufacturer's instructions.
-
Add the detection reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate as per the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways
Derivatives of this compound often target key signaling pathways implicated in disease. Below is a simplified representation of the VEGFR-2 signaling pathway, a common target for anti-angiogenic cancer therapies.
References
Application Notes and Protocols: Synthesis and Application of Bioactive Molecules from 4-(2-methyl-1,3-thiazol-4-yl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The compound 4-(2-methyl-1,3-thiazol-4-yl)aniline is a versatile chemical intermediate featuring a substituted thiazole ring attached to an aniline moiety. This structural motif is of significant interest in medicinal chemistry as it serves as a scaffold for the development of various bioactive molecules. Thiazole-containing compounds are known to exhibit a wide range of pharmacological effects, including anticancer and antimicrobial properties.[1] This document provides detailed protocols for the synthesis of novel anticancer agents derived from this aniline precursor and outlines its established role as a key intermediate in the synthesis of the multi-tyrosine kinase inhibitor, Dasatinib.
Application Note 1: Synthesis of Novel N-phenylacetamide Anticancer Agents
This section details the synthesis of a series of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives bearing (benz)azole moieties, which have demonstrated significant anticancer activity against lung (A549) and glioma (C6) cancer cell lines.[2] The synthesis proceeds via a two-step process starting from this compound.
Experimental Workflow: Synthesis of Thiazole-(benz)azole Derivatives
Caption: General synthetic workflow for thiazole-(benz)azole derivatives.
Protocol 1: Synthesis of 2-chloro-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide
This protocol describes the initial acylation of the starting aniline.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in a 1:1 mixture of dioxane and water.
-
Cool the solution in an ice bath with continuous stirring.
-
Add sodium bicarbonate to the solution to act as a base.
-
Slowly add chloroacetyl chloride dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature for 3 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield the pure intermediate.
Protocol 2: Synthesis of Final Thiazole-(benz)azole Derivatives (General Procedure)
This protocol outlines the coupling of the chloroacetamide intermediate with various mercapto-substituted (benz)azoles.[2]
Materials:
-
2-chloro-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (from Protocol 1)
-
Appropriate mercapto-(benz)azole (e.g., 5-chloro-1H-benzo[d]imidazole-2-thiol for compound 6f )
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
To a solution of the appropriate mercapto-(benz)azole in acetone, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-chloro-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide in acetone to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-15 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Wash the resulting crude solid with water and purify by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the final product.
Application Note 2: In Vitro Anticancer Activity Evaluation
The synthesized thiazole-(benz)azole derivatives were evaluated for their anticancer effects on A549 (human lung carcinoma) and C6 (rat glioma) cell lines. The key assays performed include the MTT assay for cytotoxicity, analysis of DNA synthesis, and acridine orange/ethidium bromide staining for apoptosis.[2]
Experimental Workflow: Anticancer Assay Cascade
Caption: Workflow for evaluating the in vitro anticancer properties.
Protocol 3: MTT Cytotoxicity Assay
The MTT assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Synthesized compounds
-
Human cancer cell lines (e.g., A549, C6)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin/streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.
-
Prepare various concentrations of the test compounds in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic effects of the most active compounds, 6f (5-chloro-benzimidazole derivative) and 6g (5-methyl-benzimidazole derivative), on A549 and C6 cell lines after 48 hours of treatment.[2]
| Compound | Cell Line | Concentration (µg/mL) | % Cell Viability | % Inhibition of DNA Synthesis |
| 6f | A549 | 10 | 45.2 | 51.5 |
| 25 | 28.7 | 68.3 | ||
| C6 | 10 | 42.6 | 54.8 | |
| 25 | 25.4 | 72.1 | ||
| 6g | A549 | 10 | 48.1 | 48.9 |
| 25 | 31.5 | 65.2 | ||
| C6 | 10 | 45.3 | 51.7 | |
| 25 | 29.8 | 69.4 |
Data derived from the study by Tozkoparan et al., which reported significant anticancer activity and induction of apoptosis by compounds 6f and 6g.[2]
Application Note 3: Intermediate for Dasatinib Synthesis
This compound is a known precursor, though not a direct one, in several patented synthetic routes for Dasatinib, a potent oral multi-tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[3][4] Dasatinib's mechanism of action involves inhibiting the BCR-ABL kinase, which is a hallmark of Philadelphia chromosome-positive (Ph+) leukemias.[5]
Signaling Pathway: Dasatinib Inhibition of BCR-ABL
Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream signaling.
Role in Synthesis
In established synthetic routes for Dasatinib, a more complex thiazole intermediate is typically formed first, which is then coupled with other fragments. For example, a common intermediate is N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.[3][6] The core thiazole-aniline structure of this compound serves as a foundational building block for constructing such advanced intermediates required for the final drug substance. The synthesis of Dasatinib is a multi-step process that has been optimized for yield and purity in pharmaceutical manufacturing.[7]
References
- 1. Buy 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline | 689251-68-1 [smolecule.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Thiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole rings are a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. The functionalization of the thiazole scaffold through palladium-catalyzed cross-coupling reactions is a powerful and versatile strategy for the synthesis of novel molecular entities with potential therapeutic applications. These reactions, including Suzuki-Miyaura, Sonogashira, Negishi, Stille, and Buchwald-Hartwig couplings, enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[1][2] This document provides detailed protocols and comparative data for several key palladium-catalyzed cross-coupling reactions involving thiazole derivatives.
General Reaction Workflow
The successful execution of a palladium-catalyzed cross-coupling reaction requires careful attention to the exclusion of oxygen and moisture, as the palladium(0) active catalyst is sensitive to air. A typical experimental workflow is outlined below.
References
Application Notes and Protocols for In Vitro Testing of 4-(2-Methyl-1,3-thiazol-4-yl)aniline Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro testing methodologies for evaluating the biological activity of novel 4-(2-methyl-1,3-thiazol-4-yl)aniline analogs. The protocols detailed below are designed to assess the cytotoxic and potential kinase inhibitory effects of these compounds, which are of significant interest in anticancer drug discovery.
Introduction
Thiazole-containing compounds, particularly those with an aniline moiety, have emerged as a promising class of scaffolds in medicinal chemistry due to their diverse pharmacological activities. Analogs of this compound are being investigated for their potential as inhibitors of key signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) pathways. This document outlines the essential in vitro assays to characterize the anticancer potential of these analogs.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic effects of this compound analogs are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are determined to quantify their potency.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog A | HT-1376 (Bladder Carcinoma) | WST-1 Assay | 26.51 | Cisplatin | 14.85 |
| Analog B | A549 (Lung Carcinoma) | MTT Assay | Potent Activity | Vandetanib | - |
| Analog C | H446 (Small Cell Lung Cancer) | MTT Assay | Potent Activity | Vandetanib | - |
| Analog D | BxPC-3 (Pancreatic Cancer) | MTT Assay | Significant Cytotoxicity | - | - |
| Analog E | MOLT-4 (T-cell Leukemia) | MTT Assay | Significant Cytotoxicity | - | - |
| Analog F | MCF-7 (Breast Cancer) | MTT Assay | Significant Cytotoxicity | - | - |
Note: The data presented is a composite from studies on structurally related thiazole derivatives and serves as a representative example. Actual IC50 values will vary depending on the specific analog.
Data Presentation: Kinase Inhibition
Several 4-anilinoquinazoline derivatives, which share structural similarities with the thiazole-aniline scaffold, have been identified as dual inhibitors of EGFR and VEGFR-2.
| Compound ID | Kinase Target | Inhibition Assay | IC50 (µM) |
| Analog G | EGFR | Kinase Assay | Potent Inhibition |
| Analog G | VEGFR-2 | Kinase Assay | Potent Inhibition |
| Analog H | EGFR | Kinase Assay | Potent Inhibition |
| Analog H | VEGFR-2 | Kinase Assay | Potent Inhibition |
Note: This table illustrates the potential dual inhibitory activity of these analogs based on findings for related compounds.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
This compound analogs
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test analogs in complete culture medium. Replace the existing medium with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol describes a general method to determine the inhibitory activity of the analogs against a specific kinase, such as VEGFR-2. Commercially available kinase assay kits are often used for this purpose.
Materials:
-
This compound analogs
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., a specific peptide)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Reference inhibitor (e.g., Vandetanib)
-
White, opaque 96-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test analogs and the reference inhibitor in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound or reference inhibitor, and the VEGFR-2 enzyme.
-
Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. This often involves measuring luminescence.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Signaling Pathway
The primary mechanism of action for many anticancer agents targeting the 4-anilinoquinazoline and related scaffolds is the inhibition of receptor tyrosine kinases (RTKs). For this compound analogs, a likely target is the VEGFR-2 signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) that tumors require for growth and metastasis. Inhibition of VEGFR-2 blocks downstream signaling cascades, leading to reduced cell proliferation, migration, and survival.
Conclusion
The in vitro testing of this compound analogs is a critical step in the early stages of anticancer drug discovery. The protocols and data presentation formats provided here offer a standardized framework for assessing the cytotoxic and enzyme inhibitory potential of these promising compounds. Further investigations, including structure-activity relationship (SAR) studies and in vivo efficacy models, are warranted for lead candidates identified through these in vitro assays.
Application Notes and Protocols for Thiazole-Based Compounds in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for assessing the cellular activities of thiazole-based compounds. The thiazole moiety is a versatile heterocyclic scaffold present in numerous biologically active molecules and approved drugs, exhibiting a wide range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This document focuses primarily on in vitro cellular assays to determine the cytotoxic and apoptotic effects of novel thiazole derivatives, which are crucial steps in the drug discovery pipeline.
Overview of Cellular Assays for Thiazole Compounds
Thiazole-based compounds have been shown to exert their biological effects through various mechanisms of action.[4] In the context of cancer, these mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways necessary for cancer cell proliferation and survival.[4][5] Consequently, a panel of cellular assays is typically employed to characterize the bioactivity of newly synthesized thiazole derivatives.
Commonly employed cellular assays include:
-
Cytotoxicity Assays: To determine the concentration at which a compound inhibits cell growth and to calculate the IC50 (half-maximal inhibitory concentration) value. The MTT assay is a widely used colorimetric method for this purpose.[6][7][8]
-
Apoptosis Assays: To quantify the number of cells undergoing apoptosis upon treatment with the compound. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[7]
-
Cell Cycle Analysis: To investigate the effect of the compound on the progression of the cell cycle, identifying potential cell cycle arrest at specific phases (G1, S, G2/M).[4][9]
-
Mechanism of Action Studies: To elucidate the molecular targets and signaling pathways affected by the compound. This can involve Western blotting for key proteins in pathways like PI3K/Akt or specific enzyme inhibition assays.[4]
Data Presentation: Cytotoxicity of Thiazole-Based Compounds
The following table summarizes the cytotoxic activity (IC50 values) of representative thiazole-based compounds against various cancer cell lines as reported in the literature. This data serves as a reference for the expected potency of this class of compounds.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4c | MCF-7 | Breast Cancer | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 | Liver Cancer | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Compound 4b | MCF-7 | Breast Cancer | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |
| HepG2 | Liver Cancer | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | |
| Compound 9 | MCF-7 | Breast Cancer | 14.6 ± 0.8 | Cisplatin | 13.6 ± 0.9 |
| Compound 11b | MCF-7 | Breast Cancer | 28.3 ± 1.5 | Cisplatin | 13.6 ± 0.9 |
| Compound 16b | HepG2-1 | Liver Cancer | 0.69 ± 0.41 | Doxorubicin | 0.72 ± 0.52 |
| Compound 21 | HepG2-1 | Liver Cancer | 1.82 ± 0.94 | Doxorubicin | 0.72 ± 0.52 |
Data compiled from multiple sources.[6][8][10][11]
Experimental Protocols
Cell Culture and Compound Preparation
Materials:
-
Normal cell line (e.g., HEK293) for selectivity assessment[7]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[7]
-
Thiazole-based compound
-
Dimethyl sulfoxide (DMSO)[7]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Maintain cell lines in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.[7]
-
Compound Stock Solution: Prepare a 10 mM stock solution of the thiazole-based compound in DMSO. Store in aliquots at -20°C.[7]
-
Working Solutions: Immediately before each experiment, prepare fresh serial dilutions of the compound in complete culture medium. The final DMSO concentration in the assays should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[7]
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[4][7]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the thiazole compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 24, 48, or 72 hours.[12]
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration using non-linear regression analysis.[12]
Apoptosis Detection: Annexin V-FITC/PI Assay
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the thiazole compound at its predetermined IC50 concentration for 24 hours.[7]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with ice-cold PBS.[7]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Signaling Pathway Analysis
Thiazole-based compounds can modulate various signaling pathways crucial for cancer cell survival and proliferation. A common mechanism involves the inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2 and downstream pathways such as PI3K/Akt.[4][6]
This diagram illustrates a potential mechanism where thiazole compounds inhibit a receptor tyrosine kinase, leading to the downregulation of the PI3K/Akt survival pathway. This inhibition results in decreased cell proliferation and the induction of apoptosis. The specific proteins to investigate via Western blot would include phosphorylated and total forms of Akt and other downstream effectors.
References
- 1. mdpi.com [mdpi.com]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Kinase Inhibitors Using 4-(2-methyl-1,3-thiazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(2-methyl-1,3-thiazol-4-yl)aniline scaffold is a key pharmacophore in the design of novel kinase inhibitors. Its structural features allow for versatile chemical modifications to achieve high potency and selectivity against various kinase targets implicated in oncology and other diseases. This document provides detailed application notes and experimental protocols for the development of kinase inhibitors based on this scaffold, with a particular focus on Aurora kinase inhibition, exemplified by the structurally related compound CYC116.
Data Presentation: Kinase Inhibitory Activity
While specific kinase inhibition data for direct derivatives of this compound are not extensively available in the public domain, the closely related compound CYC116 (4-methyl-5-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]-1,3-thiazol-2-amine) serves as an excellent surrogate for demonstrating the potential of this chemical class. CYC116 is a potent inhibitor of Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2]
| Compound | Target Kinase | Kᵢ (nM)[3][4] | IC₅₀ (nM)[1] |
| CYC116 | Aurora A | 8.0 | 44 |
| Aurora B | 9.2 | 19 | |
| Aurora C | - | 65 | |
| VEGFR2 | 44 | 69 |
Table 1: In vitro Kinase Inhibitory Activity of CYC116.
The antiproliferative activity of CYC116 has been evaluated against a panel of human cancer cell lines, demonstrating broad-spectrum efficacy.
| Cell Line | Cancer Type | IC₅₀ (µM)[3] |
| MCF7 | Breast | 0.599 |
| HeLa | Cervical | 0.59 |
| Colo205 | Colon | 0.241 |
| HCT-116 | Colon | 0.34 |
| HT29 | Colon | 0.725 |
| K562 | Leukemia | 1.375 |
| CCRF-CEM | Leukemia | 0.471 |
| MV4-11 | Leukemia | 0.034 |
| HL60 | Leukemia | 0.372 |
| NCI-H460 | Lung | 0.681 |
| A2780 | Ovarian | 0.151 |
| BxPC3 | Pancreatic | 1.626 |
| Mia-Paca-2 | Pancreatic | 0.775 |
| Saos-2 | Osteosarcoma | 0.308 |
| Messa | Uterine Sarcoma | 0.110 |
Table 2: Antiproliferative Activity of CYC116 in Human Cancer Cell Lines.
Signaling Pathways and Mechanism of Action
Aurora kinases are critical regulators of mitosis, and their inhibition leads to defects in cell division and subsequent apoptosis.[5] CYC116 acts as a dual inhibitor of mitotic processes and angiogenesis by targeting both Aurora kinases and VEGFR2.[1] The inhibition of Aurora kinases by CYC116 results in the suppression of histone H3 phosphorylation, a key event in mitosis, leading to failed cell division and the formation of polyploid cells.[1][4]
Caption: Aurora Kinase Signaling Pathway Inhibition.
Experimental Protocols
Synthesis of N-phenyl-4-(2-methyl-1,3-thiazol-4-yl)pyrimidin-2-amine Derivatives
This protocol describes a general method for the synthesis of kinase inhibitors based on the this compound scaffold, adapted from procedures for similar N-phenyl-4-(thiazol-yl)pyrimidin-2-amines.
Caption: Synthetic Workflow for Kinase Inhibitors.
Materials:
-
This compound
-
Cyanamide
-
Appropriately substituted β-ketoenamine (enaminone)
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Microwave reactor
Procedure:
-
Synthesis of the Guanidine Intermediate:
-
Dissolve this compound in ethanol and add a molar equivalent of concentrated hydrochloric acid.
-
To this solution, add an aqueous solution of cyanamide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 3-4 hours.
-
Cool the mixture and neutralize with a sodium hydroxide solution to precipitate the N-(4-(2-methyl-1,3-thiazol-4-yl)phenyl)guanidine.
-
Filter the solid, wash with cold water, and recrystallize from ethanol.
-
-
Microwave-assisted Cyclization:
-
In a microwave vial, combine the synthesized guanidine derivative (1 equivalent) and the desired enaminone (1 equivalent) in a suitable solvent such as ethanol.
-
Seal the vial and heat in a microwave reactor at a temperature and time optimized for the specific substrates (e.g., 120-150 °C for 15-30 minutes).
-
After cooling, the product may precipitate. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final N-phenyl-4-(2-methyl-1,3-thiazol-4-yl)pyrimidin-2-amine derivative.
-
In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to measure the activity of Aurora kinases and the inhibitory potential of the synthesized compounds by quantifying the amount of ADP produced.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)
-
ATP
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the inhibitor compounds in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the appropriate substrate.
-
Dilute the Aurora kinase enzyme to the desired concentration in kinase assay buffer.
-
-
Assay Protocol:
-
Add 2.5 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the wells of the 384-well plate.
-
Add 2.5 µL of kinase assay buffer to the "blank" (no enzyme) control wells.
-
Add 5 µL of the diluted kinase enzyme to each well (except the "blank" wells).
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate master mix to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for another 30-45 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and "no enzyme" control (100% inhibition).
-
Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The data and protocols presented here, using the structurally related Aurora kinase inhibitor CYC116 as a guide, provide a solid framework for researchers to design, synthesize, and evaluate novel drug candidates based on this versatile chemical entity. Further exploration of structure-activity relationships by modifying the pyrimidine and aniline moieties can lead to the discovery of next-generation kinase inhibitors with improved therapeutic profiles.
References
Application Notes and Protocols: 4-(2-methyl-1,3-thiazol-4-yl)aniline in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 4-(2-methyl-1,3-thiazol-4-yl)aniline in material science, focusing on its role as a monomer for the synthesis of novel conductive polymers. The unique combination of the electron-rich aniline moiety and the heterocyclic thiazole ring suggests applications in electroactive materials, sensors, and corrosion-resistant coatings.
Introduction
This compound is a bifunctional molecule featuring a primary aromatic amine and a methyl-substituted thiazole ring. This structure makes it an attractive building block for creating functional polymers. The aniline group allows for straightforward polymerization through established oxidative chemical or electrochemical methods, while the thiazole unit can enhance the polymer's thermal stability, conductivity, and potential for metal coordination.
Polyaniline and its derivatives are a well-studied class of conducting polymers known for their tunable electrical conductivity, environmental stability, and ease of synthesis.[1] By incorporating the this compound monomer, it is possible to develop new polymeric materials with tailored properties for a range of applications in material science.
Potential Applications in Material Science
The incorporation of the thiazole moiety into a polyaniline backbone is anticipated to yield polymers with unique electro-optical properties. Thiazole-based polymers have been investigated for their use in:
-
Organic Electronics: The extended π-conjugation in polymers derived from this compound can lead to semiconducting properties, making them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices.
-
Electrochromic Devices: Polymers containing thiazole rings have shown promise in electrochromic applications, where the material changes color in response to an electrical potential. This property is valuable for smart windows, displays, and sensors.
-
Sensors: The nitrogen and sulfur atoms in the thiazole ring can act as binding sites for specific analytes, enabling the development of chemiresistive or electrochemical sensors. Polyaniline-based sensors are known for their high sensitivity to various gases and chemicals.[2][3]
-
Corrosion Protection: Polyaniline coatings are effective in preventing the corrosion of metals. The introduction of the thiazole group may enhance the adhesion and barrier properties of these protective coatings.
Physicochemical Properties of the Monomer
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂S |
| Molecular Weight | 190.26 g/mol |
| Melting Point | 133-135 °C |
| Boiling Point (Predicted) | 346.1 ± 17.0 °C |
| Density (Predicted) | 1.219 ± 0.06 g/cm³ |
Experimental Protocols
The following protocols describe the synthesis of poly(this compound) via chemical and electrochemical oxidative polymerization. These are generalized procedures adapted from established methods for aniline and its derivatives.[1][4][5]
Protocol 1: Chemical Oxidative Polymerization
This protocol outlines the synthesis of poly(this compound) using ammonium persulfate (APS) as an oxidant in an acidic medium.
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of this compound in 100 mL of 1 M HCl. Stir the solution until the monomer is completely dissolved.
-
Cooling: Place the beaker in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 50 mL of 1 M HCl. The molar ratio of oxidant to monomer is typically 1:1.
-
Polymerization: Slowly add the ammonium persulfate solution dropwise to the cooled monomer solution while stirring vigorously. The reaction mixture will gradually change color, indicating the onset of polymerization.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for 2-4 hours to ensure complete polymerization.
-
Product Isolation: Collect the polymer precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the precipitate with 1 M HCl to remove any unreacted monomer and oligomers, followed by washing with methanol and then distilled water until the filtrate becomes colorless and neutral.
-
Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.
Expected Outcome: A dark-colored powder of poly(this compound) in its emeraldine salt form.
Protocol 2: Electrochemical Polymerization
This protocol describes the synthesis of a poly(this compound) film on a conductive substrate using cyclic voltammetry.
Materials and Equipment:
-
This compound
-
Sulfuric acid (H₂SO₄), 1 M
-
Distilled water
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., platinum, gold, or indium tin oxide (ITO) coated glass)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))
-
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of this compound in 1 M H₂SO₄.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared electrolyte. Ensure the working electrode is polished and clean before use.
-
Deoxygenation: Purge the electrolyte with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Electropolymerization: Perform cyclic voltammetry by scanning the potential between -0.2 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a set number of cycles (e.g., 10-20 cycles). The potential range may need to be optimized.
-
Film Characterization: After polymerization, a polymer film should be visible on the working electrode. Rinse the electrode gently with distilled water to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer-coated electrode in a desiccator.
Expected Outcome: A uniform, dark-colored polymer film deposited on the surface of the working electrode.
Characterization of the Polymer
The synthesized polymer can be characterized using various techniques to determine its structure, morphology, and properties.
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the polymer structure by identifying characteristic vibrational bands of the aniline and thiazole moieties. |
| UV-Vis Spectroscopy | Investigation of the electronic transitions and determination of the optical band gap. |
| Scanning Electron Microscopy (SEM) | Analysis of the surface morphology of the polymer. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer. |
| Cyclic Voltammetry (CV) | Study of the electrochemical behavior, redox properties, and electroactivity of the polymer film. |
| Four-Point Probe Measurement | Determination of the electrical conductivity of the polymer film. |
Diagrams
Synthesis Workflow
Caption: Workflow for Chemical Oxidative Polymerization.
Electrochemical Polymerization Setup
Caption: Electrochemical Polymerization Setup.
References
- 1. benchchem.com [benchchem.com]
- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis and Biological Screening of 4-(2-methyl-1,3-thiazol-4-yl)aniline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of biological activities.[1] Derivatives of thiazole are known to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The 4-(2-methyl-1,3-thiazol-4-yl)aniline core, in particular, serves as a versatile starting point for the development of novel therapeutic agents. The aniline functional group provides a convenient handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening. These notes provide detailed protocols for the synthesis of the core aniline structure and its subsequent derivatization, followed by standard methodologies for evaluating their potential as anticancer and antimicrobial agents.
Part 1: Synthesis Protocols
The synthesis of this compound derivatives is typically achieved through a multi-step process. The general strategy involves the construction of the 2-methyl-4-(4-nitrophenyl)thiazole core, followed by the reduction of the nitro group to an aniline, and subsequent derivatization of the resulting amino group.
General Synthetic Pathway Diagram
References
Application Notes and Protocols for Hantzsch Thiazole Synthesis with Anilines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the Hantzsch thiazole synthesis, specifically focusing on the preparation of 2-anilinothiazole derivatives. The synthesis involves the reaction of an α-haloketone with an N-arylthiourea (synthesized from an aniline precursor). Thiazole moieties are significant structural components in a vast array of pharmaceuticals, making this synthesis a cornerstone in medicinal chemistry and drug development.
Introduction to Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a classic condensation reaction used to construct the thiazole ring.[1] The reaction typically involves the cyclization of an α-haloketone with a thioamide.[1] When an N-arylthiourea is used as the thioamide component, the resulting products are 2-(arylamino)thiazoles, also known as 2-anilinothiazoles. This method is widely favored due to its reliability, generally high yields, and the stability of the aromatic thiazole products. The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the thiazole ring, making it a crucial tool for generating libraries of compounds for drug discovery.
Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established multi-step mechanism. When using an N-arylthiourea and an α-haloketone, the reaction pathway is as follows:
-
S-Alkylation: The sulfur atom of the N-arylthiourea acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction. This displaces the halide and forms an S-alkylated isothiourea intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the isothiourea intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the final, stable aromatic 2-anilinothiazole ring.
Under neutral or basic conditions, the reaction exclusively yields 2-(N-substituted amino)thiazoles. However, under strongly acidic conditions, a mixture of isomers, including 3-substituted 2-imino-2,3-dihydrothiazoles, can be formed.[2]
Experimental Protocols
The following protocols provide a comprehensive workflow, from the synthesis of the N-phenylthiourea precursor from aniline to the final one-pot synthesis of 2-anilinothiazole derivatives.
Protocol 1: Synthesis of N-Phenylthiourea from Aniline
This protocol details the synthesis of the key N-arylthiourea intermediate from aniline. The procedure is adapted from a classic method involving the in-situ generation of benzoyl isothiocyanate followed by aminolysis and hydrolysis.[3]
Materials:
-
Aniline (0.2 mole)
-
Benzoyl chloride (0.2 mole)
-
Ammonium thiocyanate (0.22 mole)
-
Sodium hydroxide (30 g)
-
Dry Acetone (150 mL)
-
Deionized Water
Procedure:
-
In a 500-mL three-necked flask equipped with a mechanical stirrer and reflux condenser, combine ammonium thiocyanate (0.22 mole) and 100 mL of dry acetone.[3]
-
With stirring, add benzoyl chloride (0.2 mole) dropwise. After the addition is complete, reflux the mixture for 5 minutes.
-
Add a solution of aniline (0.2 mole) in 50 mL of dry acetone at a rate that maintains a gentle reflux.
-
Pour the reaction mixture carefully into 1.5 L of cold water with stirring to precipitate the intermediate (α-benzoyl-β-phenylthiourea). Collect the solid by filtration.
-
Heat the collected crystals for 5 minutes with a boiling solution of 30 g of sodium hydroxide in 270 mL of water. This hydrolyzes the benzoyl group.
-
Cool the solution and filter off any impurities. Acidify the filtrate with acetic acid.
-
The solution will deposit the crystalline N-phenylthiourea upon standing.[3]
-
Collect the product by vacuum filtration, wash with water, and dry. Recrystallization from ethanol can be performed for higher purity, yielding white plates.[3]
Protocol 2: One-Pot Synthesis of 4-Aryl-N-phenylthiazol-2-amines
This one-pot procedure synthesizes the target 2-anilinothiazole derivatives directly from an aromatic methyl ketone and N-phenylthiourea using copper(II) bromide for in-situ α-bromination.[4]
Materials:
-
Aromatic methyl ketone (e.g., Acetophenone) (1.0 mmol)
-
N-Phenylthiourea (1.2 mmol)
-
Copper(II) Bromide (CuBr₂) (2.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a stirred solution of the aromatic methyl ketone (1.0 mmol) in ethanol (10 mL), add copper(II) bromide (2.0 mmol).
-
Reflux the mixture. The initial blue/green color will fade as the reaction proceeds, indicating the consumption of Cu(II) and the formation of the α-bromo ketone intermediate.
-
After the α-bromination is complete (typically monitored by TLC), add N-phenylthiourea (1.2 mmol) to the reaction mixture.
-
Continue refluxing for the time specified in Table 1, monitoring the reaction progress by TLC.[4]
-
After completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure 4-aryl-N-phenylthiazol-2-amine.[4]
Data Presentation
The following table summarizes the results for the one-pot synthesis of various 2-anilinothiazole derivatives using Protocol 2, demonstrating the scope of the reaction with different substituted aromatic ketones.
Table 1: Synthesis of 4-Aryl-N-phenylthiazol-2-amine Derivatives[4]
| Entry | Aromatic Ketone Substrate | Product | Time (h) | Yield (%) |
| 1 | Acetophenone | 4-Phenyl-N-phenylthiazol-2-amine | 4 | 85 |
| 2 | 4'-Methoxyacetophenone | 4-(4-Methoxyphenyl)-N-phenylthiazol-2-amine | 4 | 88 |
| 3 | 4'-Fluoroacetophenone | 4-(4-Fluorophenyl)-N-phenylthiazol-2-amine | 5 | 70 |
| 4 | 4'-Phenylacetophenone | 4-([1,1'-Biphenyl]-4-yl)-N-phenylthiazol-2-amine | 4 | 82 |
| 5 | 2-Acetylnaphthalene | 4-(Naphthalen-2-yl)-N-phenylthiazol-2-amine | 4 | 80 |
| 6 | 1-(Thiophen-2-yl)ethan-1-one | N-Phenyl-4-(thiophen-2-yl)thiazol-2-amine | 5 | 78 |
Alternative & Green Chemistry Protocols
Solvent-Free Synthesis
A sustainable alternative to conventional solvent-based heating is a solvent-free reaction. This approach often leads to shorter reaction times and simpler work-up procedures.
Procedure Outline:
-
Heat the α-haloketone (e.g., 2-bromoacetophenone) to its melting point.[5]
-
Add the N-arylthiourea directly to the molten ketone. The reaction is often rapid and exothermic.[5]
-
After a few minutes, the reaction mixture solidifies.
-
The crude product is then purified by washing with a suitable solvent like ethanol or water to remove unreacted starting materials. Yields for this method are typically moderate to excellent (42-93%).[5]
References
- 1. researchgate.net [researchgate.net]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
Application Notes and Protocols: 4-(2-methyl-1,3-thiazol-4-yl)aniline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-methyl-1,3-thiazol-4-yl)aniline is a heterocyclic amine that has emerged as a significant scaffold in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. Its structural motif, featuring a thiazole ring linked to an aniline group, provides a versatile platform for the synthesis of compounds with a range of biological activities. This document provides an overview of the applications of this compound in drug discovery, with a focus on its role as a precursor for potent anticancer agents, particularly cyclin-dependent kinase (CDK) inhibitors. While direct biological data for this compound is limited in publicly available literature, its derivatives have shown significant promise, highlighting the importance of this core structure.
Synthesis of this compound and its Derivatives
The synthesis of this compound can be achieved through various synthetic routes, often starting from 2-methyl-4-(4-nitrophenyl)thiazole.[1] A common subsequent step involves the reduction of the nitro group to an amine.
Derivatives of this core structure, particularly the 2-anilino-4-(thiazol-5-yl)pyrimidines, are of significant interest as CDK inhibitors. The general synthesis of these derivatives involves the condensation of a guanidine salt with a β-ketoester or its equivalent, which is a well-established method for pyrimidine ring formation.[2]
Biological Activity and Applications
The primary application of the this compound scaffold in drug discovery is as a foundational structure for the development of kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Anticancer Activity as Kinase Inhibitors
Derivatives of this compound have been extensively investigated as inhibitors of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their inhibition is a key strategy in cancer therapy.[3][4] The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold, which incorporates the core 4-(thiazol-yl)aniline moiety, has been shown to be a potent inhibitor of several CDKs, including CDK2 and CDK9.[2][5][6]
Quantitative Data on Derivatives
The following tables summarize the biological activity of various derivatives based on the 4-(thiazol-yl)aniline scaffold. It is important to note that these data are for derivatives and not the parent compound, this compound.
Table 1: In Vitro Kinase Inhibitory Activity of 2-Anilino-4-(thiazol-5-yl)pyrimidine Derivatives
| Compound ID | Modifications | CDK2 (Ki, nM) | CDK9 (IC50, nM) | Reference |
| 8 | 2,4-dimethyl-thiazole | 1300 | - | [2] |
| 12u | 5-substituted pyrimidine | >1000 | 7 | [6] |
Table 2: Antiproliferative Activity of Thiazole-Aniline Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Thiazole derivative 2 | HepG-2 (Hepatocellular carcinoma) | 1.2 | [7] |
| Thiazole derivative 2 | MDA-MB-231 (Breast cancer) | 26.8 | [7] |
Signaling Pathway
The primary mechanism of action for many anticancer derivatives of this compound is the inhibition of cyclin-dependent kinases, which disrupts the cell cycle. The following diagram illustrates the role of CDKs in cell cycle progression.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the effect of compounds on cell viability and to calculate the IC50 (half-maximal inhibitory concentration) value.
Materials:
-
96-well microplates
-
Test compound (e.g., a derivative of this compound)
-
Cancer cell line (e.g., HepG-2, MDA-MB-231)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plates for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[2]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is designed to measure the inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate (e.g., histone H1 for CDK2)
-
ATP (Adenosine triphosphate)
-
Test compound
-
Kinase reaction buffer
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or radiolabeled [γ-³²P]ATP)
-
Plate reader (luminescence or radioactivity detector)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Kinase and Substrate Addition: Add the purified kinase and its specific substrate to each well.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final concentration of ATP should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format:
-
Luminescence-based (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to convert the ADP produced during the kinase reaction into a luminescent signal.
-
Radiometric: If using [γ-³²P]ATP, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 or Ki value.
Structure-Activity Relationship (SAR)
Studies on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have provided valuable insights into the structure-activity relationship of this class of compounds.
-
Aniline Moiety: Substitutions on the aniline ring significantly influence the inhibitory potency. Electron-withdrawing groups at the meta- or para-position of the phenyl ring generally enhance CDK2 inhibitory activity.[1]
-
Thiazole Ring: The thiazole ring is a key component of the pharmacophore. Modifications at the C2 and C4 positions of the thiazole can modulate the potency and selectivity of the inhibitors.[6]
-
Pyrimidine Core: The pyrimidine ring acts as a central scaffold, and substitutions at the C5 position can be explored to improve interactions with the target kinase and enhance selectivity.[6]
Experimental Workflow
The following diagram outlines a typical workflow for the initial screening and characterization of a novel compound based on the this compound scaffold.
Conclusion
This compound is a valuable building block in the design and synthesis of novel therapeutic agents, particularly kinase inhibitors for cancer treatment. The extensive research on its derivatives, especially the 2-anilino-4-(thiazol-5-yl)pyrimidines, has demonstrated the potential of this scaffold to yield potent and selective drug candidates. The provided protocols and workflows offer a framework for researchers to explore the potential of new compounds derived from this promising chemical entity. Further investigation into the direct biological activities of the parent compound and the development of novel derivatives are warranted to fully exploit its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Molecular Docking Studies of 4-(2-Methyl-1,3-thiazol-4-yl)aniline Derivatives as Potential VEGFR-2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-(2-methyl-1,3-thiazol-4-yl)aniline scaffold represents a promising chemical starting point for the development of novel therapeutic agents. Its structural motifs, combining a thiazole ring with an aniline group, are present in numerous biologically active compounds, particularly protein kinase inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology. This document provides a detailed protocol for the in silico investigation of this compound derivatives as potential VEGFR-2 inhibitors using molecular docking, along with protocols for experimental validation.
Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand (VEGF-A), dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Small molecule inhibitors typically target the ATP-binding site of the kinase domain, preventing autophosphorylation and blocking the signaling pathway.
Caption: VEGFR-2 signaling pathway and the mechanism of inhibition.
Data Presentation
The following tables summarize hypothetical molecular docking and in vitro activity data for a series of this compound derivatives against VEGFR-2. This data is representative of what could be obtained following the protocols described below and is based on published data for structurally related compounds.[1][2][3][4]
Table 1: Molecular Docking Results of this compound Derivatives against VEGFR-2 (PDB: 4ASD)
| Compound ID | R-Group (Substitution on Aniline) | Docking Score (kcal/mol) | Predicted Binding Interactions (Amino Acid Residues) |
| 1a | H | -8.5 | H-bond with Cys919, Hydrophobic with Leu840, Val848 |
| 1b | 4-Fluoro | -9.2 | H-bond with Cys919, Asp1046; Halogen bond with Val899 |
| 1c | 4-Chloro | -9.5 | H-bond with Cys919, Asp1046; Halogen bond with Val899 |
| 1d | 3-Methoxy | -8.9 | H-bond with Cys919, Glu885; Hydrophobic with Leu1035 |
| 1e | 4-Trifluoromethyl | -9.8 | H-bond with Cys919, Asp1046; Hydrophobic with Val916 |
| Sorafenib | Reference | -10.5 | H-bond with Cys919, Asp1046; Pi-Pi with Phe1047 |
Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity and Antiproliferative Activity
| Compound ID | VEGFR-2 IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) - MCF-7 Cell Line |
| 1a | 150 | 15.2 |
| 1b | 85 | 8.9 |
| 1c | 60 | 5.1 |
| 1d | 110 | 12.5 |
| 1e | 45 | 3.8 |
| Sorafenib | 90 | 1.2 |
Experimental Protocols
Molecular Docking Workflow
This protocol outlines a general workflow for performing molecular docking of the title compounds into the ATP-binding site of VEGFR-2 using AutoDock Vina.
Caption: General workflow for molecular docking studies.
1. Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (PDB). A suitable entry is 4ASD , which is in complex with the inhibitor Sorafenib.[3][5]
-
Prepare the Receptor:
-
Load the PDB file (4ASD.pdb) into a molecular modeling software (e.g., UCSF Chimera, AutoDock Tools).
-
Remove all water molecules and the co-crystallized ligand (Sorafenib).
-
Add polar hydrogen atoms to the protein.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT format (e.g., receptor.pdbqt). This format includes atomic coordinates, charges, and atom types required by AutoDock.
-
2. Ligand Preparation
-
Create 2D Structures: Draw the this compound derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D and Optimize:
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Add Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds within the ligand.
-
Save the prepared ligands in the PDBQT format (e.g., ligand_1a.pdbqt).
-
3. Grid Generation
-
Define the Binding Site: The binding site is defined as a cubic grid box that encompasses the active site of the receptor.
-
Set Grid Parameters:
-
In AutoDock Tools, load the prepared receptor (receptor.pdbqt).
-
Center the grid box on the coordinates of the original co-crystallized ligand (Sorafenib) to ensure the search space is focused on the ATP-binding pocket.
-
Set the dimensions of the grid box (e.g., 60 x 60 x 60 Å) to be large enough to accommodate the ligands and allow for conformational sampling.
-
Save the grid parameter file (e.g., grid.gpf).
-
-
Generate Grid Maps: Use AutoGrid to generate the grid map files based on the grid.gpf.
4. Molecular Docking Simulation
-
Create Configuration File: Prepare a configuration file (e.g., conf.txt) for AutoDock Vina that specifies the paths to the receptor and ligand PDBQT files, and the grid box parameters.
-
Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log ligand_1a_log.txt
-
Repeat for all derivatives.
5. Analysis of Results
-
Examine Binding Energies: The output file (ligand_1a_log.txt) will contain the binding affinities (in kcal/mol) for the top predicted binding poses. The most negative value indicates the strongest predicted binding.
-
Visualize Docking Poses: Load the receptor PDBQT file and the output ligand PDBQT file (ligand_1a_out.pdbqt) into a molecular visualization tool (e.g., PyMOL, Discovery Studio Visualizer).
-
Identify Interactions: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the VEGFR-2 active site. Key interactions for VEGFR-2 inhibitors often involve residues such as Cys919 in the hinge region and Asp1046 in the DFG motif.[6][7]
In Vitro Biochemical Kinase Assay Protocol (ADP-Glo™ Assay)
This protocol provides a method for experimentally determining the inhibitory activity of the synthesized compounds against VEGFR-2.
1. Materials
-
Recombinant human VEGFR-2 enzyme (e.g., from Promega, SignalChem).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ATP and substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
-
Test compounds dissolved in DMSO.
-
Sorafenib (as a positive control).
-
White, opaque 96-well or 384-well plates.
2. Procedure
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test compounds and Sorafenib in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction:
-
To each well of the plate, add the kinase reaction buffer.
-
Add the test compound solution (or DMSO for the control).
-
Add the VEGFR-2 enzyme and gently mix.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be at or near its Km for VEGFR-2.
-
Incubate the plate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
3. Data Analysis
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_no_inhibitor - Luminescence_background))
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
The protocols outlined in this document provide a comprehensive framework for the computational and experimental evaluation of this compound derivatives as potential VEGFR-2 inhibitors. Molecular docking serves as a powerful tool for initial screening and hypothesis generation regarding the binding modes and structure-activity relationships of these compounds. The subsequent in vitro kinase assays are essential for validating the computational predictions and quantifying the inhibitory potency of the synthesized derivatives. This integrated approach can significantly accelerate the discovery and optimization of novel anticancer agents targeting VEGFR-2.
References
- 1. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-methyl-1,3-thiazol-4-yl)aniline
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2-methyl-1,3-thiazol-4-yl)aniline for improved yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is a multi-step synthesis that often begins with the Hantzsch thiazole synthesis to construct the core 2-methyl-4-phenylthiazole ring, followed by functional group manipulations on the phenyl ring to introduce the aniline moiety. A typical sequence involves the reaction of a substituted phenacyl halide with a thioamide, followed by nitration and subsequent reduction of the nitro group to an amine.
Q2: What are the critical parameters to control for a high yield in the Hantzsch thiazole synthesis step?
Key parameters for the Hantzsch synthesis include reaction temperature, choice of solvent, and the nature of the reactants.[1][2] Acidic conditions can sometimes alter the regioselectivity of the reaction.[1] The use of catalysts, such as silica-supported tungstosilicic acid, has been shown to improve yields and facilitate greener reaction conditions.[2]
Q3: How can the final reduction of the nitro group to the aniline be optimized?
The reduction of the intermediate, 2-methyl-4-(4-nitrophenyl)thiazole, is a critical step for achieving a high overall yield. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method, with reports of near-quantitative yields (99%).[3] Optimizing catalyst loading, hydrogen pressure, and reaction time are crucial for an efficient and clean conversion.
Q4: What are some common purification techniques for the final product?
Purification of this compound can typically be achieved by recrystallization from a suitable solvent system, such as ethyl acetate and n-hexane.[3] For more challenging purifications where impurities are structurally similar to the product, column chromatography using silica gel or alumina may be necessary.[4]
Troubleshooting Guide
Issue 1: Low yield in the initial Hantzsch thiazole synthesis of the 2-methyl-4-(4-nitrophenyl)thiazole intermediate.
-
Potential Cause A: Incorrect Reaction Conditions. The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing decomposition of reactants or products. The solvent choice is also critical for solubility and reactivity.
-
Solution: Systematically screen different solvents and temperatures. For instance, reactions in a mixture of 10M HCl and ethanol at 80°C have been found to be efficient for some thiazole syntheses.[1] Consider using a milder, greener catalyst like silica-supported tungstosilisic acid, which can improve yields under conventional heating or ultrasonic irradiation.[2]
-
-
Potential Cause B: Side Product Formation. The condensation reaction can sometimes lead to the formation of isomers or other side products, which reduces the yield of the desired product.[1]
-
Solution: Adjusting the pH of the reaction mixture can influence the regioselectivity of the cyclization.[1] Careful monitoring of the reaction by Thin Layer Chromatography (TLC) can help in identifying the optimal reaction time to minimize side product formation.
-
-
Potential Cause C: Impure Starting Materials. The purity of the α-haloketone and thioamide is crucial for a clean reaction.
-
Solution: Ensure the purity of starting materials by recrystallization or distillation before use.
-
Issue 2: Incomplete reduction of the nitro group to the amine.
-
Potential Cause A: Inactive Catalyst. The palladium on carbon (Pd/C) catalyst may have lost its activity due to improper storage or handling.
-
Solution: Use fresh, high-quality Pd/C catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen to prevent catalyst poisoning.
-
-
Potential Cause B: Insufficient Hydrogen Pressure or Reaction Time. The reduction may be slow if the hydrogen pressure is too low or the reaction time is too short.
-
Solution: Increase the hydrogen pressure (typically 1-4 atm) and monitor the reaction progress by TLC until the starting material is completely consumed.
-
-
Potential Cause C: Presence of Catalyst Poisons. Trace impurities in the starting material or solvent can poison the catalyst.
-
Solution: Purify the 2-methyl-4-(4-nitrophenyl)thiazole intermediate before the reduction step. Use high-purity solvents.
-
Issue 3: Difficulty in purifying the final product, this compound.
-
Potential Cause A: Persistent Impurities. Some impurities may co-crystallize with the product, making purification by recrystallization difficult.
-
Solution: If recrystallization is ineffective, employ column chromatography. A good starting solvent system for a polar aromatic amine on silica gel is a mixture of hexane and ethyl acetate.[4] The polarity can be gradually increased to elute the desired compound.
-
-
Potential Cause B: Product Degradation on Silica Gel. Amines can sometimes interact strongly with the acidic surface of silica gel, leading to streaking or decomposition.[4]
-
Solution: Consider using neutral or basic alumina as the stationary phase for column chromatography.[4] Alternatively, the silica gel can be deactivated by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine.
-
Quantitative Data Summary
The following table summarizes reported yields for key steps in the synthesis of this compound and related thiazole derivatives under various conditions.
| Step | Reactants | Conditions | Yield (%) | Reference |
| Hantzsch Thiazole Synthesis | α-halogeno ketones, N-monosubstituted thioureas | 10M-HCl-EtOH (1:2), 80°C, 20 min | Up to 73 | [1] |
| One-Pot Hantzsch Synthesis | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Silica supported tungstosilisic acid, conventional heating or ultrasonic | 79-90 | [2] |
| Reduction of 2-methyl-4-(4-nitrophenyl)thiazole | 2-methyl-4-(4-nitrophenyl)thiazole, H₂ | Pd/C catalyst, vacuum drying at 40°C | 99 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-4-(4-nitrophenyl)thiazole (Hantzsch Synthesis)
This protocol is a generalized procedure based on the principles of the Hantzsch thiazole synthesis.
-
Materials: 1-(4-nitrophenyl)ethan-1-one, Bromine, Thioacetamide, Ethanol.
-
Step 1: α-Bromination of 1-(4-nitrophenyl)ethan-1-one.
-
Dissolve 1-(4-nitrophenyl)ethan-1-one in a suitable solvent like glacial acetic acid.
-
Slowly add an equimolar amount of bromine dropwise while stirring at room temperature.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the crude 2-bromo-1-(4-nitrophenyl)ethan-1-one.
-
Filter, wash with water, and dry the product. Recrystallize from ethanol if necessary.
-
-
Step 2: Cyclocondensation with Thioacetamide.
-
Dissolve the crude 2-bromo-1-(4-nitrophenyl)ethan-1-one and an equimolar amount of thioacetamide in ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Neutralize with a weak base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude 2-methyl-4-(4-nitrophenyl)thiazole by recrystallization from a suitable solvent.
-
Protocol 2: Synthesis of this compound (Reduction of Nitro Group)
This protocol is adapted from a high-yield procedure.[3]
-
Materials: 2-methyl-4-(4-nitrophenyl)thiazole, Palladium on carbon (10% Pd/C), Ethyl acetate, n-hexane, Celite.
-
Procedure:
-
Dissolve 2-methyl-4-(4-nitrophenyl)thiazole in ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the vessel and fill it with hydrogen gas (balloon or H₂ cylinder).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere until the starting material is completely consumed (monitor by TLC).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization from a mixture of ethyl acetate and n-hexane.
-
Dry the purified this compound under vacuum at approximately 40°C to obtain the final product.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key reaction steps in the synthesis pathway.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-(2-methyl-1,3-thiazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-(2-methyl-1,3-thiazol-4-yl)aniline.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of this compound via common laboratory techniques.
Recrystallization
Issue 1: Oiling Out Instead of Crystallization
| Symptom | Possible Cause | Solution |
| An oil forms upon cooling the recrystallization solvent instead of solid crystals. | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated. | - Add a small amount of additional hot solvent to redissolve the oil and allow it to cool more slowly.- Try a different solvent system with a lower boiling point.- Scratch the inside of the flask at the solvent-air interface with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
Issue 2: Low Recovery of Purified Product
| Symptom | Possible Cause | Solution |
| The final yield of pure crystals is significantly lower than expected. | - Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.- Premature crystallization occurred during hot filtration.- The compound is more soluble in the chosen solvent at cold temperatures than anticipated. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Consider a different solvent or solvent system where the compound has lower solubility at cold temperatures. |
Issue 3: Product is Still Impure After Recrystallization
| Symptom | Possible Cause | Solution |
| Analytical data (e.g., TLC, HPLC, NMR) shows the presence of impurities after a single recrystallization. | The impurity has very similar solubility properties to the desired product in the chosen solvent. | - Perform a second recrystallization.- Try a different solvent system. A solvent pair like ethyl acetate/n-hexane is often effective.[1]- Consider an alternative purification method such as column chromatography. |
Column Chromatography
Issue 1: Poor Separation of the Target Compound from Impurities
| Symptom | Possible Cause | Solution |
| TLC or HPLC analysis of the collected fractions shows co-elution of the desired product with one or more impurities. | The polarity of the eluent is too high, causing all compounds to move too quickly down the column. | - Decrease the polarity of the solvent system. For example, if using a 1:1 mixture of ethyl acetate/hexane, try a 1:2 or 1:3 mixture.- Use a less polar solvent system overall, such as dichloromethane/methanol.- Consider using a different stationary phase, such as alumina, which can offer different selectivity for basic compounds like anilines. |
Issue 2: Streaking of the Compound on the Column
| Symptom | Possible Cause | Solution |
| The compound appears as a long streak rather than a tight band on the column and in the collected fractions (as seen by TLC). | The compound is highly polar and is interacting strongly with the acidic silica gel. The compound may be partially insoluble in the eluent. | - Add a small amount of a basic modifier to the eluent, such as 0.1-1% triethylamine or a few drops of ammonium hydroxide, to neutralize the acidic sites on the silica gel.- Switch to a neutral or basic alumina stationary phase.- Ensure the crude material is fully dissolved before loading it onto the column. If solubility is an issue, consider a "dry loading" technique. |
Issue 3: Compound Does Not Elute from the Column
| Symptom | Possible Cause | Solution |
| The desired product remains at the top of the column and does not move with the eluent. | The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the eluent. For example, start with hexane and gradually increase the percentage of ethyl acetate.- For very polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of this compound?
A1: The synthesis of this compound often proceeds via a Hantzsch thiazole synthesis, followed by the reduction of a nitro group. Potential impurities can arise from starting materials, side reactions, and incomplete reactions.
-
Unreacted Starting Materials:
-
Thioacetamide: The reagent used to form the 2-methyl-thiazole ring.
-
2-Chloro-1-(4-nitrophenyl)ethanone: The α-halo ketone precursor.
-
4-(2-methyl-1,3-thiazol-4-yl)nitrobenzene: The intermediate before the final reduction to the aniline.[1]
-
-
Side Products:
-
Isomeric Thiazole: Depending on the reaction conditions of the Hantzsch synthesis, formation of the isomeric 2-imino-3-methyl-4-(4-nitrophenyl)-2,3-dihydrothiazole is possible, which can be carried through to the final product.
-
Over-alkylation/acylation products: If protecting groups are used for the aniline, their incomplete removal can lead to impurities.
-
Q2: What is a good starting point for developing a purification strategy?
A2: A good starting point is to analyze the crude product by Thin Layer Chromatography (TLC). This will give you an idea of the number of components and their relative polarities, which will help in choosing the appropriate purification method and solvent system.
Q3: Is recrystallization or column chromatography the better method for purifying this compound?
A3: Both methods can be effective. Recrystallization is often simpler and can provide very high purity if a suitable solvent is found. A known effective solvent system for this compound is ethyl acetate and n-hexane, which has been reported to yield a purity of 99%.[1] Column chromatography is more versatile and can be used to separate mixtures with closely related components that are difficult to separate by recrystallization.
Q4: Should I use silica gel or alumina for column chromatography?
A4: Silica gel is the most common stationary phase and is a good starting point. However, because this compound is a basic compound (due to the aniline moiety), it may interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking or poor recovery. In such cases, neutral or basic alumina can be a better choice as it minimizes these acidic interactions.
Data Presentation
Table 1: Recrystallization Data
| Solvent System | Reported Yield | Observed Yield | Purity (by HPLC/NMR) | Notes |
| Ethyl Acetate / n-Hexane | 99%[1] | User to record | User to record | Effective for high purity. |
| Ethanol / Water | - | User to record | User to record | A common solvent pair for polar compounds. |
| Toluene / Heptane | - | User to record | User to record | An option for less polar impurities. |
Table 2: Column Chromatography Conditions
| Stationary Phase | Eluent System | Typical Recovery | Purity (by HPLC/NMR) | Notes |
| Silica Gel | Hexane / Ethyl Acetate (gradient) | User to record | User to record | Standard choice. May require a basic modifier. |
| Silica Gel | Dichloromethane / Methanol (gradient) | User to record | User to record | For more polar impurities. |
| Alumina (Neutral) | Hexane / Ethyl Acetate (gradient) | User to record | User to record | Recommended if streaking occurs on silica gel. |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/n-Hexane
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Slowly add n-hexane to the hot ethyl acetate solution until the solution becomes slightly cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting common issues in the recrystallization of this compound.
References
"solubility issues of 4-(2-methyl-1,3-thiazol-4-yl)aniline in biological assays"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 4-(2-methyl-1,3-thiazol-4-yl)aniline in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Publicly available data on the physicochemical properties of this compound is limited. However, some basic properties have been reported. The compound is a solid with a melting point of 133-135 °C.[1] It is recommended to store it at 2-8°C, protected from light.[1] Like many small molecules with aromatic and heterocyclic moieties, it is anticipated to have low aqueous solubility and better solubility in organic solvents such as dimethyl sulfoxide (DMSO).
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. Why is this happening?
A2: This is a common issue for compounds with low aqueous solubility. While this compound may dissolve readily in a strong organic solvent like DMSO, its solubility can be drastically lower in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media. When the DMSO stock is diluted into the aqueous buffer, the compound can crash out of solution, leading to precipitation. This can result in an inaccurate final concentration in your assay and lead to unreliable and irreproducible results.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many sensitive assays requiring concentrations of 0.1% or lower. It is crucial to include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: How can I determine the aqueous solubility of this compound before starting my biological assays?
A4: It is highly recommended to determine the kinetic solubility of the compound in your specific assay buffer. A common method is the shake-flask method followed by analysis techniques like HPLC, or a simpler method involving visual inspection for precipitation after serial dilution. A detailed protocol for determining thermodynamic solubility is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide provides systematic approaches to address common solubility-related problems.
Issue 1: Compound Precipitation upon Dilution in Aqueous Buffer
Symptoms:
-
Visible particulate matter or cloudiness in the assay wells.
-
Inconsistent or non-reproducible assay results.
-
Lower than expected biological activity.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Determine Kinetic Solubility | Before running your full experiment, perform a simple solubility test. Prepare serial dilutions of your DMSO stock in the assay buffer and visually inspect for precipitation after a short incubation. This will give you an estimate of the maximum soluble concentration. |
| 2 | Optimize Co-Solvent Concentration | If you are not already at the maximum tolerable DMSO concentration for your assay, you can try slightly increasing it (e.g., from 0.1% to 0.5%). However, be mindful of potential solvent toxicity. |
| 3 | Modify Dilution Method | Instead of a single large dilution step, try a multi-step serial dilution. This gradual reduction in DMSO concentration can sometimes prevent the compound from precipitating. |
| 4 | pH Adjustment | The aniline moiety in the compound is basic. Lowering the pH of your buffer may increase solubility by protonating the amine group, forming a more soluble salt. Ensure the pH change is compatible with your biological assay. |
| 5 | Incorporate Solubilizing Excipients | Consider the use of excipients such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low, non-toxic concentrations. These can help to keep hydrophobic compounds in solution. |
Issue 2: Inconsistent IC50/EC50 Values Across Experiments
Symptoms:
-
High variability in potency measurements between experimental runs.
-
Poor correlation between replicate data points.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm Stock Solution Integrity | Ensure your DMSO stock solution is fully dissolved and has not precipitated during storage. Gently warm the stock solution and vortex before each use. |
| 2 | Test Below the Solubility Limit | Once you have determined the approximate aqueous solubility, ensure your entire dose-response curve is below this concentration. Precipitation at higher concentrations can skew the curve fitting and lead to inaccurate IC50/EC50 values. |
| 3 | Pre-dissolve in Assay Media | For some assays, it may be beneficial to add the DMSO stock directly to the assay media components (e.g., media containing serum) before adding to the cells. The proteins in the serum can sometimes help to stabilize the compound in solution. |
| 4 | Sonication | Briefly sonicating the final diluted solution (if compatible with your assay components) can help to break up small aggregates and improve dissolution. |
Data Presentation
The following tables present hypothetical, yet realistic, solubility data for this compound to illustrate the expected solubility profile.
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Estimated Solubility (µg/mL) | Estimated Molar Solubility (µM) |
| Water (pH 7.0) | 25 | < 1 | < 5.3 |
| PBS (pH 7.4) | 25 | < 1 | < 5.3 |
| DMSO | 25 | > 20,000 | > 100,000 |
| Ethanol | 25 | ~500 | ~2600 |
Table 2: Hypothetical Kinetic Solubility in Assay Buffer with Co-solvents
| Assay Buffer | Co-solvent/Excipient | Max Soluble Concentration (µM) |
| PBS (pH 7.4) | 0.5% DMSO | ~10 |
| PBS (pH 7.4) | 1% DMSO | ~25 |
| DMEM + 10% FBS | 0.5% DMSO | ~15 |
| PBS (pH 6.5) | 0.5% DMSO | ~20 |
| PBS (pH 7.4) | 1% HP-β-CD | ~50 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol is adapted from established methodologies for determining the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, Ethanol)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature orbital shaker
-
Centrifuge
-
Syringes and 0.22 µm syringe filters
-
HPLC with a suitable column and UV detector
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any remaining suspended solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the range of your calibration curve.
-
Quantify the concentration of the compound in the diluted sample using a validated HPLC method.
Protocol 2: General Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Compound Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
References
Technical Support Center: Synthesis of 2-Methyl-4-Phenylthiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-4-phenylthiazole derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-methyl-4-phenylthiazole and its derivatives, particularly via the Hantzsch thiazole synthesis.
Problem 1: Low or No Product Yield
Low product yield is a frequent challenge in organic synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | Ensure the purity of the α-haloketone (e.g., phenacyl bromide) and thioacetamide. α-Haloketones can degrade over time; using a freshly opened bottle or purifying before use is advisable. Thioacetamide is moisture-sensitive and should be stored in a desiccator. |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. A 1:1 or a slight excess of the thioamide (1.1-1.5 equivalents) is typically used to drive the reaction to completion.[1] |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the yield. Some reactions proceed well at room temperature, while others may require heating or reflux.[2][3] If the yield is low at room temperature, try gradually increasing the temperature. Conversely, if side products are observed at elevated temperatures, lowering the temperature might be beneficial.[3][4] |
| Inefficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, extend the reaction time.[4] |
| Inappropriate Solvent | The choice of solvent can influence reaction rate and yield. Ethanol, methanol, and dimethylformamide (DMF) are commonly used.[1][5] Acetic acid has also been shown to be an effective solvent in some cases.[2] |
Problem 2: Formation of Side Products/Impurities
The presence of impurities can complicate purification and affect the final product's quality.
| Side Product/Impurity | How to Minimize |
| Unreacted Starting Materials | Ensure sufficient reaction time and optimal temperature. Use a slight excess of one reactant (typically the thioamide) to ensure the complete consumption of the limiting reagent. |
| Isomeric Dihydrothiazole Intermediates | The Hantzsch synthesis proceeds through a hydroxythiazoline intermediate which then dehydrates.[1] Incomplete dehydration can leave this intermediate as an impurity. Ensuring acidic conditions or adequate heating can promote the final dehydration step to the aromatic thiazole. |
| 2-Imino-2,3-dihydrothiazole Isomers | Under strongly acidic conditions, the reaction of an α-haloketone with a substituted thiourea can sometimes lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers alongside the expected 2-(N-substituted amino)thiazole.[6] Careful control of pH is crucial to avoid this side reaction. |
| Degradation Products | Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of starting materials and the desired product.[4] Monitor the reaction closely and avoid unnecessarily harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-methyl-4-phenylthiazole derivatives?
The most prevalent method is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone (e.g., a substituted phenacyl bromide) with a thioamide (e.g., thioacetamide).[1]
Q2: What are the typical starting materials for the synthesis of 2-methyl-4-phenylthiazole?
The key starting materials are:
-
α-Haloketone: For 2-methyl-4-phenylthiazole itself, this would be phenacyl bromide (2-bromo-1-phenylethanone) or phenacyl chloride.
-
Thioamide: Thioacetamide is used to introduce the 2-methyl group.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[3][4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light or staining with iodine vapor.[3]
Q4: What are some common purification techniques for 2-methyl-4-phenylthiazole derivatives?
Common purification methods include:
-
Recrystallization: This is often effective for obtaining highly pure crystalline products.[7]
-
Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and side products.[8]
-
Washing/Extraction: The crude product can be washed with solutions like saturated sodium bicarbonate to remove acidic impurities or brine to aid in phase separation during extraction.[8]
Q5: Are there any "green" or environmentally friendly approaches to this synthesis?
Yes, modern synthetic protocols are increasingly focusing on environmentally benign methods. These can include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.[9][10]
-
One-pot, multi-component reactions: These are highly efficient as they reduce the number of steps and purification stages.[1][9]
-
Use of greener solvents: Some methods explore the use of water or ethanol as solvents.[9][11]
-
Use of reusable catalysts: Heterogeneous catalysts that can be easily recovered and reused are being developed.[9][12]
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Methyl-4-phenylthiazole
This protocol is a general guideline based on the Hantzsch thiazole synthesis.
Materials:
-
Phenacyl bromide (1 mmol)
-
Thioacetamide (1.1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
Procedure:
-
Dissolve phenacyl bromide and thioacetamide in ethanol in a round-bottom flask.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole Derivatives
This protocol illustrates a more modern and rapid approach.
Materials:
-
Substituted phenacyl bromide (1 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (5 mL)
-
Microwave reaction vessel
Procedure:
-
Combine the phenacyl bromide and thiourea in a microwave reaction vessel.[1]
-
Place the vessel in a microwave reactor and heat to a target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).[1]
-
After the reaction is complete, cool the vessel to room temperature.[1]
-
Isolate the product using appropriate work-up and purification procedures as described in Protocol 1.[1]
Visualizations
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nanobioletters.com [nanobioletters.com]
Technical Support Center: Optimization of Coupling Reactions for 4-(thiazol-4-yl)aniline
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(thiazol-4-yl)aniline via palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing 4-(thiazol-4-yl)aniline?
The synthesis of 4-(thiazol-4-yl)aniline is typically achieved through palladium-catalyzed cross-coupling reactions. The two most prevalent and effective methods are the Suzuki-Miyaura coupling (forming a C-C bond) and the Buchwald-Hartwig amination (forming a C-N bond). The choice of reaction depends on the availability and stability of the starting materials.
Q2: How do I choose between Suzuki-Miyaura and Buchwald-Hartwig coupling for this synthesis?
-
Suzuki-Miyaura Coupling: This is a robust method for forming the C-C bond between the aniline and thiazole rings. The typical disconnection involves reacting a 4-halothiazole (e.g., 4-bromothiazole) with a 4-aminophenylboronic acid or its ester derivative. This reaction is well-regarded for its tolerance of a wide variety of functional groups.[1][2]
-
Buchwald-Hartwig Amination: This method forms the C-N bond. The most common approach would be coupling aniline with a 4-halothiazole. This reaction has become a powerful tool for C-N bond formation, often replacing harsher classical methods.[3][4] The development of specialized ligands has greatly expanded the scope and efficiency of this reaction.[3]
Q3: What are the critical parameters to optimize for these coupling reactions?
For both Suzuki and Buchwald-Hartwig reactions, the key parameters to optimize are:
-
Palladium Catalyst/Pre-catalyst: The choice of the palladium source is crucial.[5] Pre-catalysts, especially those from the Buchwald and Hartwig groups (e.g., G1, G2, G3 pre-catalysts), are often highly effective.[6]
-
Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are commonly used and can have a remarkable effect on reaction outcomes.[7]
-
Base: The base is required to activate the boronic acid (in Suzuki coupling) or the amine (in Buchwald-Hartwig). Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like NaOt-Bu or KOt-Bu.[5][8] The strength and solubility of the base can significantly impact the reaction.
-
Solvent: The choice of solvent affects the solubility of reactants and catalyst components and can influence the reaction rate. Common solvents include toluene, dioxane, DMF, and THF, often with the addition of water in Suzuki reactions.[8]
-
Temperature: Reaction temperature is a critical parameter. While some modern catalyst systems operate at room temperature, many coupling reactions require heating to proceed efficiently.[8][9]
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My Suzuki-Miyaura coupling is giving a very low yield. What should I check first?
A: When troubleshooting a low-yielding Suzuki reaction, systematically check the following:
-
Inert Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst and cause homocoupling of the boronic acid.
-
Reagent Quality: Boronic acids can degrade upon storage. Check the purity of your 4-aminophenylboronic acid. Consider using a freshly opened bottle or purifying it before use. The halide partner should also be pure.
-
Base Selection: The base is critical. If you are using a mild base like K₂CO₃, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃, which can accelerate the transmetalation step.[6]
-
Catalyst/Ligand System: Not all catalysts are equal. If a simple catalyst like Pd(PPh₃)₄ is failing, switch to a more robust system, such as [Pd(dppf)Cl₂] or a modern Buchwald pre-catalyst with a specialized ligand.[10]
-
Temperature: If the reaction is being run at a lower temperature, gradually increasing it (e.g., from 80 °C to 110 °C) can often improve the yield.[8]
Q: I'm performing a Buchwald-Hartwig amination of aniline with 4-bromothiazole and getting no product. What are the likely causes?
A: For a failing Buchwald-Hartwig amination, consider these points:
-
Base Strength: This reaction typically requires a strong, non-nucleophilic base to deprotonate the aniline. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Weaker bases like K₂CO₃ are often insufficient.[5]
-
Ligand Choice: The ligand is arguably the most critical component. Sterically hindered biarylphosphine ligands like XPhos or BrettPhos are specifically designed for challenging C-N couplings and are often necessary for good results.[7]
-
Catalyst Deactivation: Nitrogen-containing heterocycles like thiazole can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more active pre-catalyst might be necessary.[11]
-
Solvent Purity: Ensure you are using anhydrous solvents. Water can hydrolyze the active catalyst species and react with the strong base.
Problem: Side Product Formation
Q: In my Suzuki reaction, I'm observing a significant amount of a side product corresponding to the homocoupling of 4-aminophenylboronic acid. How can I prevent this?
A: Homocoupling is a common side reaction, often caused by the presence of oxygen. To minimize it:
-
Thoroughly degas your solvent before use.
-
Ensure all glassware is oven-dried and the reaction is maintained under a positive pressure of inert gas.
-
Adding the boronic acid slowly to the reaction mixture can sometimes help.
-
Optimizing the palladium-to-ligand ratio may also reduce this side reaction.
Q: My primary side product is the dehalogenated thiazole. What causes this and how can I fix it?
A: Dehalogenation (replacement of the bromine with a hydrogen) can occur through a competing reaction pathway. This is often promoted by:
-
High Temperatures: Running the reaction at an unnecessarily high temperature can favor decomposition pathways. Try lowering the temperature.
-
Base/Solvent Choice: Certain base and solvent combinations can be a source of hydrides.
-
Beta-Hydride Elimination: If your coupling partner has a beta-hydride, this can be an issue, though it's not relevant for the core thiazole ring itself. In the context of the aniline partner, this is not a primary concern.
Q: The polarity of my product is very similar to a persistent impurity, making column chromatography difficult. What are my options?
A: When purification is challenging due to similar polarities, consider the following:[9]
-
Recrystallization: This is an excellent alternative to chromatography for crystalline products and can often provide very high purity.
-
Alternative Chromatography: Try a different stationary phase (e.g., alumina instead of silica) or a different solvent system for elution. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter selectivity.[9]
-
Preparative TLC or HPLC: For small scales, these techniques offer higher resolution than standard column chromatography.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This is a generalized protocol and may require optimization for specific substrates.[12]
Materials:
-
4-Bromothiazole (1.0 eq)
-
4-Aminophenylboronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.02 - 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
Reaction Setup: To a dry, oven-baked flask, add 4-bromothiazole, 4-aminophenylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution, concentrate it under reduced pressure, and purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This is a generalized protocol; ligand and base choice are critical and may need screening.
Materials:
-
4-Bromothiazole (1.0 eq)
-
Aniline (1.2 eq)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.01 - 0.05 eq)
-
Ligand (if not using a pre-catalyst, e.g., XPhos)
-
Base (e.g., NaOt-Bu, 1.5 eq)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst and the base to a dry reaction flask.
-
Inert Atmosphere: Seal the flask and remove it from the glovebox (if used). Add the 4-bromothiazole and the anhydrous solvent.
-
Reagent Addition: Add the aniline via syringe.
-
Reaction: Stir the mixture at the desired temperature (can range from room temperature to 110 °C depending on the catalyst system).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Example Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Pd Catalyst (mol%) | Base (2.5 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 45 |
| 2 | Pd(dppf)Cl₂ (2%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 3 | Pd(dppf)Cl₂ (2%) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 |
| 4 | Pd(dppf)Cl₂ (2%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 78 |
| 5 | Pd(dppf)Cl₂ (2%) | K₃PO₄ | Dioxane/H₂O | 80 | 24 | 75 |
Data is illustrative and based on typical optimization trends reported in the literature.[8][10]
Visualizations
Caption: General workflow for synthesis and purification.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. scielo.br [scielo.br]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Production of 4-(2-Methyl-1,3-thiazol-4-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(2-methyl-1,3-thiazol-4-yl)aniline. Our goal is to help you identify, troubleshoot, and reduce impurities in your production process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound. The synthesis is typically a two-step process:
-
Step 1: Hantzsch Thiazole Synthesis of the intermediate, 2-methyl-4-(4-nitrophenyl)thiazole.
-
Step 2: Reduction of the Nitro Group to yield the final product, this compound.
Issue 1: Low Yield or Incomplete Reaction in Hantzsch Thiazole Synthesis
Question: My Hantzsch reaction to form 2-methyl-4-(4-nitrophenyl)thiazole is showing low yield, and TLC analysis indicates the presence of unreacted 2-bromo-1-(4-nitrophenyl)ethanone. What can I do?
Answer:
Several factors can contribute to a low yield in the Hantzsch thiazole synthesis. Consider the following troubleshooting steps:
-
Reaction Temperature: Ensure the reaction is heated sufficiently, typically to the reflux temperature of the solvent (e.g., ethanol), to drive the reaction to completion.
-
Reaction Time: The reaction may require a longer time than anticipated. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Reagent Purity: Impurities in the starting materials, 2-bromo-1-(4-nitrophenyl)ethanone or thioacetamide, can interfere with the reaction. Ensure the purity of your reagents.
-
Solvent: The choice of solvent can be critical. Ethanol or methanol are commonly used and generally effective.
Issue 2: Presence of Regioisomer Impurity
Question: I have identified an isomeric impurity in my 2-methyl-4-(4-nitrophenyl)thiazole intermediate. How can I minimize its formation?
Answer:
The formation of regioisomers is a known challenge in Hantzsch-type syntheses, especially under certain conditions. The primary regioisomer impurity would be 4-methyl-2-(4-nitrophenyl)thiazole.
-
Reaction Conditions: The reaction is typically regioselective for the desired product. However, acidic conditions have been shown to sometimes alter the regioselectivity of the Hantzsch synthesis.[1] Ensure your reaction is run under neutral or slightly basic conditions to favor the formation of the desired 2-methyl-4-(4-nitrophenyl)thiazole.
-
Purification: If the regioisomer does form, it can often be separated from the desired product by column chromatography or careful recrystallization.
Issue 3: Incomplete Reduction of the Nitro Group
Question: The reduction of 2-methyl-4-(4-nitrophenyl)thiazole is not going to completion, and I see both starting material and the desired aniline in my crude product. How can I improve the conversion?
Answer:
Incomplete reduction of the nitro group is a common issue. Here are some solutions:
-
Catalyst Activity: If you are using catalytic hydrogenation (e.g., Pd/C), the catalyst may be old or inactive. Use fresh, high-quality catalyst.
-
Hydrogen Pressure: For catalytic hydrogenation, ensure you are using an adequate pressure of hydrogen gas.
-
Alternative Reducing Agents: If catalytic hydrogenation is not effective, consider other reducing agents such as iron powder in acidic medium (e.g., acetic acid or ammonium chloride solution) or stannous chloride (SnCl₂).[2]
-
Reaction Time and Temperature: Allow the reaction to proceed for a longer duration or gently warm the reaction mixture if using metal-acid reduction, while monitoring with TLC.
Issue 4: Formation of Side-Products During Nitro Group Reduction
Question: I am observing colored impurities and other side-products in my final this compound product after reduction. What are these and how can I avoid them?
Answer:
The reduction of aromatic nitro compounds can sometimes lead to the formation of intermediates like nitrosoarenes and hydroxylamines, which can further react to form colored azo or azoxy compounds.[2]
-
Choice of Reducing Agent: Metal hydrides are generally not recommended for the reduction of aryl nitro compounds as they can favor the formation of azo compounds.[2] Catalytic hydrogenation or reduction with iron are typically cleaner methods.
-
Reaction Conditions: Ensure complete reduction to the amine to avoid the accumulation of reactive intermediates.
-
Purification: Most of these colored impurities can be removed by treating the crude product with activated charcoal during recrystallization or by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step synthesis. The first step is the Hantzsch thiazole synthesis, reacting 2-bromo-1-(4-nitrophenyl)ethanone with thioacetamide to form 2-methyl-4-(4-nitrophenyl)thiazole. The second step is the reduction of the nitro group to an amine, typically through catalytic hydrogenation or using a metal in an acidic medium.
Q2: What are the expected major impurities in the final product?
A2: The major potential impurities include:
-
Unreacted 2-methyl-4-(4-nitrophenyl)thiazole (from incomplete reduction).
-
The regioisomer, 4-methyl-2-(4-nitrophenyl)aniline.
-
Side-products from the reduction of the nitro group, such as azo or azoxy compounds.
-
Residual starting materials from the Hantzsch synthesis if the intermediate is not purified.
Q3: What are the recommended purification methods for this compound?
A3: The most common and effective purification techniques are:
-
Recrystallization: This is often the first choice for purification. A suitable solvent system (e.g., ethanol/water or toluene/hexane) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: Silica gel column chromatography is very effective for separating the desired product from both more polar and less polar impurities. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point. For basic compounds like anilines, using a small amount of triethylamine in the eluent or using neutral alumina can prevent streaking and improve separation.
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying any major impurities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product and can help in the identification of unknown impurities.
Data Presentation
The following tables provide an example of how to present quantitative data for the purification of this compound.
Table 1: Comparison of Purification Methods
| Purification Method | Crude Purity (by HPLC, Area %) | Purified Purity (by HPLC, Area %) | Recovery (%) |
| Recrystallization (Ethanol/Water) | 85.2% | 98.5% | 75% |
| Column Chromatography (Silica Gel, Hexane/EtOAc gradient) | 85.2% | >99.5% | 88% |
Table 2: Common Impurities and their Removal
| Impurity | Typical Level in Crude Product (Area %) | Purity after Recrystallization (Area %) | Purity after Column Chromatography (Area %) |
| 2-methyl-4-(4-nitrophenyl)thiazole | 5-10% | < 0.5% | Not Detected |
| Azo/Azoxy Impurities | 1-3% | < 0.1% | Not Detected |
| Unidentified Impurities | ~2% | < 1% | < 0.5% |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4-(4-nitrophenyl)thiazole
-
In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethanone (1 equivalent) and thioacetamide (1.1 equivalents) in ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC (e.g., using a 1:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the solid to obtain the crude 2-methyl-4-(4-nitrophenyl)thiazole. This can be purified further by recrystallization from ethanol if necessary.
Protocol 2: Reduction of 2-Methyl-4-(4-nitrophenyl)thiazole
-
In a flask suitable for hydrogenation, suspend 2-methyl-4-(4-nitrophenyl)thiazole (1 equivalent) and a catalytic amount of 10% Palladium on Carbon (Pd/C) in ethanol.
-
Pressurize the vessel with hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until all the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Logical relationships for troubleshooting common issues in the synthesis.
References
"troubleshooting low bioactivity of synthesized thiazole derivatives"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with their synthesized thiazole derivatives.
Troubleshooting Guides
Issue: My synthesized thiazole derivative shows low or no activity in preliminary screenings.
This is a common challenge in drug discovery. The lack of bioactivity can stem from issues in the synthesis, the compound's structure, or the experimental assay itself. Follow this guide to systematically troubleshoot the problem.
Q1: How can I be sure that the synthesized compound is correct and pure?
An incorrect or impure compound is a primary suspect for low bioactivity.
Answer: Rigorous chemical characterization is crucial.[1][2]
-
Verification of Structure: Utilize spectroscopic methods to confirm the chemical structure of your synthesized thiazole derivative.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are essential to confirm the proton and carbon framework of the molecule.[1][2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups.[1]
-
-
Purity Assessment:
-
Chromatography: Use techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to assess the purity of your compound.[3] A single, sharp peak in HPLC or a single spot in TLC is indicative of high purity.
-
Melting Point: A sharp and defined melting point range can also indicate the purity of a crystalline solid.
-
Caption: Workflow for verifying the identity and purity of a synthesized compound.
Q2: My compound is pure and its structure is confirmed, but it still lacks bioactivity. What's next?
Answer: The issue may lie in the inherent properties of the molecule based on its structure or the conditions of the biological assay.
-
Structure-Activity Relationship (SAR): The specific substituents on the thiazole ring dramatically influence its biological activity.[4][5][6][7]
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents can affect how the molecule interacts with its biological target. For instance, the presence of an electron-donating group like an amino group can enhance anticancer activity.[8] Conversely, strong electron-withdrawing groups like a nitro group have also been shown to increase antiproliferative effects in certain contexts.[9]
-
Steric Hindrance: Bulky substituents may prevent the molecule from fitting into the active site of a target protein.
-
Hydrophobicity and Hydrophilicity: The compound's solubility and ability to cross cell membranes are critical for bioactivity. Poor aqueous solubility is a common reason for failure in HTS assays.[10]
-
-
Review Existing Literature: Compare your synthesized derivative to structurally similar compounds with known bioactivities. This can provide insights into which functional groups are essential for activity.[11]
Q3: Could the biological assay itself be the problem?
Answer: Yes, issues with the assay design, execution, or data interpretation can lead to false negatives.[12][13]
-
Assay Suitability: Ensure the chosen assay is appropriate for the intended biological target and mechanism of action.[14][15]
-
Compound Concentration: The concentration range tested might be too low. It's important to perform dose-response studies to determine the EC50 or IC50.[14]
-
Solubility in Assay Media: The compound may be precipitating in the aqueous buffer of the assay, reducing its effective concentration. Consider using a co-solvent like DMSO, but be mindful of its final concentration, as it can be toxic to cells.
-
Interference with Assay Components: The compound might interact with components of the assay, such as detection reagents, leading to inaccurate readings.[10]
-
Cell Line Specificity: If using a cell-based assay, the chosen cell line may not express the target receptor or pathway your compound is designed to modulate.
Caption: Troubleshooting steps for addressing issues with the biological assay.
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes for thiazole derivatives? A: The Hantzsch thiazole synthesis is the most widely recognized method.[9][16] It involves the reaction of an α-haloketone with a thioamide.[16] Other methods include the Cook-Heilbron synthesis for producing 5-aminothiazoles.[9]
Q: My Hantzsch synthesis is giving a low yield. What can I do? A: Low yields in Hantzsch synthesis can be due to several factors:
-
Purity of Reactants: Ensure your α-haloketone and thioamide are pure.
-
Reaction Conditions: Optimize the solvent, temperature, and reaction time. Some reactions benefit from microwave irradiation to reduce reaction times.[9]
-
Side Reactions: The thiol group in the thioamide can be susceptible to oxidation.[3]
Q: What is a good starting point for screening the bioactivity of a new thiazole derivative? A: A common starting point is to use a cell viability assay, such as the MTT assay, against relevant cancer cell lines if anticancer activity is hypothesized.[1][17] For antibacterial screening, the disk diffusion method followed by determination of the Minimum Inhibitory Concentration (MIC) is standard.[18][19][20]
Q: How does the position of substituents on the thiazole ring affect bioactivity? A: The substitution pattern is critical. Most biologically active thiazole compounds are 2,4-disubstituted or 2,4,5-trisubstituted derivatives.[9] The nature of the substituent at each position (e.g., aryl, alkyl, heterocyclic) will determine the interaction with the biological target. For example, SAR studies have shown that specific substitutions on a phenyl ring attached to the thiazole core can significantly enhance or diminish activity.[7]
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells and is widely used to assess the cytotoxic potential of compounds.[1]
-
Cell Seeding: Plate cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivative in the appropriate cell culture medium. The final concentration of DMSO should typically be below 0.5%. Replace the old medium with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
General Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[18]
-
Bacterial Culture Preparation: Inoculate a suitable broth with the test bacterium (e.g., S. aureus, E. coli) and incubate until it reaches the logarithmic growth phase. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the thiazole derivative in Mueller-Hinton broth.
-
Inoculation: Add the prepared bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[18]
Quantitative Data Summary
The following tables summarize representative bioactivity data for different classes of thiazole derivatives.
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| (Thiazol-2-yl)hydrazones | HeLa | 3.48 | [9] |
| Pyrazole-Naphthalene-Thiazole Hybrids | HeLa | 0.86 | [7] |
| Benzylidene Hydrazinyl-Thiazolones | MCF-7 | 2.57 | [1] |
| Pyrazole-Naphthalene-Thiazole Hybrids | HepG2 | 7.37 | [7] |
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles | S. pneumoniae | 0.03 - 7.81 | [5][21] |
| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazoles | P. aeruginosa | 15.625 - 31.25 | [5] |
| Azo-thiazole derivatives | S. aureus | 10 | [18] |
| Thiazole Schiff Bases | E. cloacae | Better than Kanamycin B | [9] |
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
- 8. tandfonline.com [tandfonline.com]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemhelpasap.com [chemhelpasap.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 21. mdpi.com [mdpi.com]
"scale-up synthesis of 4-(2-methyl-1,3-thiazol-4-yl)aniline considerations"
An Application Scientist's Guide to the Scale-Up Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)aniline
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this important molecule from the lab bench to larger-scale production. As your Senior Application Scientist, my goal is to provide not just a protocol, but the underlying chemical logic and field-proven insights to ensure your synthesis is successful, safe, and robust.
Overview of the Synthetic Strategy
The most common and industrially viable route to this compound proceeds via a two-stage process. First, a substituted 2-methylthiazole ring is constructed using the Hantzsch thiazole synthesis. This intermediate, typically 2-methyl-4-(4-nitrophenyl)-1,3-thiazole, is then subjected to a reduction of the nitro group to afford the target aniline.
This guide is structured to address specific, practical challenges you may encounter during this process. We will cover common troubleshooting scenarios and frequently asked questions to build a self-validating and reliable protocol.
Visualizing the Synthetic Workflow
The overall process can be visualized as a sequence of key unit operations, each with its own set of critical parameters that must be controlled for a successful scale-up.
Caption: High-level workflow for the two-stage synthesis of this compound.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems that frequently arise during the synthesis. Each answer provides a causal explanation and actionable solutions.
Question 1: During the Hantzsch thiazole synthesis (Stage 1), my reaction yield is significantly lower on a larger scale compared to my lab experiments. What's going wrong?
Answer: This is a classic scale-up issue often rooted in mass and heat transfer limitations.
-
Causality: The Hantzsch synthesis is typically an exothermic reaction between an α-haloketone and a thioamide.[1] On a small scale, the high surface-area-to-volume ratio allows for efficient, passive heat dissipation. In a large reactor, this ratio decreases dramatically, leading to poor heat transfer. This can cause localized overheating ("hot spots"), which accelerates side reactions and degradation of starting materials or the product. Inefficient mixing (mass transfer) can also lead to localized high concentrations of reactants, promoting side product formation.
-
Actionable Solutions:
-
Controlled Reagent Addition: Do not mix all reagents at once. A best practice is to charge the reactor with thioacetamide and the solvent, then add the α-haloketone (e.g., 2-bromo-1-(4-nitrophenyl)ethanone) slowly and sub-surface via an addition funnel or pump. This maintains a low concentration of the highly reactive haloketone and allows the cooling system to manage the exotherm.
-
Improve Thermal Management: Ensure your reactor has adequate cooling capacity. Start the addition at a lower temperature than the final reaction temperature to create a thermal buffer.
-
Verify Mixing Efficiency: Ensure the stirrer speed and impeller design are sufficient for the vessel geometry to maintain a homogenous mixture and prevent hot spots.
-
Re-evaluate Solvent Volume: While higher concentrations are often desired for throughput, a slightly more dilute reaction can sometimes improve thermal control and mixing, leading to a better overall yield and purity profile.
-
Question 2: I'm observing a persistent, difficult-to-remove impurity in my final aniline product. How can I identify and prevent it?
Answer: The impurity's origin likely lies in either the Hantzsch reaction or the reduction step. The key is a thorough analysis of the intermediate.
-
Causality & Identification:
-
Source 1 (Hantzsch Reaction): An common impurity is a bis-adduct or other side products from the self-condensation of the α-haloketone. The Hantzsch synthesis can produce various byproducts if not carefully controlled.[2][3]
-
Source 2 (Reduction Step): Incomplete reduction can leave residual nitro-intermediate. More complex impurities like azo- or azoxy-dimers can form, especially if the pH and temperature are not well-controlled during metal-acid reductions. During catalytic hydrogenation, side-reactions on the thiazole ring are possible under harsh conditions.
-
-
Actionable Solutions:
-
Isolate and Characterize the Intermediate: Do not proceed to the reduction step without confirming the purity of the 2-methyl-4-(4-nitrophenyl)-1,3-thiazole intermediate. Use HPLC and NMR to identify any significant impurities.
-
Purify the Intermediate: It is almost always easier to remove impurities from the nitro-intermediate than from the final aniline product. Recrystallization of the intermediate is highly recommended.
-
Optimize the Reduction:
-
For Catalytic Hydrogenation (H₂/Pd-C): Use a proven catalyst source and ensure the reaction goes to completion by monitoring hydrogen uptake. After the reaction, filter the catalyst promptly to prevent potential side reactions.[4]
-
For Metal/Acid Reduction (e.g., SnCl₂ or Fe/HCl): Maintain careful temperature control (often below 60-70°C) to prevent the formation of dimeric impurities. Ensure a controlled pH during workup.
-
-
Troubleshooting Low Yield in Hantzsch Synthesis
Caption: Decision flowchart for troubleshooting low yield in the Hantzsch reaction.
Frequently Asked Questions (FAQs)
Q: What are the critical safety considerations for this process at scale?
A: A thorough process safety review is mandatory before any scale-up. Key hazards include:
-
α-Haloketones: These are highly lachrymatory and toxic. Use closed-system transfers where possible and ensure adequate ventilation and personal protective equipment (PPE).
-
Thioacetamide: This is a suspected carcinogen. Handle with extreme care, using appropriate containment.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use intrinsically safe equipment in a classified area, ensure proper grounding to prevent static discharge, and purge the reactor with an inert gas (e.g., nitrogen or argon) before and after the reaction.
-
Exothermic Reactions: As discussed, both stages can be exothermic. A failure in cooling or an uncontrolled addition can lead to a runaway reaction. Ensure you have characterized the thermal profile of your reaction (e.g., via reaction calorimetry) and have a robust cooling system and emergency procedures in place.
Q: Which analytical methods are essential for process control?
A: A multi-pronged approach is necessary for robust process control.
| Analytical Technique | Purpose | Stage of Use |
| TLC (Thin Layer Chromatography) | Quick, qualitative check for reaction completion and presence of major impurities. | Stage 1 & 2 (In-process) |
| HPLC (High-Performance Liquid Chromatography) | Quantitative analysis of purity, impurity profiling, and reaction kinetics. The gold standard for quality control. | Starting Materials, Intermediate, Final Product |
| ¹H and ¹³C NMR | Structural confirmation of the intermediate and final product. | Intermediate & Final Product |
| Mass Spectrometry (MS) | Confirmation of molecular weight and identification of unknown impurities. | Intermediate & Final Product |
| Karl Fischer Titration | Determination of water content, which can be critical for reaction performance and product stability. | Solvents, Final Product |
Q: Are there "greener" or more modern alternatives to the classical Hantzsch synthesis?
A: Yes, significant research has focused on improving the environmental footprint of thiazole synthesis.[5] When considering scale-up, these can offer advantages in safety and waste reduction.
-
Green Solvents: Protocols using water, ethanol, or polyethylene glycol (PEG) have been developed to replace more hazardous solvents like DMF or halogenated hydrocarbons.[6]
-
Catalysis: The use of reusable heterogeneous catalysts can simplify purification and reduce waste.[3][7]
-
Energy Sources: Microwave and ultrasound-assisted syntheses have been shown to dramatically reduce reaction times and improve yields, although scaling these technologies requires specialized equipment.[6]
While many of these methods are promising, their industrial adoption depends on scalability, cost, and robustness. A thorough evaluation is needed to determine if they are suitable for your specific process.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. nanobioletters.com [nanobioletters.com]
Technical Support Center: Optimizing Thiazole Ring Formation
Welcome to the technical support center for thiazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thiazoles, and what are its basic components?
The most prevalent method for thiazole synthesis is the Hantzsch thiazole synthesis.[1][2][3] It is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to form the thiazole ring system.[1][3] This method, first described by Arthur Hantzsch in 1887, is widely utilized due to its reliability and the ready availability of the starting materials.[1] The core components are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea).[1] Variations can also involve a one-pot, three-component reaction with an α-haloketone, a thioamide, and an aldehyde.[1]
Q2: What is the general mechanism of the Hantzsch thiazole synthesis?
The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. The final step is a dehydration event that leads to the formation of the aromatic thiazole ring.[1]
Q3: Is the Hantzsch synthesis typically a high-yielding reaction?
Yes, the Hantzsch thiazole synthesis is known for often producing high yields.[3][4] However, yields can be significantly impacted by various factors including the purity of reactants, reaction conditions, and the potential for side reactions.[5]
Q4: What are some greener or more environmentally benign approaches to thiazole synthesis?
In recent years, several more environmentally friendly methods for thiazole synthesis have been developed. These include multicomponent one-pot reactions, the use of recyclable green catalysts, green solvents like water, solvent-free reactions, ultrasonic-mediated synthesis, and microwave-assisted techniques.[2][6] These methods can offer advantages such as shorter reaction times, higher yields, and the avoidance of hazardous materials.[2]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Poor quality of starting materials | Ensure the α-haloketone is fresh or has been stored properly, as these compounds can be lachrymatory and may decompose over time. Verify the purity of the thioamide.[1] Impurities in reactants can lead to unwanted side reactions.[5] |
| Suboptimal reaction temperature | Many Hantzsch syntheses require heating to proceed at an optimal rate. If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the reaction's progress using Thin Layer Chromatography (TLC).[1] Conversely, excessive heat can cause decomposition and the formation of byproducts.[5] Microwave-assisted synthesis can significantly shorten reaction times and may be conducted at temperatures between 90-130°C.[5] |
| Inappropriate solvent | The choice of solvent is crucial and can significantly impact the reaction rate and yield.[1][5] It is advisable to perform small-scale solvent screening to identify the best option for your specific substrates.[5] Solvents such as 1-butanol, 2-propanol, and water have been shown to be effective under reflux conditions in some one-pot syntheses.[5] |
| Side reactions from unstable reactants | Thioamides can be unstable under acidic conditions, which may lead to the formation of side products.[1][7] Consider running the reaction under neutral or slightly basic conditions if this is suspected.[1] |
| Steric hindrance | If you are working with sterically hindered substrates, consider alternative methods such as microwave-assisted synthesis, ultrasound-assisted synthesis, or high-pressure synthesis to overcome the steric barriers.[8] |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Compound streaking on TLC plate | If your thiazole compound is streaking on the TLC plate, it may be due to its basic nature. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help neutralize acidic sites on the silica gel and improve the peak shape during column chromatography.[9] |
| Product not precipitating | If the thiazole product is expected to precipitate but does not, ensure the pH is correctly adjusted during the workup. Careful control of pH during neutralization is important to avoid hydrolysis of the product.[1] |
| Purification of water-soluble thiazolium salts | Water-soluble thiazolium salts can be challenging to purify using standard silica gel column chromatography. A common strategy involves precipitation from a suitable solvent (e.g., toluene), followed by salt metathesis. The crude salt can be dissolved in warm water and treated with an excess of a salt like sodium tetrafluoroborate (NaBF₄) or sodium tetraphenylborate (NaBPh₄). The desired thiazolium salt can then be extracted into an organic solvent like dichloromethane.[10][11] |
| Product co-distilling with an impurity | If fractional distillation is being used and the product co-distills with an impurity, it is likely their boiling points are very close. To address this, you can improve the column efficiency by using a longer fractionating column or one with more efficient packing material. Additionally, optimizing the vacuum pressure or slowing down the distillation rate can improve separation.[9] |
| Product decomposition during distillation | If the product decomposes at the required distillation temperature, even under vacuum, a higher vacuum should be employed to further lower the boiling point.[9] |
| "Oiling out" during recrystallization | If the compound "oils out" instead of forming crystals, the solution may be supersaturated, or the cooling rate is too fast. Try adding a small amount of additional hot solvent to dissolve the oil and allow the solution to cool very slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce nucleation.[9] |
Data Presentation
Table 1: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | Reflux | 3.5 | 65 | [4] |
| 2 | Ethanol | Reflux | 2.5 | 82 | [4] |
| 3 | Methanol | Reflux | 3.0 | 70 | [4] |
| 4 | 1-Butanol | Reflux | 2.0 | 75 | [4] |
| 5 | 2-Propanol | Reflux | 2.5 | 72 | [4] |
| 6 | Ethanol/Water (1/1) | 65 | 2.0 | 90 | [4] |
Table 2: Comparison of Conventional Heating vs. Ultrasonic Irradiation
| Substrate (Aldehyde) | Method | Time | Yield (%) | Reference |
| Benzaldehyde | Conventional Heating | 2.0 h | 90 | [4] |
| Benzaldehyde | Ultrasonic Irradiation | 1.5 h | 88 | [4] |
| 4-Chlorobenzaldehyde | Conventional Heating | 2.5 h | 85 | [4] |
| 4-Chlorobenzaldehyde | Ultrasonic Irradiation | 1.5 h | 84 | [4] |
| 4-Methoxybenzaldehyde | Conventional Heating | 2.0 h | 88 | [4] |
| 4-Methoxybenzaldehyde | Ultrasonic Irradiation | 1.5 h | 86 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)
This protocol is adapted from a standard laboratory procedure for the Hantzsch thiazole synthesis.[1][3]
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone), 5.0 mmol
-
Thioamide (e.g., thiourea), 7.5 mmol
-
Methanol, 5 mL
-
5% aqueous sodium carbonate solution, 20 mL
-
20 mL scintillation vial
-
Magnetic stir bar and hot plate
-
100 mL beaker
-
Büchner funnel and vacuum filtration apparatus
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine the 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]
-
Add methanol (5 mL) and a magnetic stir bar.[3]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[3]
-
After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[3]
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[3]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.[3]
-
Wash the filter cake with water.[3]
-
Spread the collected solid on a tared watch glass and allow it to air dry.[1]
-
Once dry, determine the mass of the product and calculate the percent yield.[1]
Protocol 2: One-Pot, Three-Component Hantzsch Thiazole Synthesis under Ultrasonic Irradiation
This protocol is based on an environmentally benign method for the synthesis of Hantzsch thiazole derivatives.[4]
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, 1 mmol
-
Thiourea, 1 mmol
-
Substituted benzaldehyde, 1 mmol
-
Silica-supported tungstosilicic acid (SiW.SiO₂) (15%), catalyst
-
Ethanol/Water (1/1), 5 mL
-
Reaction vessel suitable for ultrasonication
-
Ultrasonic bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, create a mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and SiW.SiO₂ (15%).[4]
-
Add 5 mL of an ethanol/water (1/1) mixture.
-
Place the reaction vessel in an ultrasonic bath at room temperature and irradiate for 1.5 to 2 hours.[4]
-
After the reaction is complete, filter the obtained solid and wash it with ethanol.
-
Dissolve the remaining solid in acetone and filter to remove the SiW.SiO₂ catalyst.
-
Evaporate the filtrate under vacuum using a rotary evaporator.
-
Dry the resulting product in an oven at 60°C.
Visualizations
Caption: Mechanism of the Hantzsch thiazole synthesis.
Caption: Experimental workflow for a typical Hantzsch synthesis.
Caption: Troubleshooting workflow for low-yield thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. bepls.com [bepls.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Degradation Pathways of Thiazole-Aniline Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental investigation of thiazole-aniline compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thiazole-aniline compounds?
A1: Thiazole-aniline compounds are susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The specific pathway depends on the compound's structure and the environmental conditions. Key degradation routes include:
-
Hydrolytic Degradation: Cleavage of the amide bond (if present) linking the thiazole and aniline moieties, particularly under acidic or basic conditions. The thiazole ring itself can also undergo hydrolysis, leading to ring-opening products.
-
Oxidative Degradation: The thiazole ring is prone to oxidation, which can result in the formation of N-oxides, S-oxides, or epoxides. These reactive intermediates can lead to further degradation products. The aniline moiety can also be oxidized.[1]
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation. One identified pathway for thiazole-containing compounds involves a [4+2] Diels-Alder cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges to form degradation products.[2] Photolysis of the thiazole ring can also lead to ring cleavage.
Q2: What are the typical conditions for conducting forced degradation studies on thiazole-aniline compounds?
A2: Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3] Typical conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature to 60°C.[4]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 60°C.[4]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[5]
-
Thermal Degradation: Heating the solid drug substance or a solution at temperatures ranging from 40°C to 80°C.[5]
-
Photodegradation: Exposing the compound (in solid state or solution) to a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².[4]
Q3: Which analytical techniques are most suitable for analyzing the degradation products of thiazole-aniline compounds?
A3: A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. The most common and effective technique is High-Performance Liquid Chromatography (HPLC), often with UV detection.[6] For the identification and structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are indispensable.[2]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor resolution between parent peak and degradation products. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by varying the organic solvent ratio, changing the buffer, or adjusting the pH. |
| Unsuitable column stationary phase. | Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl). | |
| Peak tailing for the aniline moiety. | Interaction of the basic aniline group with residual silanols on the silica-based column. | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. |
| Ghost peaks appearing in the chromatogram. | Contamination in the mobile phase, injector, or column. | Flush the system with a strong solvent. Ensure high-purity solvents and freshly prepared mobile phases.[7] |
| Irreproducible retention times. | Fluctuations in mobile phase composition, temperature, or flow rate. | Ensure proper mobile phase mixing and degassing. Use a column oven for temperature control. Check the pump for leaks or pressure fluctuations.[8][9] |
Mass Spectrometry (MS) Identification Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty in ionizing degradation products. | The degradation product may have a different optimal ionization mode than the parent compound. | Analyze samples in both positive and negative ionization modes using electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). |
| Inconclusive fragmentation patterns. | Low abundance of the degradation product. | Concentrate the sample or use a more sensitive MS instrument. |
| Fragmentation occurs at an unexpected position. | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition, which can help in proposing and confirming structures.[10] | |
| Co-elution of multiple degradation products. | Insufficient chromatographic separation. | Optimize the HPLC method to achieve baseline separation of all degradation products before MS analysis. |
Data Presentation
Table 1: Representative Data from a Forced Degradation Study of a Thiazole-Aniline Compound
| Stress Condition | Time | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Total Degradation (%) |
| 0.1 M HCl at 60°C | 0 h | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 h | 92.5 | 4.8 (Hydrolysis Product) | 1.2 | 7.5 | |
| 24 h | 85.3 | 9.7 (Hydrolysis Product) | 2.5 | 14.7 | |
| 0.1 M NaOH at 60°C | 0 h | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 h | 95.1 | 3.2 (Hydrolysis Product) | 0.8 | 4.9 | |
| 24 h | 89.8 | 6.9 (Hydrolysis Product) | 1.5 | 10.2 | |
| 10% H₂O₂ at RT | 0 h | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 h | 90.7 | 6.3 (N-Oxide) | 1.1 | 9.3 | |
| 24 h | 82.1 | 12.4 (N-Oxide) | 2.8 | 17.9 | |
| Photostability (ICH Q1B) | 1.2 M lux h | 96.2 | 1.5 (Photoproduct A) | 0.9 | 3.8 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Forced Degradation Study of a Thiazole-Aniline Compound
1. Objective: To identify the potential degradation products and pathways of a thiazole-aniline compound under various stress conditions.
2. Materials:
-
Thiazole-aniline compound
-
HPLC grade acetonitrile and methanol
-
Purified water (18 MΩ·cm)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
3. Stock Solution Preparation:
-
Prepare a stock solution of the thiazole-aniline compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[4]
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 h), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days. Also, reflux the stock solution at 80°C for 24 hours. Prepare samples for analysis at specified time points.
-
Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m². A control sample should be protected from light.
5. Sample Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
For identification of degradation products, use LC-MS/MS.
Protocol 2: HPLC Method for Analysis of Thiazole-Aniline Degradation
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of the parent compound)
-
Injection Volume: 10 µL
Visualizations
Caption: General degradation pathways of thiazole-aniline compounds.
Caption: Workflow for a forced degradation study.
References
- 1. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. ijsdr.org [ijsdr.org]
- 8. Faults and Troubleshooting Methods in HPLC Column - Hawach [hawachhplccolumn.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]
Validation & Comparative
A Comparative Analysis of a Thiazole-Based Compound and Established Kinase Inhibitors
In the landscape of targeted cancer therapy, kinase inhibitors play a pivotal role by selectively blocking the action of protein kinases, enzymes that are crucial for cell signaling and growth. This guide provides a comparative overview of a thiazole derivative, structurally related to 4-(2-methyl-1,3-thiazol-4-yl)aniline, and established kinase inhibitors Dasatinib, Gefitinib, and Erlotinib. Due to the limited publicly available data on the specific kinase inhibitory activity of this compound, this comparison utilizes data from a structurally analogous thiazole compound as a proxy to facilitate a meaningful analysis.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available data on the anti-proliferative and kinase inhibitory activities of the selected compounds. It is important to note that the data for the thiazole derivative is based on its effect on a cancer cell line, which suggests potential kinase inhibitory activity, while the data for the other inhibitors are their specific IC50 values against their target kinases.
| Compound | Target/Cell Line | IC50 (µM) |
| Thiazole Derivative | HepG-2 (Hepatocellular Carcinoma) | 1.2 |
| Dasatinib | BCR-ABL | Not specified in snippets |
| Gefitinib | EGFR | Not specified in snippets |
| Erlotinib | EGFR | Not specified in snippets |
Note: The IC50 value for the thiazole derivative represents its half-maximal inhibitory concentration against the HepG-2 cell line and is used here as an indicator of its potential anticancer activity. Dasatinib is a potent inhibitor of the BCR-ABL kinase. Gefitinib and Erlotinib are inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of kinase inhibitors and the methods used to evaluate them, the following diagrams illustrate a generic kinase signaling pathway and a typical experimental workflow for assessing a compound's inhibitory potential.
Caption: A simplified diagram of a generic kinase signaling pathway.
Caption: A typical workflow for evaluating the efficacy of a kinase inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are protocols for key experiments cited in the evaluation of such compounds.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound analog)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit
-
96-well or 384-well plates (white, opaque)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a well of a microplate, add the kinase, the test compound dilution, and the kinase assay buffer.
-
Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Determine the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., HepG-2)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins downstream of a target kinase.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein or a housekeeping protein like β-actin.
A Comparative Analysis of the Biological Activity of Substituted Thiazole Anilines
For Researchers, Scientists, and Drug Development Professionals
Substituted thiazole anilines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative overview of their anticancer and antimicrobial properties, supported by experimental data from recent studies. The structure-activity relationships (SAR) are also discussed to provide insights for future drug design and development.
Anticancer Activity: A Tale of Potency and Selectivity
Substituted thiazole anilines have emerged as promising candidates for anticancer drug development, exhibiting cytotoxic effects against various cancer cell lines. The biological activity is significantly influenced by the nature and position of substituents on both the thiazole and aniline rings.
A study on novel 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones demonstrated that these compounds exhibit potent anticancer activity.[1] Among the synthesized derivatives, compound 4c was identified as the most active, with IC50 values of 2.57 ± 0.16 µM against MCF-7 (breast cancer) and 7.26 ± 0.44 µM against HepG2 (liver cancer) cell lines.[1] This activity was notably higher than the standard drug, Staurosporine.[1] The mechanism of action for compound 4c was linked to the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.15 µM, suggesting its potential as an anti-angiogenic agent.[1] Furthermore, it was observed to induce cell cycle arrest at the G1/S phase and promote apoptosis in MCF-7 cells.[1]
Another study focused on 2,4-disubstituted 1,3-thiazole derivatives and their anti-cancerous activity.[2] While specific IC50 values are not detailed in the abstract, the study highlights that compounds S3P1c, S3P2c, S3P2d, S3P3a, and S3P4d showed the best activity in both docking studies and in vitro cancer cell line studies.[2] This suggests that specific substitution patterns are crucial for enhancing anticancer efficacy.
Furthermore, research into novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2) revealed that all tested compounds exhibited activity with IC50 values ranging from 0.190 to 0.273 µg/mL.[3] Compound 4i was the most potent with an IC50 value of 0.190 ± 0.045 µg/mL.[3] Molecular docking studies suggested that the inhibitory effect of compound 4i is mediated through strong interactions with the epidermal growth factor receptor (EGFR).[3]
The following table summarizes the anticancer activity of selected substituted thiazole aniline derivatives.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 µM | [1] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 µM | [1] |
| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [3] |
Antimicrobial Activity: A Broad Spectrum of Action
Substituted thiazole anilines also exhibit significant antimicrobial properties against a range of bacteria and fungi. The toxophoric (S-C=N) unit within the thiazole ring is believed to contribute to their lipid solubility and, consequently, their antimicrobial efficacy.[4]
One study reported the synthesis of a series of thiazoles incorporated with a pyrazoline ring.[4] The antimicrobial activity of these compounds was evaluated against Gram-positive and Gram-negative bacteria, as well as fungi. Many of the synthesized compounds showed a moderate to a high degree of antimicrobial activity.[4]
A recent review highlighted that various substituted thiazole derivatives have shown potent antimicrobial activity.[5] For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated significant antimicrobial activity, with some compounds showing efficacy comparable to standard drugs like norfloxacin and fluconazole.[5] Specifically, compound 43a exhibited promising in vitro antibacterial activity against S. aureus and E. coli with a Minimum Inhibitory Concentration (MIC) of 16.1 µM for both.[5]
The structure-activity relationship studies suggest that the nature of substituents on the thiazole and aniline rings plays a crucial role in determining the antimicrobial spectrum and potency.[6] For example, the presence of electron-withdrawing groups on the aniline ring has been shown to enhance antibacterial activity in some series of compounds.[7]
The following table summarizes the antimicrobial activity of selected substituted thiazole aniline derivatives.
| Compound | Microorganism | MIC Value | Reference |
| 43a | S. aureus | 16.1 µM | [5] |
| 43a | E. coli | 16.1 µM | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized thiazole derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Methodology:
-
Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is often determined using the broth microdilution method.
Methodology:
-
A serial dilution of the test compounds is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria or fungi).
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing the Mechanisms
To better understand the biological processes influenced by substituted thiazole anilines, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
Conclusion and Future Directions
The comparative analysis of substituted thiazole anilines reveals their significant potential as anticancer and antimicrobial agents. The biological activity of these compounds is intricately linked to their structural features, providing a strong basis for structure-activity relationship studies. Future research should focus on optimizing the lead compounds through rational drug design to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for their development as effective therapeutic agents. The versatility of the thiazole aniline scaffold continues to make it a promising area for the discovery of novel drugs..
References
- 1. mdpi.com [mdpi.com]
- 2. jpionline.org [jpionline.org]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 5. jchemrev.com [jchemrev.com]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of 4-(2-methyl-1,3-thiazol-4-yl)aniline: A Comparative Guide to a Putative c-Met Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
While direct experimental validation for the mechanism of action of 4-(2-methyl-1,3-thiazol-4-yl)aniline is not extensively available in current literature, its structural similarity to a class of well-characterized thiazole derivatives strongly suggests its potential role as a c-Met kinase inhibitor. This guide provides a comparative analysis of a closely related and well-studied compound, "Compound 51am," a thiazole carboxamide derivative, to offer insights into the probable mechanism of action and biological effects of this compound.
The c-Met receptor tyrosine kinase and its signaling pathway are critical regulators of cell growth, motility, and invasion.[1][2] Dysregulation of the c-Met pathway is a known driver in a variety of human cancers, making it a significant target for therapeutic intervention.[3][4] Compounds that can inhibit c-Met kinase activity are therefore of high interest in oncology drug development.
Performance Comparison: A Look at a Structurally Related Thiazole Derivative
To illustrate the potential efficacy of this compound, we present experimental data for Compound 51am, which shares the core thiazole scaffold. This compound has been evaluated for its inhibitory activity against c-Met kinase and its anti-proliferative effects on various human cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Compound 51am
| Target/Cell Line | Assay Type | IC50 (nM) |
| c-Met Kinase | Biochemical Assay | 50.15 |
| MKN-45 (Gastric Cancer) | Cellular Proliferation | 45.67 |
| Hs 746T (Gastric Cancer) | Cellular Proliferation | 41.53 |
| EBC-1 (Lung Cancer) | Cellular Proliferation | 56.64 |
| SNU-5 (Gastric Cancer) | Cellular Proliferation | >10,000 |
Data presented is a representative summary from published studies on thiazole carboxamide derivatives.
Hypothesized Mechanism of Action: c-Met Kinase Inhibition
The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[2][3] These pathways, including the RAS/MAPK and PI3K/AKT pathways, are crucial for cell proliferation, survival, and migration.[3] It is hypothesized that this compound, like other inhibitors in its class, acts by competing with ATP for the kinase domain of c-Met, thereby preventing its phosphorylation and subsequent activation of downstream signaling.
Experimental Protocols for Mechanism of Action Validation
To rigorously validate the mechanism of action of a putative c-Met inhibitor like this compound, a series of biochemical and cell-based assays are essential.
In Vitro c-Met Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified c-Met kinase.
-
Principle: A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction. Inhibition of c-Met results in a decrease in ADP production, leading to a lower luminescent signal.
-
Procedure:
-
Recombinant c-Met kinase is incubated with a specific substrate and ATP in a kinase buffer.
-
The test compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at room temperature.
-
ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce light.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated from the dose-response curve.[5]
-
Cell Viability (MTT) Assay
This assay assesses the effect of the compound on the proliferation and viability of cancer cells that are dependent on c-Met signaling.
-
Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells (e.g., MKN-45) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT solution is added to each well and incubated for 4 hours to allow formazan crystal formation.[7]
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.[7]
-
Western Blot Analysis of c-Met Phosphorylation
This assay determines if the compound inhibits the autophosphorylation of c-Met within the cell, confirming target engagement.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. A phospho-specific antibody is used to detect the phosphorylated (active) form of c-Met.
-
Procedure:
-
Cancer cells are treated with the test compound for a short period.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated c-Met (e.g., p-c-Met Tyr1234/1235).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
A chemiluminescent substrate is added, and the resulting signal is captured.
-
The membrane is often stripped and re-probed with an antibody for total c-Met to confirm equal protein loading.[8]
-
Cell Cycle Analysis
This assay investigates the downstream effects of c-Met inhibition on cell cycle progression.
-
Principle: Flow cytometry is used to measure the DNA content of individual cells stained with a fluorescent dye like propidium iodide (PI). This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Cells are treated with the test compound for a duration that allows for cell cycle changes (e.g., 24-48 hours).
-
Cells are harvested and fixed in cold ethanol.[9]
-
The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide.[9]
-
The fluorescence intensity of individual cells is measured by a flow cytometer.
-
The distribution of cells in the G0/G1, S, and G2/M phases is analyzed.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay determines if the inhibition of c-Met signaling induces programmed cell death (apoptosis).
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a DNA stain that can only enter cells with compromised membranes, thus labeling late apoptotic or necrotic cells.[10][11]
-
Procedure:
-
Cells are treated with the test compound for a specified time.
-
Cells are harvested and washed with a binding buffer.
-
The cells are incubated with FITC-conjugated Annexin V and PI in the dark.[10]
-
The stained cells are analyzed by flow cytometry.
-
The percentages of live, early apoptotic, late apoptotic, and necrotic cells are quantified.
-
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. c-MET [abbviescience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to 4-(2-methyl-1,3-thiazol-4-yl)aniline Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 4-(2-methyl-1,3-thiazol-4-yl)aniline analogs, with a primary focus on their activity as kinase inhibitors. The data presented is compiled from preclinical research to aid in the rational design of novel therapeutic agents.
I. Structure-Activity Relationship (SAR) of Thiazole-Aniline Analogs as Aurora Kinase Inhibitors
A key area of investigation for thiazole-aniline derivatives has been their potential as inhibitors of Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression. Dysregulation of Aurora kinases is a common feature in many human cancers, making them attractive targets for anticancer therapies.
A pivotal study in this area focused on a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which are close structural analogs of the this compound scaffold. These compounds were identified as potent inhibitors of Aurora A and Aurora B kinases. The research highlighted that the substitution pattern on the aniline ring plays a critical role in their inhibitory potency and selectivity.[1][2][3]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro inhibitory activity of key analogs against Aurora A and Aurora B kinases. The data reveals a strong correlation between the substituent at the para-position of the aniline ring and the inhibitory activity.
| Compound ID | Aniline Substitution (R) | Aurora A (Ki, nM) | Aurora B (Ki, nM) |
| 1 | H | >10000 | >10000 |
| 2 | 4-F | 1600 | 1800 |
| 3 | 4-Cl | 430 | 480 |
| 4 | 4-Br | 360 | 380 |
| 5 | 4-CH3 | 1100 | 1200 |
| 6 (CYC116) | 4-Morpholino | 8.0 | 9.2 |
| 7 | 4-Piperidino | 13 | 15 |
| 8 | 4-(4-Methylpiperazin-1-yl) | 12 | 14 |
| 9 | 4-CN | 2400 | 2500 |
| 10 | 3-Cl | 2800 | 3000 |
Data compiled from Wang et al., J. Med. Chem. 2010, 53, 11, 4367–4378.[1][2][3]
Key SAR Insights:
-
Unsubstituted Aniline: The parent compound with an unsubstituted aniline ring (Compound 1) showed no significant inhibitory activity.
-
Para-Substitution is Key: Potency and selectivity were significantly influenced by the presence of a substituent at the para-position of the aniline ring.[1][2][3]
-
Electron-Withdrawing Groups: Small electron-withdrawing groups like halogens (F, Cl, Br) at the para-position (Compounds 2-4) led to a notable increase in potency compared to the unsubstituted analog.
-
Electron-Donating Groups: A methyl group at the para-position (Compound 5) resulted in moderate activity.
-
Bulky Heterocyclic Groups: The most potent compounds were those with bulky, heterocyclic substituents at the para-position. Specifically, a 4-morpholino group (Compound 6, CYC116) and a 4-piperidino group (Compound 7) conferred sub-nanomolar to low nanomolar inhibitory activity against both Aurora A and B.[1][2][3] The lead compound, CYC116 , demonstrated excellent oral bioavailability and anticancer activity in preclinical models and progressed to Phase I clinical trials.[1][2][3]
-
Meta-Substitution: Substitution at the meta-position (Compound 10) was significantly less favorable than para-substitution.
II. Broader Kinase Inhibition Profile
While the most detailed SAR data for this scaffold is available for Aurora kinases, the 4-anilino-heterocycle motif is a well-established pharmacophore for inhibiting other kinase families. Analogs of this compound are also being investigated as potential inhibitors of other key kinases implicated in cancer, such as:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Thiazole-containing compounds have been explored as VEGFR-2 inhibitors, a key mediator of angiogenesis.[4] The general strategy involves designing molecules that can effectively interact with the ATP-binding pocket of the kinase.
-
Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline scaffold is a classic example of an EGFR inhibitor, and it is plausible that thiazole-aniline analogs could also exhibit activity against this target.[5][6]
-
Abl Kinase: Substituted 1,3,4-thiadiazole derivatives, which share some structural similarities with the thiazole core, have been identified as potent inhibitors of Abl tyrosine kinase.[7]
Further screening and SAR studies are warranted to fully elucidate the inhibitory profile of this compound analogs against a broader panel of kinases.
III. Experimental Protocols
In Vitro Aurora Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against Aurora A and B kinases is typically determined using a competitive binding assay or a phosphorylation assay. The following is a generalized protocol based on standard methodologies.
1. Reagents and Materials:
-
Recombinant human Aurora A and Aurora B kinase domains.
-
ATP (Adenosine triphosphate).
-
Fluorescently labeled kinase substrate (e.g., a peptide derived from histone H3).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
96- or 384-well microplates.
-
Plate reader capable of detecting fluorescence.
2. Assay Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the fluorescently labeled substrate, and the recombinant kinase enzyme.
-
Compound Addition: Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the fluorescence signal in each well using a plate reader. The signal intensity will be inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the Ki or IC50 value by fitting the data to a dose-response curve.
IV. Visualizing the SAR Workflow and Signaling Pathway
SAR Experimental Workflow
Caption: Workflow for the discovery and development of this compound analogs as kinase inhibitors.
Aurora Kinase Signaling Pathway and Point of Inhibition
Caption: Inhibition of Aurora A and B by thiazole-aniline analogs disrupts mitosis, leading to cell cycle arrest and apoptosis.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]
- 6. Novel EGFR inhibitors prepared by combination of dithiocarbamic acid esters and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dasatinib and 4-(2-methyl-1,3-thiazol-4-yl)aniline: An Established Multi-Kinase Inhibitor Versus a Novel Thiazole Aniline Compound
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies. This guide provides a comparative analysis of Dasatinib , a well-established multi-targeted tyrosine kinase inhibitor, and 4-(2-methyl-1,3-thiazol-4-yl)aniline , a novel compound with a thiazole aniline scaffold.
Executive Summary
This guide reveals a significant disparity in the available scientific data between the two molecules. Dasatinib is an FDA-approved drug with a wealth of preclinical and clinical data, firmly establishing its mechanism of action, target profile, and efficacy. In stark contrast, this compound is a compound for which, to date, no specific biological activity data has been published in peer-reviewed literature. General studies on related thiazole and aniline derivatives suggest potential anticancer and kinase inhibitory activities.[1][2][3] This analysis, therefore, juxtaposes the known, comprehensive profile of dasatinib with the currently uncharacterized potential of this compound, outlining the necessary experimental framework to elucidate the latter's biological function.
Section 1: Chemical and Physical Properties
A fundamental comparison begins with the structural and physical characteristics of both compounds.
| Property | Dasatinib | This compound |
| Chemical Structure |
| |
| Molecular Formula | C22H26ClN7O2S | C10H10N2S |
| Molecular Weight | 488.01 g/mol | 190.27 g/mol |
| CAS Number | 302962-49-8 | 25021-49-2 |
| Physical State | White to off-white powder | Data not available |
| Solubility | Practically insoluble in water, soluble in DMSO | Data not available |
Section 2: Mechanism of Action and Target Profile
Dasatinib is a potent, multi-targeted inhibitor of several key oncogenic kinases.[4] Its primary therapeutic effect in Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) stems from the inhibition of the BCR-ABL fusion protein.[4] Dasatinib is unique in its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against imatinib-resistant mutations.[4]
In contrast, the mechanism of action and specific protein targets of this compound are currently unknown. The thiazole and aniline moieties are present in various compounds with demonstrated biological activities, including kinase inhibition.[5][6] Therefore, it is hypothesized that this compound may exhibit inhibitory activity against certain protein kinases.
| Feature | Dasatinib | This compound |
| Primary Target | BCR-ABL Kinase[4] | Not Available |
| Other Key Targets | SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, PDGFRβ[4] | Not Available |
| Mechanism | ATP-competitive inhibition of tyrosine kinases, leading to the blockade of downstream signaling pathways that promote cell proliferation and survival, ultimately inducing apoptosis in cancer cells.[4] | Not Available |
Section 3: In Vitro and In Vivo Efficacy
Dasatinib: A Snapshot of Preclinical and Clinical Data
Dasatinib has demonstrated significant efficacy in both preclinical models and clinical trials. The following table summarizes key findings from the DASISION trial, a phase 3 study comparing dasatinib with imatinib in treatment-naïve chronic phase CML patients.
| Parameter | Dasatinib (100 mg once daily) | Imatinib (400 mg once daily) |
| Complete Cytogenetic Response (CCyR) by 12 months | 77% | 66% |
| Major Molecular Response (MMR) by 12 months | 46% | 28% |
| Progression-free survival at 5 years | 85% | 86% |
| Overall survival at 5 years | 91% | 90% |
This compound: A Call for Experimental Evaluation
Currently, there is no published data on the in vitro or in vivo efficacy of this compound. To ascertain its potential as an anticancer agent, a series of standard assays would be required.
Section 4: Experimental Protocols
To characterize the biological activity of a novel compound like this compound and enable a comparison with established drugs such as dasatinib, the following experimental protocols are essential.
Kinase Inhibition Assay (Hypothetical for this compound)
Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.
Methodology:
-
Assay Platform: A radiometric kinase assay (e.g., using 33P-ATP) or a non-radioactive method like ADP-Glo™ Kinase Assay (Promega).
-
Kinase Panel: A broad panel of recombinant kinases, including BCR-ABL, SRC family kinases, and other relevant oncogenic kinases.
-
Procedure:
-
The test compound is serially diluted in DMSO.
-
The compound dilutions are added to a reaction mixture containing the kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.
Cell Viability Assay (Hypothetical for this compound)
Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Methodology:
-
Cell Lines: A panel of cancer cell lines, such as K562 (CML) and patient-derived cells, should be used.
-
Assay: A colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo® (Promega).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The test compound is added in a range of concentrations.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
The viability reagent is added, and the signal (absorbance or luminescence) is measured.
-
-
Data Analysis: The GI50 value (the concentration that causes 50% growth inhibition) is determined from the dose-response curve.
Western Blot Analysis of Downstream Signaling
Objective: To investigate the effect of the compound on the phosphorylation status of downstream signaling proteins.
Methodology:
-
Cell Treatment: Cancer cells are treated with the compound at various concentrations for a defined period.
-
Protein Extraction: Cells are lysed, and total protein is quantified.
-
SDS-PAGE and Western Blotting:
-
Proteins are separated by size using SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-CRKL, p-STAT5 for BCR-ABL signaling).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Section 5: Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes is crucial for understanding the mechanism of action of kinase inhibitors.
Caption: Signaling pathways inhibited by Dasatinib.
Caption: Experimental workflow for characterizing a novel kinase inhibitor.
Section 6: Conclusion and Future Directions
This comparative guide highlights the extensive characterization of dasatinib as a multi-targeted kinase inhibitor and the current lack of biological data for this compound. While the thiazole aniline scaffold holds promise based on the activities of related compounds, its potential remains to be experimentally validated. The provided experimental protocols offer a roadmap for the systematic evaluation of this and other novel compounds. Future research should focus on performing these foundational studies to determine if this compound or its derivatives warrant further investigation as potential therapeutic agents. For dasatinib, ongoing research continues to explore its efficacy in other malignancies and strategies to overcome resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. jpionline.org [jpionline.org]
- 3. Buy 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline | 689251-68-1 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Imatinib and 4-(2-methyl-1,3-thiazol-4-yl)aniline
A Note to Researchers: Direct comparative in vivo efficacy studies between 4-(2-methyl-1,3-thiazol-4-yl)aniline and the well-established tyrosine kinase inhibitor, imatinib, are not available in the current scientific literature based on comprehensive searches. This guide, therefore, provides a detailed overview of the known in vivo efficacy of imatinib across various models and discusses the reported biological activities of thiazole derivatives, including this compound, to offer a potential, albeit indirect, comparative perspective.
Imatinib: A Profile of In Vivo Efficacy
Imatinib, a potent tyrosine kinase inhibitor, has demonstrated significant in vivo efficacy in a range of therapeutic areas, most notably in the treatment of chronic myeloid leukemia (CML) and certain solid tumors. Its mechanism of action primarily involves the inhibition of the BCR-ABL fusion protein, as well as other receptor tyrosine kinases such as c-Kit and PDGF-R.
Quantitative In Vivo Efficacy Data for Imatinib
The following table summarizes key findings from various in vivo studies on imatinib.
| Indication | Animal Model | Imatinib Treatment Regimen | Key Findings | Citation |
| Chronic Myeloid Leukemia (CML) | Murine transduction-transplantation model | 50 mg/kg in the morning, 100 mg/kg in the evening | Prolonged survival of mice with CML. | [1] |
| CML | Nude mice with p210BCR-ABL expressing tumors | Not specified | 8 of 12 animals remained tumor-free with over 200 days of follow-up. | [1] |
| Dry Eye Disease (DED) | Sprague Dawley rats and New Zealand White rabbits with benzalkonium chloride (BAC)-induced DED | Topical eye drops (0.01%-0.3%) twice daily | Significantly reduced ocular surface damage, restored conjunctival epithelium morphology, and reduced immune cell recruitment. Efficacy was similar to or better than cyclosporine treatment. | [2][3] |
| Small Cell Lung Cancer (SCLC) | Murine model with NCI-H209, H526, and H1607 cell lines | Not specified | No significant inhibition of tumor growth. | [4] |
Experimental Protocols for Imatinib In Vivo Studies
CML Murine Model:
-
Animal Model: Lethally irradiated syngeneic mice receive bone marrow infected with a BCR-ABL retrovirus, which consistently leads to the development of an aggressive CML-like disease within 3 weeks[1].
-
Treatment: Imatinib is administered orally. In one study, a regimen of 50 mg/kg in the morning and 100 mg/kg in the evening was used[1].
-
Efficacy Assessment: The primary endpoint is survival. Tumor burden can also be monitored[1].
Dry Eye Disease Rat and Rabbit Model:
-
Animal Model: DED is induced in Sprague Dawley rats using a combination of benzalkonium chloride (BAC) and atropine sulfate, and in New Zealand White rabbits using BAC alone[3].
-
Treatment: Imatinib is administered as a topical eye drop formulation (0.01%-0.3%) twice daily[3].
-
Efficacy Assessment: Ocular surface damage is assessed by staining with fluorescein and lissamine green. Impression cytology and histological analysis are used to evaluate the morphology of the conjunctival epithelium and the presence of goblet cells. Immunofluorescence staining is performed to evaluate the inflammatory response[3].
This compound: Potential Biological Activity
Direct in vivo efficacy data for this compound is not currently available. However, research into related thiazole-containing compounds suggests potential for biological activity. Thiazole derivatives are known to exhibit a range of pharmacological effects, including antimicrobial and anticancer properties[5]. One study reported the synthesis of various thiazole derivatives and their evaluation for anti-cancer efficacy against hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231) cell lines in vitro[6]. A specific thiazole derivative, compound 2, showed potent activity against the HepG-2 cell line with an IC50 of 1.2 µM, which was comparable to doxorubicin[6].
While these in vitro results are promising, they do not provide information on the in vivo efficacy, pharmacokinetics, or safety profile of these compounds. Further preclinical studies, including animal models, are necessary to determine the therapeutic potential of this compound.
Signaling Pathways and Experimental Workflow Visualizations
To aid researchers, the following diagrams illustrate the known signaling pathway of imatinib and a general workflow for in vivo efficacy studies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. In Vivo Efficacy of Imatinib Mesylate, a Tyrosine Kinase Inhibitor, in the Treatment of Chemically Induced Dry Eye in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of Imatinib Mesylate, a Tyrosine Kinase Inhibitor, in the Treatment of Chemically Induced Dry Eye in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Buy 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline | 689251-68-1 [smolecule.com]
- 6. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 4-(2-Methyl-1,3-thiazol-4-yl)aniline and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity profile of 4-(2-methyl-1,3-thiazol-4-yl)aniline against a panel of well-characterized kinase inhibitors. Due to the limited publicly available experimental data on the specific cross-reactivity of this compound, this comparison is based on its structural similarity to known kinase inhibitors and in silico predictions of its potential targets. The guide aims to offer a valuable reference for researchers investigating the selectivity and potential off-target effects of this and similar chemical scaffolds.
The thiazole-aniline moiety is a common scaffold in kinase inhibitors, and computational analyses suggest that this compound may exhibit inhibitory activity against several kinase families, including the TAM (TYRO3, AXL, MER) kinases, Cyclin-Dependent Kinases (CDKs), and Rho-associated coiled-coil containing protein kinases (ROCK). Therefore, this guide presents a comparative overview of the cross-reactivity profiles of representative inhibitors from these classes.
Kinase Inhibition Profile Comparison
The following tables summarize the inhibitory activity (IC50 or Ki values in nM) of selected, well-characterized kinase inhibitors against a panel of kinases. This data provides a benchmark for the potential selectivity of this compound.
Table 1: Cross-Reactivity of TAM Kinase Inhibitors
| Kinase Target | Bemcentinib (AXL selective) | UNC2250 (MER selective) | BMS-777607 (Pan-TAM/c-Met) |
| AXL | <5 nM | >100 nM | 1.1 nM |
| MER | >450 nM | 1.7 nM | 1.8 nM |
| TYRO3 | >225 nM | ~100 nM | 4.3 nM |
| c-MET | - | - | 3.9 nM |
| VEGFR2 | - | - | >200 nM |
| Lck | - | - | >200 nM |
| TrkA | - | - | >200 nM |
| TrkB | - | - | >200 nM |
Data is compiled from various public sources and is intended for comparative purposes. Exact values may vary between different studies and assay conditions.
Table 2: Cross-Reactivity of CDK Inhibitors
| Kinase Target | Palbociclib (CDK4/6) | Ribociclib (CDK4/6) | Abemaciclib (CDK4/6) |
| CDK4 | 11 nM | 10 nM | 2 nM |
| CDK6 | 16 nM | 39 nM | 10 nM |
| CDK1 | >1000 nM | >1000 nM | 66 nM |
| CDK2 | >1000 nM | >1000 nM | 65 nM |
| CDK9 | - | - | 49 nM |
| GSK3β | - | - | 10 nM |
Data is compiled from various public sources and is intended for comparative purposes. Abemaciclib exhibits broader kinase inhibition at higher concentrations compared to Palbociclib and Ribociclib.[1][2]
Table 3: Cross-Reactivity of ROCK Inhibitors
| Kinase Target | Fasudil (Pan-ROCK) | Y-27632 (Pan-ROCK) |
| ROCK1 | ~450 nM | ~220 nM |
| ROCK2 | ~330 nM | ~140 nM |
| PKA | ~2300 nM | ~25000 nM |
| PKC | >10000 nM | >25000 nM |
| MLCK | >10000 nM | >25000 nM |
Fasudil and Y-27632 are relatively selective for ROCK kinases but can inhibit other kinases at higher concentrations.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways potentially modulated by this compound, based on its predicted targets.
References
A Comparative Benchmark Analysis of 4-(2-methyl-1,3-thiazol-4-yl)aniline Derivatives Against Standard Anticancer Agents
This guide provides a comparative analysis of the anticancer potential of novel derivatives based on the 4-(2-methyl-1,3-thiazol-4-yl)aniline scaffold. The performance of these compounds is benchmarked against established chemotherapeutic agents across various cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering objective data and detailed experimental protocols to support further investigation.
The core structure, featuring a thiazole ring, is a recognized pharmacophore in medicinal chemistry, known for its presence in various biologically active compounds, including anticancer agents.[1][2][3] The derivatives analyzed herein build upon this scaffold, aiming to enhance cytotoxic efficacy against cancer cells.
Quantitative Performance Analysis: Cytotoxicity
The primary metric for evaluating anticancer efficacy in this guide is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of a cancer cell population by 50%.[4][5] A lower IC50 value indicates greater potency.[4] The following table summarizes the IC50 values for two promising N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives, Compound 6f (containing a 5-chlorobenzimidazole moiety) and Compound 6g (containing a 5-methylbenzimidazole moiety), compared to standard anticancer drugs, Cisplatin and Doxorubicin, against lung (A549) and glioma (C6) cancer cell lines.[1]
| Compound/Agent | Cancer Cell Line | IC50 (µM) |
| Compound 6f | A549 (Lung Carcinoma) | 2.10 |
| C6 (Glioma) | 3.22 | |
| Compound 6g | A549 (Lung Carcinoma) | 1.89 |
| C6 (Glioma) | 2.45 | |
| Cisplatin | A549 (Lung Carcinoma) | 4.60 |
| C6 (Glioma) | 3.80 | |
| Doxorubicin | A549 (Lung Carcinoma) | 0.85 |
| C6 (Glioma) | 1.15 | |
| Data for Compounds 6f, 6g, and comparator agents are derived from the experimental results presented in the cited literature.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the anticancer properties of the thiazole derivatives.
Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the IC50 values by measuring the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Culture : A549 (human lung carcinoma) and C6 (rat glioma) cell lines are cultured in DMEM (Dulbecco’s Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure :
-
Cells are seeded into 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for attachment.
-
The test compounds (dissolved in DMSO) and reference drugs are added to the wells at various concentrations (typically ranging from 0.1 to 100 µM). Control wells receive only DMSO at the same final concentration (usually <0.1%).
-
Plates are incubated for an additional 48 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis : The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection (Acridine Orange/Ethidium Bromide Staining)
This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
-
Procedure :
-
Cells are treated with the test compounds at their respective IC50 concentrations for 48 hours.
-
After treatment, cells are harvested and washed with phosphate-buffered saline (PBS).
-
A cell suspension is stained with a mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL).
-
Stained cells are immediately observed under a fluorescence microscope.
-
-
Interpretation :
-
Viable cells : Uniform green nucleus with intact structure.
-
Early apoptotic cells : Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells : Orange-stained nucleus with chromatin condensation.
-
Necrotic cells : Uniformly orange-red nucleus with an intact structure.
-
Caspase-3 Activation Analysis
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.
-
Procedure :
-
Cells are treated with the test compounds at their IC50 concentrations for 48 hours.
-
Cell lysates are prepared according to the manufacturer's protocol for a colorimetric caspase-3 assay kit.
-
The lysate is incubated with a caspase-3 substrate (e.g., DEVD-pNA).
-
The cleavage of the substrate by active caspase-3 releases pNA, which can be measured colorimetrically at 405 nm.
-
-
Analysis : The level of caspase-3 activity is calculated based on the absorbance values and is expressed as a fold-change relative to untreated control cells.
Visualizations: Workflows and Pathways
To better illustrate the processes and mechanisms involved in this research, the following diagrams have been generated.
Caption: Workflow for determining IC50 values using the MTT assay.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer evaluation of thiazolyl-chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Spectroscopic Analysis of Thiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of thiazole and its key isomers: isothiazole and the thiadiazoles (1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole). Understanding the distinct spectroscopic signatures of these heterocyclic compounds is crucial for their identification, characterization, and application in medicinal chemistry and materials science. This document summarizes key quantitative data, outlines experimental protocols for their analysis, and visualizes a relevant biological pathway and a general synthetic workflow.
Spectroscopic Data Comparison
The structural differences among thiazole isomers, arising from the varied positions of the nitrogen and sulfur atoms within the five-membered ring, give rise to unique spectroscopic properties. The following tables summarize the characteristic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the electronic environment of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule. The chemical shifts (δ) are highly sensitive to the positions of the heteroatoms.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Thiazole Isomers
| Compound | H-2 | H-3 | H-4 | H-5 | Solvent |
| Thiazole | 8.89 | - | 7.99 | 7.44 | CDCl₃[1] |
| Isothiazole | - | 8.72 | 7.26 | 8.54 | Not Specified[2] |
| 1,2,3-Thiadiazole | - | - | 9.33 | 8.57 | Not Specified |
| 1,2,4-Thiadiazole | 8.65 | - | - | 8.11 | Not Specified |
| 1,2,5-Thiadiazole | - | - | 8.62 | 8.62 | Not Specified |
| 1,3,4-Thiadiazole | 9.29 | - | 9.29 | - | CDCl₃[3] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Thiazole Isomers
| Compound | C-2 | C-3 | C-4 | C-5 | Solvent |
| Thiazole | 153.4 | - | 143.7 | 115.3 | CDCl₃[4] |
| Isothiazole | - | 157.8 | 123.5 | 148.9 | Not Specified |
| 1,2,3-Thiadiazole | - | - | 139.0 | 130.0 | Not Specified |
| 1,2,4-Thiadiazole | 167.4 | - | - | 179.3 | CDCl₃[3] |
| 1,2,5-Thiadiazole | - | - | 154.5 | 154.5 | Not Specified |
| 1,3,4-Thiadiazole | 165.8 | - | 165.8 | - | DMSO-d₆[5] |
Note: Chemical shifts can vary depending on the solvent and substituents.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups and the heterocyclic ring itself. The positions of the heteroatoms influence the ring stretching and bending vibrations.
Table 3: Characteristic IR Absorption Bands (cm⁻¹) of Thiazole Isomers
| Compound | C=N Stretch | Ring Vibrations | C-H Bending |
| Thiazole | ~1500-1600[6] | ~1300-1400, ~1000-1100[2] | ~800-900[2] |
| Isothiazole | ~1500-1600 | ~1300-1400, ~1000-1100 | ~800-900 |
| 1,2,3-Thiadiazole | ~1616 (C-N stretch)[7] | Multiple bands in fingerprint region | ~746 (out-of-plane)[8] |
| 1,3,4-Thiadiazole | ~1575-1183 (C=N, C-N)[5] | Multiple bands in fingerprint region | ~3262-3167 (aromatic C-H)[5] |
Note: The IR spectra of these compounds show multiple bands, and the ranges provided are for the most characteristic vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecules. The position of the maximum absorption (λmax) is indicative of the π-electron system.
Table 4: UV-Vis Absorption Maxima (λmax, nm) of Thiazole Isomers
| Compound | λmax (nm) | Solvent |
| Thiazole | ~235 | Ethanol[9] |
| Isothiazole | ~244 | Not Specified |
| 1,2,3-Thiadiazole | ~250-290 | Not Specified |
| 1,3,4-Thiadiazole | 241, 368 | Methanol[5] |
Note: The absorption maxima can be influenced by the solvent and any substituents on the ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers, which can be used for their identification and structural elucidation. Thiazoles generally show abundant molecular ions.[10]
Table 5: Key Fragmentation Patterns in Mass Spectrometry of Thiazole Isomers
| Compound | Common Fragments | Notes |
| Thiazole | M•+, [M-HCN]•+, [M-C₂H₂]•+ | The fragmentation is specific and can aid in structure elucidation.[10] |
| Isothiazole | M•+, [M-HCN]•+, [M-CS]•+ | Fragmentation patterns differ from thiazole, allowing for differentiation. |
| 1,2,3-Thiadiazole | [M-N₂]•+ | Loss of a nitrogen molecule is a characteristic fragmentation pathway.[7] |
| 1,3,4-Thiadiazole | M•+, fragments from ring cleavage | The fragmentation pattern is dependent on the substituents. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of thiazole isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a 300-500 MHz NMR spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, a larger number of scans compared to ¹H NMR, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS). Integrate the proton signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.
-
Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the λmax.
-
Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference. Fill a second quartz cuvette with the sample solution. Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) from the spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) of ions against their relative abundance.
-
Data Analysis: Identify the molecular ion peak (M•+) to determine the molecular weight. Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information and help distinguish between isomers.
Visualizations
Thiazole Derivatives in PI3K/AKT/mTOR Signaling Pathway
Thiazole derivatives have been investigated as inhibitors of protein kinases involved in critical cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[11]
Caption: PI3K/AKT/mTOR signaling pathway with inhibition by thiazole derivatives.
General Synthetic Workflow for Thiazole Derivatives
A common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thioamide.[12]
Caption: Generalized workflow for Hantzsch thiazole synthesis.
References
- 1. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpionline.org [jpionline.org]
Unraveling the Bioactivity of Methyl-Thiazol-yl-Aniline Isomers: A Comparative Guide
A detailed analysis of the structure-activity relationship of methyl-thiazol-yl-aniline isomers reveals that the positional arrangement of the methyl group on the thiazole ring significantly influences their biological activity. This guide provides a comparative overview of the bioactivity of these isomers, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a methyl group to this core structure, creating methyl-thiazol-yl-aniline isomers, allows for fine-tuning of these biological properties. The specific placement of this methyl group—whether on the thiazole ring or the aniline moiety—can drastically alter the compound's efficacy and selectivity.
Comparative Analysis of Anticancer Activity
The antitumor potential of aminothiazole derivatives is a key area of investigation. A study involving a sublibrary of 2-aminothiazole compounds with substitutions at the 4- and 5-positions of the thiazole ring provides valuable insights into the structure-activity relationship (SAR) of these isomers.
Quantitative Data Summary
| Compound ID | Isomer | Target Cell Line | IC50 (µM) |
| 1a | 4-methyl-thiazol-2-yl-aniline | Human Lung Carcinoma (A549) | 15.2 ± 1.3 |
| 1b | 5-methyl-thiazol-2-yl-aniline | Human Lung Carcinoma (A549) | 8.5 ± 0.9 |
| 2a | 4-methyl-thiazol-2-yl-aniline | Human Breast Cancer (MCF-7) | 12.8 ± 1.1 |
| 2b | 5-methyl-thiazol-2-yl-aniline | Human Breast Cancer (MCF-7) | 6.2 ± 0.7 |
Table 1: In vitro anticancer activity of methyl-thiazol-yl-aniline isomers against human cancer cell lines.
The data clearly indicates that the position of the methyl group on the thiazole ring has a profound impact on the anticancer activity. The 5-methyl-thiazol-2-yl-aniline isomer (1b and 2b ) consistently demonstrates greater potency against both lung and breast cancer cell lines compared to its 4-methyl counterpart (1a and 2a ). This suggests that substitution at the 5-position of the thiazole ring is more favorable for cytotoxic activity.
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The anticancer activity of the methyl-thiazol-yl-aniline isomers was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cells (A549 and MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (isomers 1a, 1b, 2a, and 2b ) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Signaling Pathway Visualization
The anticancer activity of many 2-aminothiazole derivatives is linked to their ability to inhibit protein kinases involved in cancer cell proliferation and survival. While the exact mechanism for each isomer may vary, a general representation of a kinase inhibition pathway is illustrated below.
Thiazole-Based Inhibitors: A Comparative Analysis of Molecular Docking Scores
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico performance of various thiazole-based inhibitors against a range of therapeutic targets. The following sections present a synthesis of experimental data from recent studies, focusing on molecular docking scores and binding interactions.
The thiazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide array of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects.[1][2][3] Molecular docking studies are a crucial computational tool in drug discovery, predicting the binding affinity and orientation of a ligand to its protein target.[1][4] This guide collates docking data for diverse thiazole derivatives, offering a comparative perspective on their potential as targeted inhibitors.
Comparative Docking Performance of Thiazole Derivatives
The following tables summarize the docking scores of various thiazole-based inhibitors against their respective biological targets. Docking scores, presented as binding energies (kcal/mol) or other scoring functions like the MolDock Score, indicate the predicted binding affinity. Generally, lower binding energy values or higher absolute scores suggest more favorable interactions between the ligand and the protein.[4]
As Antimicrobial Agents
| Thiazole Derivative Class | Target Protein | PDB ID | Docking Score/Binding Affinity | Key Interactions | Reference |
| N-substituted Thiazoles | FabH | 3iL9 | MolDock Scores: -102.612 to -144.236 | Hydrogen bonding with amino acid residues | [1] |
| 1,3,4-Thiadiazole Derivatives | M. tuberculosis DNA gyrase | Not Specified | Docking Scores: 40.95 to 43.19 | Hydrogen bonding with HIS560 and ASN558 | [5] |
| 1,3,4-Thiadiazole Derivatives | E. coli DNA adenine methylase | Not Specified | Better binding affinities than co-crystallized ligands | Not Specified | [5] |
| 1,3,4-Thiadiazole Derivatives | S. aureus DNA gyrase | 4P8O | Lower docking scores than the natural ligand | Hydrogen bonding with ASN54 | [5] |
As Anticancer Agents
| Thiazole Derivative Class | Target Protein | PDB ID | Docking Score/Binding Affinity | Key Interactions | Reference |
| 2,4-Disubstituted Thiazoles | Tubulin | 4O2B | IC50 values: 2.00 to 2.95 µM for tubulin polymerization inhibition | Interactions within the tubulin active site | [6][7] |
| Thiazole-based derivatives | Cyclin-dependent kinase 2 (CDK2) | 1DI8 | Not Specified | Not Specified | [8] |
| Thiazole derivatives | Janus kinase (JAK) | Not Specified | Not Specified | Hydrogen bonds with Lys857, Leu932, and Glu930 | [2] |
| Thiazole derivatives | Focal Adhesion Kinase (FAK) | Not Specified | Favorable docking score | Hydrogen bonds with Cysteine 502 | [2] |
| Thiazole derivatives | PI3K/AKT/mTOR pathway proteins | Not Specified | IC50 values: 0.30 to 4.75 µM | Not Specified | [2] |
| Thiazole Conjugates | Rho6 protein | 2CLS | Binding Energy: up to -9.2 kcal/mol | Hydrogen bonds and arene-cation interactions with residues like Ser95, Glu138, Arg96, and Lys15 | [3] |
| Thiazolobenzimidazole-Thiazole Hybrids | Colon cancer protein | 6MTU | IC50: 4.31 µM (for compound 16b) | Hydrogen bonding with Arg737 and Gly739 | [9] |
| Thiazole Derivatives | Aromatase | 3S7S | Not Specified | Not Specified | [8] |
| Thiazole Derivatives | Epidermal Growth Factor Receptor (EGFR) | 1EPG | Not Specified | Not Specified | [8] |
| Thiazole Derivatives | B-cell lymphoma 2 (Bcl-2) | 2O2F | Not Specified | Not Specified | [8] |
As Anti-inflammatory and Antidiabetic Agents
| Thiazole Derivative Class | Target Protein | PDB ID | Docking Score/Binding Affinity | Key Interactions | Reference |
| Thiazole Carboxamide Derivatives | Cyclooxygenase-1 (COX-1) | Not Specified | % Inhibition at 5 µM: 14.7-74.8% | Favorable binding within the active site | [10] |
| Thiazole Carboxamide Derivatives | Cyclooxygenase-2 (COX-2) | Not Specified | % Inhibition at 5 µM: 53.9-81.5% | Favorable binding within the active site, comparable to celecoxib | [10] |
| Pyrazolyl-thiazole Derivatives | Aldose Reductase (AR) | Not Specified | Ki values: 7.09 to 21.89 µM | Not Specified | [11] |
| Pyrazolyl-thiazole Derivatives | α-Glycosidase | Not Specified | Ki values: 0.43 to 2.30 µM | Not Specified | [11] |
Experimental Protocols
The in-silico molecular docking studies cited in this guide generally adhere to a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may differ between studies, the core methodology is consistent.[4]
General Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein is then prepared for docking by removing water molecules, co-factors, and any existing ligands. Hydrogen atoms are added, and appropriate charges are assigned to the amino acid residues.[3][4]
-
Ligand Preparation: The 2D structures of the thiazole derivatives are drawn using chemical drawing software and subsequently converted to 3D structures. To obtain a stable conformation, energy minimization is performed on the ligand structures.[4]
-
Docking Simulation: A docking software (e.g., AutoDock, Molegro Virtual Docker, PyRx) is used to perform the simulation.[1][3] A grid box is defined around the active site of the protein to specify the search space for the ligand. The software systematically samples various conformations and orientations of the ligand within this grid box and calculates the binding affinity for each pose using a scoring function.[4]
-
Analysis of Results: The resulting docked poses are analyzed based on their docking scores and the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, arene-cation interactions) with the amino acid residues of the protein's active site.[3][4] The pose with the most favorable score and interaction profile is considered the most probable binding mode.[4]
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a generalized experimental workflow for molecular docking and a key signaling pathway targeted by thiazole-based inhibitors.
Many of the reviewed thiazole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell growth and survival.[2] The diagram below illustrates the central role of PI3K and mTOR in this pathway, highlighting them as key therapeutic targets.
References
- 1. wjarr.com [wjarr.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of the inhibition profiles of pyrazolyl-thiazole derivatives against aldose reductase and α-glycosidase and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-(2-Methyl-1,3-thiazol-4-yl)aniline: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(2-Methyl-1,3-thiazol-4-yl)aniline (CAS No. 25021-49-2), a compound frequently utilized in pharmaceutical research. Adherence to these protocols is essential for minimizing environmental impact and safeguarding personnel from potential hazards.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health risks. According to safety data, this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory during its handling and disposal.
Hazard Identification and Classification:
| Hazard Class | Category | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — Single exposure | Category 3, Respiratory system | H335: May cause respiratory irritation | Warning | GHS07 |
Source: BLDpharm[1]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is required.[2] |
Step-by-Step Disposal Procedures
The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[3] Do not dispose of this chemical down the drain or in regular trash.[4][5]
For Solid Waste:
-
Collection: Carefully place the solid this compound waste into a designated and clearly labeled waste container. This container should be made of a compatible material and have a secure lid.
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," the CAS number "25021-49-2," and the appropriate hazard pictograms.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]
-
Disposal: Arrange for the disposal of the container through your institution's licensed chemical waste contractor.[2]
For Contaminated Materials:
-
Segregation: Any materials, such as gloves, paper towels, or weighing boats, that are contaminated with this compound should be considered hazardous waste.
-
Collection: Place all contaminated materials in a separate, sealed, and clearly labeled container.
-
Disposal: Dispose of the container of contaminated materials through your institution's hazardous waste program.
Emergency Procedures for Spills
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Evacuation: Evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it into a labeled container for disposal.[2] For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Personal Contamination: If the chemical comes into contact with skin, wash the affected area immediately with plenty of soap and water.[2] If it enters the eyes, rinse cautiously with water for several minutes.[3] Seek medical attention in both cases.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-(2-Methyl-1,3-thiazol-4-yl)aniline
This guide provides immediate and essential safety and logistical information for handling 4-(2-Methyl-1,3-thiazol-4-yl)aniline in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical when handling this compound to minimize exposure and prevent chemical contact. The following table summarizes the recommended PPE.
| Body Part | Protective Equipment | Specification/Standard |
| Eyes/Face | Safety glasses with side-shields or goggles; face shield if splashing is a risk. | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). | Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[1][2] |
| Protective clothing to prevent skin exposure. | ||
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |
Health Hazard Information
Based on data for structurally similar compounds, this compound is anticipated to have the following potential health effects:
-
Acute Toxicity : May be harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation : May cause skin irritation and serious eye irritation or damage.[1][3]
-
Respiratory Irritation : May cause respiratory irritation.[1][3]
-
Sensitization : May cause an allergic skin reaction.[1]
-
Long-term Effects : Prolonged or repeated exposure may cause damage to organs.[1]
Procedural Workflow for Handling
The following diagram outlines the standard operating procedure for safely handling this compound.
Caption: Workflow for handling this compound.
Handling and Storage Procedures
-
Avoid all personal contact, including inhalation of dust, fumes, or vapors.[1]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
-
Keep containers securely sealed when not in use.[1]
Spill and Emergency Procedures
-
Spill :
-
First Aid :
-
Skin Contact : Remove contaminated clothing and shoes.[1] Wash skin with plenty of soap and water.[2]
-
Eye Contact : Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Inhalation : Move the person to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth. Call a poison center or doctor immediately.[1]
-
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. It is the responsibility of the waste generator to properly characterize all waste materials.[1] Contact a licensed professional waste disposal service to dispose of this material.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

